2,5-Dihydrothiophene-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dihydrothiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6OS/c6-3-5-1-2-7-4-5/h1,3H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWOFHNNNQBUOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CS1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368753 | |
| Record name | 2,5-dihydrothiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113772-16-0 | |
| Record name | 2,5-dihydrothiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,5-Dihydrothiophene-3-carbaldehyde: A Key Intermediate for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 2,5-dihydrothiophene-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development. The unique structural and electronic properties of this aldehyde make it a crucial intermediate for the synthesis of a variety of complex sulfur-containing heterocycles. This document delves into the primary synthetic strategies, with a detailed focus on the Vilsmeier-Haack formylation of 2,5-dihydrothiophene. We will explore the underlying reaction mechanisms, provide field-proven experimental protocols, and discuss the critical parameters for successful and reproducible synthesis. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both theoretical insights and practical, actionable methodologies.
Introduction: The Significance of this compound
The 2,5-dihydrothiophene scaffold, also known as a 3-thiolene, is a five-membered, partially saturated heterocyclic system containing a sulfur atom.[1] This moiety is a versatile precursor in organic synthesis, notably in the preparation of conjugated dienes and more complex heterocyclic systems. The introduction of a carbaldehyde group at the 3-position significantly enhances its utility, providing a reactive handle for a wide array of chemical transformations.
This compound (CAS No. 113772-16-0) serves as a critical starting material for the synthesis of various biologically active molecules.[2][3] Its ability to undergo condensations, oxidations, and cyclization reactions makes it an attractive building block for constructing novel molecular architectures with potential therapeutic applications. The strategic importance of this compound lies in its capacity to act as a linchpin in the assembly of complex fused ring systems, which are often found in pharmacologically active agents.
This guide will provide a detailed exploration of the most effective methods for the synthesis of this key intermediate, with a strong emphasis on the practical aspects and the chemical principles that govern these transformations.
Primary Synthetic Pathway: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] This reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[4] The electron-rich double bond in 2,5-dihydrothiophene makes it a suitable substrate for this electrophilic substitution.
Mechanistic Insights
The Vilsmeier-Haack reaction proceeds through two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. This is the key electrophile in the reaction.
-
Electrophilic Attack and Hydrolysis: The electron-rich C3 position of the 2,5-dihydrothiophene ring attacks the carbon atom of the Vilsmeier reagent. This is followed by the elimination of hydrogen chloride and subsequent hydrolysis of the resulting iminium salt during aqueous workup to yield the final aldehyde product.
The regioselectivity of the formylation at the C3 position is dictated by the electronic properties of the 2,5-dihydrothiophene ring, where the double bond provides the necessary nucleophilicity for the electrophilic attack.
Diagram: Vilsmeier-Haack Reaction Mechanism
Caption: General workflow of the Vilsmeier-Haack formylation.
Detailed Experimental Protocol
This protocol is a robust procedure for the Vilsmeier-Haack formylation of 2,5-dihydrothiophene, adapted from established methods for similar heterocyclic systems.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |
| 2,5-Dihydrothiophene | C₄H₆S | 86.16 | 1708-32-3 | ≥98% |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous, ≥99.8% |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 10025-87-3 | ≥99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous, ≥99.8% |
| Sodium acetate | C₂H₃NaO₂ | 82.03 | 127-09-3 | Anhydrous |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | - | - |
| Brine (Saturated NaCl solution) | NaCl (aq) | - | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | - |
Step-by-Step Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3.0 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature is maintained below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a white solid or a viscous liquid indicates the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 2,5-dihydrothiophene (1.0 equivalent) in anhydrous dichloromethane. Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C via the dropping funnel. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup and Extraction: Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium acetate until the pH is neutral. Stir the mixture vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, deionized water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Diagram: Experimental Workflow for Vilsmeier-Haack Synthesis
Caption: Step-by-step workflow for the synthesis.
Alternative Synthetic Strategies
While the Vilsmeier-Haack reaction is a primary method, other synthetic routes to 2,5-dihydrothiophene derivatives exist and may be adaptable for the synthesis of the target carbaldehyde.
Reaction of α-Mercapto Aldehydes or Ketones with Vinylphosphonium Salts
A general and effective method for preparing a range of alkylated 2,5-dihydrothiophenes involves the reaction of α-mercapto aldehydes or ketones with substituted vinylphosphonium salts.[1] This approach relies on an initial Michael addition of the mercaptide to the vinylphosphonium salt, followed by an intramolecular Wittig reaction to close the ring.[1] This method is advantageous due to its high yields and mild reaction conditions.[1] To synthesize this compound via this route, one would need to start with an appropriate α-mercapto aldehyde and a vinylphosphonium salt that would lead to the desired product.
Reduction of Substituted Thiophenes
The reduction of appropriately substituted thiophenes using alkali metals, such as sodium, in liquid ammonia provides a direct route to 2,5-dihydrothiophene derivatives.[1] Starting with a 3-formylthiophene, this reduction could potentially yield the desired this compound. However, the conditions for this reaction are harsh and may not be compatible with the aldehyde functional group.
Characterization and Quality Control
Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aldehydic proton (around 9-10 ppm), the vinylic proton, and the methylene protons of the dihydrothiophene ring.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon (around 180-190 ppm) and the other carbon atoms of the heterocyclic ring.
-
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1670-1700 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group.
-
Mass Spectrometry (MS): This will determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming the structure.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to assess the purity of the synthesized compound.
Conclusion
The synthesis of this compound is a critical step in the development of novel therapeutic agents. The Vilsmeier-Haack reaction stands out as the most direct and reliable method for its preparation. This guide has provided a detailed, step-by-step protocol for this synthesis, grounded in established chemical principles. By understanding the reaction mechanism and adhering to the outlined experimental procedures, researchers can confidently and reproducibly synthesize this valuable intermediate for their drug discovery programs. Further exploration of alternative synthetic routes may offer milder conditions or improved yields, and such investigations are encouraged to advance the field of heterocyclic chemistry.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,5‐dihydrothiophene‐3‐carbaldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). On the synthesis of 2,5-dihydrothiophene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.
- Google Patents. (n.d.). US4476312A - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor.
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
Sources
physicochemical properties of 2,5-Dihydrothiophene-3-carbaldehyde
An In-Depth Technical Guide to the Physicochemical Properties of 2,5-Dihydrothiophene-3-carbaldehyde
Abstract
This compound is a heterocyclic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. As a bifunctional molecule, it incorporates the reactive aldehyde group and a partially saturated thiophene ring, making it a versatile building block for the synthesis of more complex molecular architectures. Thiophene derivatives are well-established pharmacophores, and their partially saturated analogues offer unique three-dimensional structures that are increasingly sought after in drug design. This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic characteristics, synthesis, reactivity, and safety considerations for this compound, serving as a critical resource for researchers engaged in its use.
Introduction
The Thiophene Scaffold in Drug Discovery
The thiophene ring is a privileged sulfur-containing heterocycle frequently employed in the design of pharmaceuticals and functional materials.[1] Its structural similarity to a benzene ring allows it to act as a bioisostere, yet it possesses distinct electronic properties, polarity, and metabolic profile that can be leveraged to fine-tune a drug candidate's efficacy and safety. Many approved drugs, such as the antipsychotic Olanzapine and the antiplatelet agent Clopidogrel, feature a thiophene core. The introduction of functional groups, such as an aldehyde, provides a chemical handle for further elaboration, making thiophene-carboxaldehydes valuable synthetic intermediates.[2][3]
Overview of this compound
This compound (CAS No. 113772-16-0) represents a less aromatic, more flexible variant of the classic thiophene scaffold.[4][5] This partial saturation disrupts the planarity and aromaticity of the thiophene ring, introducing a stereocenter and enabling the exploration of chemical space in three dimensions. The presence of the aldehyde at the 3-position, adjacent to the double bond, creates a conjugated system that influences its reactivity and spectroscopic properties. This unique combination of features makes it a promising starting material for synthesizing novel thiacycles and other heterocyclic systems with potential biological activity.[6]
Core Physicochemical Properties
The fundamental physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data for this compound are summarized below. It is important to note that while data for the title compound is available, some properties like boiling and melting points are not widely reported in the provided search results; therefore, data for the parent 2,5-dihydrothiophene is included for context.[7][8]
| Property | Value | Source |
| CAS Number | 113772-16-0 | [4][5][9] |
| Molecular Formula | C₅H₆OS | [4][5] |
| Molecular Weight | 114.17 g/mol | [4][5] |
| Exact Mass | 114.01393598 Da | [4] |
| LogP (Octanol/Water) | 0.3 | [4] |
| Topological Polar Surface Area | 42.4 Ų | [4] |
| Boiling Point (of parent) | 119.9 ± 29.0 °C at 760 mmHg | [7] |
| Melting Point (of parent) | -49.3 °C | [7] |
| Solubility | Soluble in most organic solvents. | [8] |
Spectroscopic and Structural Characterization
Elucidating the structure of a synthesized compound is a cornerstone of chemical research. A combination of spectroscopic techniques is employed to confirm the identity and purity of this compound.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. For this molecule, the most prominent and diagnostic absorption bands are expected to be:
-
C=O Stretch: A strong, sharp peak around 1670-1700 cm⁻¹ characteristic of an α,β-unsaturated aldehyde.
-
C=C Stretch: A medium intensity peak around 1600-1650 cm⁻¹ from the double bond within the ring.
-
C-H Stretch (Aldehydic): Two weak bands typically appear around 2720 cm⁻¹ and 2820 cm⁻¹.
-
C-H Stretch (Aliphatic/Vinylic): Peaks just below and above 3000 cm⁻¹ corresponding to the sp² and sp³ hybridized C-H bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton spectrum is expected to show distinct signals:
-
An aldehydic proton (CHO) as a singlet or narrow triplet in the highly deshielded region of δ 9-10 ppm.
-
A vinylic proton on the double bond (C=CH) appearing around δ 6.5-7.5 ppm.
-
Two sets of methylene protons (-CH₂-S- and -CH₂-C=) in the aliphatic region (δ 2.5-4.0 ppm), likely showing complex splitting patterns due to coupling with each other.
-
-
¹³C NMR: The carbon spectrum would confirm the carbon skeleton:
-
A carbonyl carbon (C=O) signal in the far downfield region, typically δ 190-200 ppm.
-
Two sp² carbons of the double bond between δ 120-150 ppm.
-
Two sp³ carbons of the methylene groups in the upfield region, typically δ 20-40 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 114. The fragmentation pattern would likely involve the loss of the aldehyde group (-CHO, 29 Da) or other characteristic cleavages of the dihydrothiophene ring.
Caption: Workflow for the synthesis and characterization of this compound.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 2,5-dihydrothiophene derivatives can be achieved through various methods, including the gold-catalyzed cycloisomerization of α-thioallenes.[10] For 2,5-dihydrothiophene-3-carbaldehydes specifically, organocatalyzed reactions have been shown to be effective.[6] A general approach may involve the reaction of a suitable sulfur-containing nucleophile with an α,β-unsaturated aldehyde or a related electrophile, followed by cyclization. Dehydrogenation of the corresponding dihydrothiophene precursor using an oxidizing agent like manganese dioxide is another plausible route, analogous to methods used for similar thiophene aldehydes.[11]
Chemical Reactivity
The reactivity of this molecule is dictated by its two primary functional components: the aldehyde group and the dihydrothiophene ring.
-
Reactions of the Aldehyde Group:
-
Oxidation: The aldehyde can be easily oxidized to the corresponding 2,5-dihydrothiophene-3-carboxylic acid using standard oxidizing agents (e.g., PCC, KMnO₄).
-
Reduction: It can be reduced to 2,5-dihydrothiophene-3-yl)methanol with reducing agents like sodium borohydride (NaBH₄).
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and will react with various nucleophiles (e.g., Grignard reagents, organolithiums) to form secondary alcohols.
-
Condensation Reactions: It can undergo condensation reactions, such as the Claisen-Schmidt condensation with ketones to form chalcone-like structures.[12]
-
-
Reactions of the Dihydrothiophene Ring:
-
Oxidation: The sulfur atom can be oxidized to a sulfoxide or a sulfone (2,5-dihydrothiophene-1,1-dioxide) using oxidizing agents like hydrogen peroxide.[8]
-
Reduction/Hydrogenation: The double bond can be hydrogenated, typically using a catalyst like Palladium on carbon (Pd/C), to yield tetrahydrothiophene-3-carbaldehyde.[8]
-
Ring-Opening: Under strongly reducing conditions, such as with sodium in liquid ammonia, the ring can be opened.[8]
-
Caption: Key reactivity pathways for this compound.
Handling, Stability, and Safety
As a research chemical, this compound must be handled with appropriate care. The Globally Harmonized System (GHS) classifications indicate potential hazards.
| Hazard Class | Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Eye Damage/Irritation | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| Target Organ Toxicity | H335: May cause respiratory irritation |
(Source: PubChem CID 2463121)[4]
Recommended Handling and Storage:
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[13][14]
-
Handling: Use in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[14] Avoid breathing vapors or dust. Prevent electrostatic charge buildup.[13]
-
Stability: The compound is generally stable under recommended storage conditions.[13] Hazardous decomposition products formed under fire conditions may include carbon oxides and sulfur oxides.[13]
Applications in Research and Development
The primary value of this compound lies in its role as a versatile synthetic intermediate. Its bifunctional nature allows for a wide range of chemical transformations, making it a key starting material for building diverse molecular libraries.
-
Drug Discovery: Thiophene-based scaffolds are of high interest for developing new therapeutic agents.[15] This compound can be used to synthesize novel analogues of existing drugs or to create entirely new chemical entities for screening against various biological targets, including those for cancer and neurological disorders.[15][16]
-
Organic Synthesis: It serves as a building block for constructing larger, more complex heterocyclic systems. The aldehyde can be used as a point of extension, while the dihydrothiophene ring can be further modified or used to impart specific conformational constraints on the final molecule.
Conclusion
This compound is a valuable heterocyclic building block with a rich profile of chemical reactivity. Its physicochemical properties, characterized by the dual functionality of an α,β-unsaturated aldehyde and a partially saturated sulfur heterocycle, make it a compelling substrate for synthetic chemists. A thorough understanding of its properties, spectroscopic signatures, and safe handling procedures is essential for leveraging its full potential in the development of novel pharmaceuticals and advanced materials.
References
-
Chemsrc. (2025). 2,5-Dihydrothiophene | CAS#:1708-32-3. Retrieved from [Link]
-
PubChem. (n.d.). This compound | C5H6OS | CID 2463121. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,5‐dihydrothiophene‐3‐carbaldehydes. Retrieved from [Link]
-
eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. Retrieved from [Link]
- Google Patents. (1984). US4476312A - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor.
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,5-dihydrothiophenes. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dihydrothiophene | C4H6S | CID 137168. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Thiophene, 2,5-dihydro- (CAS 1708-32-3). Retrieved from [Link]
-
Alchemist Chemical. (n.d.). 2,5-Dibromothiophene-3-carbaldehyde | Properties, Applications & Suppliers. Retrieved from [Link]
-
Semantic Scholar. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Jahan-Javed/0b68a73079f041262d141e6b9a8966b96e6259c9]([Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,5-DIMETHYLTHIOPHENE-3-CARBOXALDEHYDE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethylthiophene-3-carbaldehyde | C7H8OS | CID 2762759. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene-2-carboxaldehyde. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. Retrieved from [Link]
-
MDPI. (2017). Benzo[b]thiophene-2-carbaldehyde. Retrieved from [Link]
-
MDPI. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]
-
MDPI. (2021). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C5H6OS | CID 2463121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,5-Dihydrothiophene | CAS#:1708-32-3 | Chemsrc [chemsrc.com]
- 8. Chemical Reactivity of 2,5-Dihydrothiophene_Chemicalbook [chemicalbook.com]
- 9. This compound - Amerigo Scientific [amerigoscientific.com]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. US4476312A - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor - Google Patents [patents.google.com]
- 12. Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. 2,5-Thiophenedicarboxaldehyde(932-95-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 15. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]
- 16. mdpi.com [mdpi.com]
Spectroscopic Characterization of 2,5-Dihydrothiophene-3-carbaldehyde: A Technical Guide
Introduction
2,5-Dihydrothiophene-3-carbaldehyde is a heterocyclic compound of interest in synthetic organic chemistry, serving as a versatile building block for the synthesis of more complex sulfur-containing molecules. Its unique structural features, comprising a partially saturated five-membered sulfur-containing ring and a reactive aldehyde group, make it a valuable intermediate for drug discovery and materials science. This guide provides an in-depth analysis of the spectroscopic data for this compound (C₅H₆OS, Molecular Weight: 114.17 g/mol ), offering researchers and drug development professionals a comprehensive understanding of its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1][2]
While direct, publicly available spectra for this specific compound are limited, this guide will present a detailed, predicted analysis based on the established principles of spectroscopy and comparative data from structurally related thiophene derivatives. This approach provides a robust framework for the identification and characterization of this compound in a research setting.
Molecular Structure and Spectroscopic Overview
The structure of this compound dictates the expected spectroscopic signatures. The key features to consider are the aldehyde group (-CHO), the carbon-carbon double bond within the dihydrothiophene ring, and the two methylene groups adjacent to the sulfur atom.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and informative signals.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show four distinct signals corresponding to the aldehydic proton, the vinylic proton, and the two methylene groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| 9.5 - 10.0 | Singlet (s) | 1H | Aldehydic H (-CHO) | Aldehydic protons are highly deshielded and typically appear in this downfield region. For example, the aldehydic proton in benzo[b]thiophene-3-carbaldehyde appears at 10.13 ppm.[3] |
| 7.0 - 7.5 | Triplet (t) or Singlet (s) | 1H | Vinylic H (C=CH) | The vinylic proton is attached to a double bond and is deshielded. Its multiplicity will depend on the coupling with the adjacent methylene protons. |
| 3.8 - 4.2 | Multiplet (m) | 2H | Methylene H (-CH₂-S) | These protons are adjacent to the sulfur atom, which causes a moderate downfield shift. |
| 3.4 - 3.8 | Multiplet (m) | 2H | Methylene H (-CH₂-C=) | These protons are adjacent to the double bond and will be slightly upfield compared to the protons next to the sulfur. |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum is predicted to show five signals, one for each unique carbon atom in the molecule. While specific data for the target molecule is not publicly available, PubChem indicates its existence from a proprietary database.[1] The predicted shifts are based on data from related thiophene derivatives.[3][4]
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Justification |
| 185 - 195 | Aldehydic C (-CHO) | The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield. For instance, the aldehydic carbon in benzo[b]thiophene-3-carbaldehyde is at 185.5 ppm.[3] |
| 140 - 150 | Vinylic C (C=CH) | The carbon of the double bond attached to the aldehyde group will be downfield due to the electron-withdrawing effect of the aldehyde. |
| 130 - 140 | Vinylic C (C=CH) | The other carbon of the double bond. |
| 30 - 40 | Methylene C (-CH₂-S) | The carbon atom bonded to the sulfur will be shifted downfield compared to a standard alkane carbon. |
| 25 - 35 | Methylene C (-CH₂-C=) | The carbon atom adjacent to the double bond. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the strong absorption of the carbonyl group in the aldehyde.
Predicted IR Absorptions
| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Justification |
| 2820 - 2850 and 2720 - 2750 | C-H Stretch | Medium to Weak | Characteristic Fermi doublet for the aldehyde C-H bond. |
| 1680 - 1700 | C=O Stretch | Strong | The carbonyl stretch is one of the most intense absorptions in the IR spectrum. Conjugation with the C=C double bond will lower the frequency from that of a simple aliphatic aldehyde. |
| 1630 - 1650 | C=C Stretch | Medium | Absorption due to the carbon-carbon double bond in the ring. |
| 2850 - 3000 | C-H Stretch | Medium | Aliphatic C-H stretching from the methylene groups. |
| 600 - 800 | C-S Stretch | Weak to Medium | Characteristic absorption for carbon-sulfur bonds. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at m/z 114.
Predicted Fragmentation Pattern
The fragmentation of this compound is expected to proceed through several key pathways:
-
Loss of the aldehyde proton: [M-1]⁺ at m/z 113.
-
Loss of the formyl radical: [M-29]⁺ at m/z 85, corresponding to the loss of the -CHO group. This is often a prominent peak for aldehydes.
-
Retro-Diels-Alder reaction: Cleavage of the dihydrothiophene ring could lead to various smaller fragments.
Figure 2: Predicted major fragmentation pathways for this compound.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
IR Spectroscopy
-
Sample Preparation: As the compound is likely a liquid or low-melting solid, a thin film can be prepared by placing a drop of the neat compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be taken prior to the sample measurement.
Mass Spectrometry
-
Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source is suitable for this analysis.
-
GC Conditions: Use a suitable capillary column (e.g., DB-5) with a temperature program that allows for the elution of the compound.
-
MS Conditions: Acquire the mass spectrum in the m/z range of 40-200.
Conclusion
The spectroscopic characterization of this compound relies on a combined analysis of NMR, IR, and MS data. This guide provides a detailed, albeit predicted, framework for interpreting the spectral features of this compound. The aldehydic protons and carbon, the vinylic protons and carbons, and the methylene groups each give rise to characteristic signals in the NMR spectra. The strong carbonyl absorption in the IR spectrum is a key identifying feature. Mass spectrometry confirms the molecular weight and provides insight into the fragmentation patterns. By understanding these spectroscopic signatures, researchers can confidently identify and characterize this compound in their synthetic endeavors.
References
-
PubChem. This compound. [Link]
-
LookChem. 3-Thiophenecarboxaldehyde. [Link]
-
Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Royal Society of Chemistry. [Link]
-
PubChem. 2,5-Dimethylthiophene-3-carbaldehyde. [Link]
-
PubChem. 2,5-Dihydrothiophene. [Link]
-
SpectraBase. Thiophene-2,5-dicarbaldehyde. [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
Sources
stability and storage of 2,5-Dihydrothiophene-3-carbaldehyde
An In-depth Technical Guide to the Stability and Storage of 2,5-Dihydrothiophene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural features, combining a partially saturated sulfur-containing ring with a reactive aldehyde group, make it a versatile building block for the synthesis of novel therapeutic agents and functional materials. However, the very features that make this molecule attractive also contribute to its potential instability. A thorough understanding of its chemical reactivity, degradation pathways, and optimal storage conditions is paramount for any researcher utilizing this compound. This guide provides a comprehensive overview of the , offering field-proven insights and detailed protocols to ensure the integrity of your research.
The reproducibility and success of experimental work heavily rely on the quality and purity of starting materials. For a reactive molecule like this compound, improper handling and storage can lead to the formation of impurities, altering its reactivity and potentially leading to misleading experimental outcomes. This guide is designed to equip researchers with the necessary knowledge to mitigate these risks.
Chemical Reactivity and Intrinsic Stability
The stability of this compound is intrinsically linked to the chemical properties of its two key functional components: the dihydrothiophene ring and the aldehyde group.
The Dihydrothiophene Moiety: A Target for Oxidation
The sulfur atom in the 2,5-dihydrothiophene ring is susceptible to oxidation.[1] This is a critical factor contributing to the compound's air sensitivity. Exposure to atmospheric oxygen, especially in the presence of light or trace metal catalysts, can lead to the formation of the corresponding sulfoxide and, under more forcing conditions, the sulfone.
The Aldehyde Functional Group: Reactivity and Polymerization Potential
Aldehydes are well-known for their reactivity. The aldehyde group in this compound is prone to oxidation to the corresponding carboxylic acid. This process can be initiated by atmospheric oxygen and is a common degradation pathway for many aldehydes.
Air Sensitivity: A Practical Consequence
The combination of a readily oxidizable sulfur atom and an aldehyde functional group explains the "air sensitive" nature of this compound, as noted in safety data sheets.[2][3] The primary degradation pathway upon exposure to air is likely oxidation.
Recommended Storage and Handling Protocols
To maintain the purity and integrity of this compound, strict adherence to proper storage and handling protocols is essential.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8 °C) | Slows down the rate of potential degradation reactions, including oxidation and polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) | Prevents oxidation of the sulfur atom and the aldehyde group by excluding atmospheric oxygen.[2][3] |
| Container | Tightly sealed, opaque container | Prevents exposure to air and moisture, and protects from light to minimize photolytic degradation.[2][3] |
| Environment | Dry, well-ventilated area away from heat and ignition sources | Ensures a stable external environment and minimizes safety hazards.[2][3] |
Safe Handling Procedures
When working with this compound, the following procedures are recommended to minimize degradation:
-
Inert Atmosphere Handling: Whenever possible, handle the compound in a glove box or under a stream of inert gas.
-
Minimize Air Exposure: When not in an inert atmosphere, minimize the time the container is open to the air.
-
Use Clean Equipment: Ensure all glassware and equipment are clean and dry to avoid introducing contaminants that could catalyze degradation.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong bases, and strong reducing agents to prevent vigorous and potentially hazardous reactions.[2][3]
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for developing appropriate analytical methods to monitor the stability of this compound.
Oxidative Degradation
This is the most likely degradation pathway. The primary products would be 2,5-dihydrothiophene-3-carboxylic acid (from aldehyde oxidation) and the sulfoxide or sulfone of the parent aldehyde.
Caption: Forced Degradation Study Workflow.
Stability-Indicating Analytical Method (HPLC)
A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active compound and the increase in the concentration of its degradation products. [4]Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for this purpose.
Protocol for RP-HPLC Method Development:
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which is a good general-purpose column for small organic molecules. [5]2. Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is a common mobile phase for RP-HPLC. [6]3. Isocratic vs. Gradient Elution: Begin with an isocratic elution (constant mobile phase composition) and, if necessary, move to a gradient elution (changing mobile phase composition over time) to achieve better separation of the parent compound from its degradation products.
-
Detection: Use a UV detector set at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy). A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment.
-
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. [6]
Purity Confirmation and Structural Elucidation (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound and for identifying the structure of any degradation products. [7]By comparing the NMR spectrum of a degraded sample to that of a pure, unstressed sample, one can identify new signals corresponding to degradation products. Further analysis of these signals can lead to the elucidation of the structures of these impurities.
Data Interpretation and Best Practices
Interpreting Chromatographic Data
When analyzing the chromatograms from a stability study, look for:
-
A decrease in the peak area of the parent compound.
-
The appearance of new peaks, which correspond to degradation products.
-
Changes in the retention times of peaks, which could indicate changes in the sample matrix.
Mass Balance
In a stability study, the total amount of the drug and its degradation products should remain constant. This is known as mass balance. Achieving a good mass balance (typically 95-105%) provides confidence that all major degradation products are being detected by the analytical method. [8]
Establishing a Shelf-Life
The data generated from long-term and accelerated stability studies can be used to determine a re-test period or shelf-life for this compound under defined storage conditions.
Conclusion
This compound is a valuable research chemical whose utility is directly linked to its purity. Its inherent sensitivity to air and potential for other degradation pathways necessitates careful storage and handling. By implementing the recommendations and protocols outlined in this guide, researchers can ensure the stability and integrity of this compound, leading to more reliable and reproducible scientific outcomes. A proactive approach to understanding and managing the stability of research chemicals is a cornerstone of good scientific practice.
References
-
MedCrave. (2016-12-14). Forced Degradation Studies. Retrieved from [Link]
-
PubMed. (2000-01). NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. Retrieved from [Link]
-
SGS. (2011-01). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
ManTech Publications. (n.d.). Stability Testing and Forced Degradation Studies in Drug Development: Principles and Practices. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2022-10-12). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 5-Nitrothiophene-2-carbaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubMed. (2019-02-20). Development of Stability-Indicating HPLC Method and Accelerated Stability Studies for Osmotic and Pulsatile Tablet Formulations of Clopidogrel Bisulfate. Retrieved from [Link]
-
ECronicon. (2016-04-05). Development and Validation of an RP-HPLC Method for Estimation of Prednisolone and its Degradation Products in Tablets. Retrieved from [Link]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. rsc.org [rsc.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. admin.mantechpublications.com [admin.mantechpublications.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of stability-indicating HPLC method and accelerated stability studies for osmotic and pulsatile tablet formulations of Clopidogrel Bisulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sgs.com [sgs.com]
Navigating the Chemical Landscape of CAS 113772-16-0 and the Potent Metabolic Modulator GW501516 (Cardarine)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the chemical entity associated with CAS number 113772-16-0 and the potent, selective peroxisome proliferator-activated receptor delta (PPARδ) agonist GW501516, also known as Cardarine. A critical point of clarification is addressed at the outset: while the query specified CAS 113772-16-0, the vast body of scientific and drug development literature points to a likely interest in GW501516 (CAS 317318-70-0), a compound with significant biological activity. This guide will first delineate the chemical identity of CAS 113772-16-0, 2,5-dihydrothiophene-3-carbaldehyde, and then dedicate a thorough review to the pharmacology, synthesis, biological impact, and clinical history of GW501516, a molecule of great interest and controversy in metabolic disease research and sports science.
Part 1: Clarification of Chemical Identities
Initial searches for CAS number 113772-16-0 identify the compound This compound .[1][2][3][4] Publicly available data on this chemical is sparse, primarily consisting of its basic chemical properties.
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 113772-16-0 |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₅H₆OS[3] |
| Molecular Weight | 114.17 g/mol [3] |
There is no evidence in the scientific literature to suggest that this compound is used as a starting material or intermediate in the synthesis of GW501516. The concurrent appearance of information on GW501516 with the queried CAS number likely stems from algorithmic association rather than a direct chemical relationship.
In contrast, GW501516 (Cardarine) is a well-documented, biologically active compound with a distinct chemical identity.
Table 2: Chemical Properties of GW501516 (Cardarine)
| Property | Value |
| CAS Number | 317318-70-0 |
| IUPAC Name | {2-methyl-4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]phenoxy}acetic acid[1][5] |
| Molecular Formula | C₂₁H₁₈F₃NO₃S₂[5] |
| Molecular Weight | 453.5 g/mol [5] |
| Synonyms | GW-501,516, GW1516, GSK-516, Endurobol[6] |
Given the depth of research and relevance to drug development, the remainder of this guide will focus on GW501516.
Part 2: GW501516 (Cardarine) - A Deep Dive
Developed in the 1990s through a collaboration between Ligand Pharmaceuticals and GlaxoSmithKline, GW501516 was initially investigated as a potential treatment for metabolic and cardiovascular diseases, including obesity, diabetes, and dyslipidemia.[6][7][8]
Mechanism of Action: A Potent PPARδ Agonist
GW501516 is a potent and highly selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ).[6][9] It exhibits high affinity (Ki = 1 nM) and potency (EC50 = 1 nM) for PPARδ, with over 1,000-fold selectivity compared to PPARα and PPARγ.[6][9]
PPARδ is a nuclear hormone receptor that functions as a ligand-activated transcription factor, playing a crucial role in the regulation of fatty acid metabolism.[2] Activation of PPARδ by GW501516 leads to a cascade of downstream effects, primarily in metabolically active tissues such as skeletal muscle, the heart, and the liver.[2][9]
The core mechanistic action of GW501516 is to shift the body's energy preference from glucose to lipids.[8] It achieves this by upregulating the expression of genes involved in fatty acid uptake, transport, and oxidation.[1][2] This metabolic reprogramming has been shown to increase endurance and promote fat loss, which are the primary drivers for its illicit use as a performance-enhancing drug.[8]
Caption: Mechanism of action of GW501516.
Synthesis and Characterization
The synthesis of GW501516 has been described in the literature, with one efficient method involving a four-step process starting from o-cresol.[10] Another approach utilizes sequential, position-selective, Pd-catalyzed cross-coupling reactions of 2,4-dibromo-5-hydroxymethylthiazole.[6] The structural integrity and purity of the synthesized compound and its metabolites are typically confirmed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[11]
Recent research has also focused on the polymorphic forms of GW501516, identifying and characterizing several different crystal structures.[1][12][13] This is of particular importance in pharmaceutical development, as different polymorphs can exhibit varying solubility, stability, and bioavailability.
Biological Effects and Potential Therapeutic Applications
-
Enhanced Endurance: Animal studies demonstrated a dramatic improvement in physical performance and endurance in mice treated with GW501516.[9]
-
Metabolic Disease: As a PPARδ agonist, GW501516 showed promise in preclinical models for treating obesity, type 2 diabetes, and dyslipidemia by improving insulin sensitivity and promoting fatty acid oxidation.[2][7]
-
Cardioprotection: Research has suggested that PPARδ activation may have protective effects on cardiomyocytes and reduce cardiac fibrosis.[9]
The Discontinuation of Clinical Development: Safety Concerns
Despite its promising preclinical data, the development of GW501516 was halted in 2007 during Phase II clinical trials. The decision was made after animal studies revealed that the compound caused rapid cancer development in several organs.[6] This carcinogenic potential is also believed to be mediated through the activation of the PPARδ receptor.[6]
Due to these significant safety risks, GW501516 is not approved for human use. Regulatory bodies, including the World Anti-Doping Agency (WADA) and the Australian Therapeutic Goods Administration (TGA), have issued warnings about its dangers and have banned its use in sports.[8][9]
Part 3: Experimental Protocols and Methodologies
In Vitro Analysis of PPARδ Activation
A common method to assess the activity of compounds like GW501516 is a reporter gene assay.
Step-by-Step Protocol:
-
Cell Culture: HeLa cells or other suitable cell lines are cultured under standard conditions.
-
Transfection: Cells are transfected with expression vectors for the PPARδ ligand-binding domain fused to a DNA-binding domain, and a reporter plasmid containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., luciferase).
-
Compound Treatment: Transfected cells are treated with varying concentrations of GW501516 or a vehicle control.
-
Lysis and Assay: After an incubation period, cells are lysed, and the reporter gene activity (e.g., luminescence for luciferase) is measured.
-
Data Analysis: The dose-response curve is plotted to determine the EC50 value.
Caption: Workflow for a PPARδ reporter gene assay.
Analytical Detection in Biological Samples
For doping control purposes, sensitive analytical methods are required to detect GW501516 and its metabolites in urine.
Methodology:
-
Sample Preparation: Urine samples undergo enzymatic hydrolysis followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes.
-
Chromatographic Separation: The extracted samples are analyzed using liquid chromatography (LC) to separate GW501516 and its metabolites.
-
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is used for the sensitive and specific detection and quantification of the target compounds.[11]
Conclusion
The chemical designated by CAS number 113772-16-0 is this compound, a compound with limited publicly available information. In contrast, GW501516 (Cardarine), a potent PPARδ agonist, has been the subject of extensive research due to its profound effects on metabolism and endurance. While it showed initial therapeutic promise for metabolic disorders, its development was terminated due to significant carcinogenesis risks observed in animal studies. For drug development professionals and researchers, GW501516 serves as a case study in the complexities of targeting metabolic pathways and the critical importance of long-term safety assessments. Its continued illicit use highlights the need for robust analytical methods for its detection and ongoing education about its potential health dangers.
References
-
Wei, Z., Li, W., & Xu, Y. (2003). A short and efficient synthesis of the pharmacological research tool GW501516 for the peroxisome proliferator-activated receptor delta. The Journal of Organic Chemistry, 68(23), 9116–9118. [Link]
-
Pereira, R., Gaudon, C., Iglesias, B., Germain, P., Gronemeyer, H., & de Lera, Á. R. (2006). Synthesis of the PPARbeta/delta-selective agonist GW501516 and C4-thiazole-substituted analogs. Bioorganic & Medicinal Chemistry Letters, 16(1), 49–54. [Link]
-
Thevis, M., Möller, I., Thomas, A., Beuck, S., & Schänzer, W. (2010). Synthesis, mass spectrometric characterization, and analysis of the PPARδ agonist GW1516 and its major human metabolites: targets in sports drug testing. Analytical Chemistry, 82(11), 4507–4515. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9803963, GW 501516. Retrieved from [Link]
-
Pelton, P. (2006). GW-501516 GlaxoSmithKline/Ligand. Current Opinion in Investigational Drugs, 7(4), 360–370. [Link]
-
Wikipedia. (n.d.). GW501516. Retrieved from [Link]
-
Grecu, M. N., Gherghel, D., Birsa, M. L., Pîrnău, A., Vlase, G., T, V., & Birsa, L. M. (2024). Five Novel Polymorphs of Cardarine/GW501516 and Their Characterization by X-ray Diffraction, Computational Methods, Thermal Analysis and a Pharmaceutical Perspective. Molecules, 29(9), 2169. [Link]
-
Grecu, M. N., Gherghel, D., Birsa, M. L., Pîrnău, A., Vlase, G., T, V., & Birsa, L. M. (2025). Novel Solid Forms of Cardarine/GW501516 and Their Characterization by X-Ray Diffraction, Thermal, Computational, FTIR, and UV Analysis. ResearchGate. [Link]
-
ChemSrc. (n.d.). This compound | CAS#:113772-16-0. Retrieved from [Link]
-
Caring Sunshine. (n.d.). Ingredient: Cardarine. Retrieved from [Link]
-
Bianchi, V. E., & Locatelli, V. (2023). GW501516 (Cardarine): Pharmacological and Clinical Effects. SciVision Publishers. [Link]
-
Grecu, M. N., Gherghel, D., Birsa, M. L., Pîrnău, A., Vlase, G., T, V., & Birsa, L. M. (2024). Five Novel Polymorphs of Cardarine/GW501516 and Their Characterization by X-ray Diffraction, Computational Methods, Thermal Analysis and a Pharmaceutical Perspective. PMC. [Link]
-
Sport Integrity Australia. (2018). GW1516 (GW501516) Use - Popular But Deadly. Retrieved from [Link]
-
Hairui Chemical. (n.d.). 2,5-DIHYDROTHIOPHENE-3-CARBALDEHYDE_113772-16-0. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scivisionpub.com [scivisionpub.com]
- 3. GW 501516 | C21H18F3NO3S2 | CID 9803963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of the PPARbeta/delta-selective agonist GW501516 and C4-thiazole-substituted analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caringsunshine.com [caringsunshine.com]
- 6. sportintegrity.gov.au [sportintegrity.gov.au]
- 7. GW501516 - Wikipedia [en.wikipedia.org]
- 8. A short and efficient synthesis of the pharmacological research tool GW501516 for the peroxisome proliferator-activated receptor delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, mass spectrometric characterization, and analysis of the PPARδ agonist GW1516 and its major human metabolites: targets in sports drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Five Novel Polymorphs of Cardarine/GW501516 and Their Characterization by X-ray Diffraction, Computational Methods, Thermal Analysis and a Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GW-501516 GlaxoSmithKline/Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
The Aldehyde Moiety in 2,5-Dihydrothiophene-3-carbaldehyde: A Hub of Tunable Reactivity for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dihydrothiophene-3-carbaldehyde, a heterocyclic aldehyde, presents a fascinating case study in chemical reactivity, where the interplay between a sulfur-containing scaffold and a reactive aldehyde group offers a rich landscape for synthetic diversification. This guide provides a comprehensive exploration of the reactivity of the aldehyde moiety within this molecule, grounded in mechanistic principles and supported by field-proven experimental insights. We will delve into the electronic and steric factors governing its behavior in key organic transformations, including nucleophilic additions, condensation reactions, oxidations, and reductions. Detailed, step-by-step protocols for these reactions are provided, alongside mechanistic diagrams and quantitative data, to empower researchers in leveraging this versatile building block for the synthesis of novel chemical entities with potential therapeutic applications.
Introduction: Unveiling the Potential of a Unique Heterocycle
The landscape of drug discovery is perpetually in search of novel molecular scaffolds that offer both structural diversity and tunable reactivity. This compound emerges as a compelling candidate in this pursuit. The molecule's architecture, featuring a partially saturated five-membered sulfur-containing ring appended with an aldehyde group, creates a unique electronic environment that dictates the reactivity of the carbonyl carbon.
The sulfur atom in the dihydrothiophene ring, through its lone pairs, can exert a significant electronic influence on the adjacent π-system, thereby modulating the electrophilicity of the aldehyde. This inherent tunability, coupled with the aldehyde's capacity to undergo a wide array of chemical transformations, makes this compound a valuable synthon for the construction of complex molecular frameworks. Dihydrothiophene derivatives have shown promise in various therapeutic areas, and understanding the reactivity of this key functional group is paramount for its effective utilization in medicinal chemistry.[1]
This guide will systematically dissect the reactivity of the aldehyde group, providing both a theoretical framework and practical, actionable protocols for its chemical manipulation.
Structural and Electronic Landscape
The reactivity of the aldehyde group in this compound is intrinsically linked to the electronic and steric properties of the dihydrothiophene ring.
2.1. Electronic Effects: A Balancing Act
The sulfur atom in the 2,5-dihydrothiophene ring can participate in resonance, donating a lone pair of electrons into the π-system of the double bond. This electron-donating effect can, to some extent, decrease the partial positive charge on the carbonyl carbon of the aldehyde, potentially reducing its electrophilicity compared to a simple aliphatic aldehyde. However, the sulfur atom also possesses inductive electron-withdrawing properties due to its electronegativity. The overall electronic influence is a nuanced balance of these opposing effects.
Furthermore, the position of the double bond in the ring is crucial. In the 2,5-dihydrothiophene isomer, the double bond is not in direct conjugation with the aldehyde group. This lack of direct conjugation means that the electronic influence of the sulfur atom is transmitted through the sigma framework, which is generally a weaker effect compared to resonance in a fully conjugated system like thiophene-3-carbaldehyde.
2.2. Spectroscopic Signature
The unique electronic environment of this compound is reflected in its spectroscopic data. While specific experimental data for this exact molecule is not widely published in readily accessible databases, we can infer its characteristics based on related structures and general principles.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Features | Rationale |
| ¹H NMR | Aldehyde proton (CHO): ~9.5-10.0 ppm (singlet). Olefinic proton: ~6.0-6.5 ppm. Methylene protons (CH₂): ~3.0-4.0 ppm. | The aldehyde proton is highly deshielded. The olefinic proton is in a typical vinyl sulfide environment. The methylene protons are adjacent to the sulfur and the double bond. |
| ¹³C NMR | Carbonyl carbon (C=O): ~185-195 ppm. Olefinic carbons: ~120-140 ppm. Methylene carbons: ~30-40 ppm. | The carbonyl carbon is significantly deshielded. The chemical shifts of the olefinic and methylene carbons are influenced by the sulfur atom. |
| IR Spectroscopy | C=O stretch: ~1680-1700 cm⁻¹. C=C stretch: ~1630-1650 cm⁻¹. C-H (aldehyde): ~2720 and 2820 cm⁻¹. | The C=O stretching frequency is in the typical range for α,β-unsaturated aldehydes, though conjugation is not direct. The two weak C-H stretches are characteristic of an aldehyde.[2][3] |
Note: These are predicted values and should be confirmed by experimental data.
Key Transformations of the Aldehyde Group
The aldehyde functionality in this compound is a versatile handle for a variety of synthetic transformations. This section will detail the mechanistic underpinnings and provide actionable protocols for several key reactions.
Nucleophilic Addition: The Gateway to Functional Diversity
The quintessential reaction of an aldehyde is nucleophilic addition to the electrophilic carbonyl carbon. This reaction forms the basis for creating a wide range of new C-C and C-heteroatom bonds.
3.1.1. Reduction to an Alcohol
The reduction of the aldehyde to a primary alcohol is a fundamental transformation, often employed to introduce a hydroxyl group for further functionalization. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.[4]
Mechanism of Reduction with NaBH₄
The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the carbonyl carbon. The resulting alkoxide is then protonated by a protic solvent (e.g., methanol or ethanol) to yield the primary alcohol.
Sources
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,5-Dihydrothiophene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dihydrothiophene-3-carbaldehyde is a bifunctional heterocyclic compound of significant interest in synthetic chemistry and drug discovery. Its unique electronic architecture, arising from the interplay between an α,β-unsaturated aldehyde system and a vinyl sulfide moiety within a partially saturated thiophene ring, presents a nuanced reactivity profile. This guide provides a detailed analysis of the molecule's primary electrophilic and nucleophilic centers. By integrating principles of organic chemistry with insights from computational studies on analogous structures, we delineate the key sites for chemical transformations, offering a predictive framework for its application in the synthesis of novel chemical entities.
Molecular Structure and Electronic Landscape
This compound, with the chemical formula C₅H₆OS, features a five-membered dihydrothiophene ring with a carbaldehyde group at the 3-position.[1][2] The conjugation of the aldehyde's carbonyl group with the endocyclic double bond creates an electron-deficient π-system, which is fundamental to its electrophilic character.
The presence of the sulfur atom introduces additional complexity. As a thioether, the sulfur possesses lone pairs of electrons that can, under certain conditions, participate in chemical reactions, bestowing nucleophilic character upon the molecule. The overall electronic landscape is a delicate balance of these competing functionalities.
Analysis of Electrophilic Sites
The primary electrophilic reactivity of this compound is dictated by the α,β-unsaturated aldehyde moiety. This system gives rise to two principal sites susceptible to nucleophilic attack.
The Carbonyl Carbon (C-1'): A Hard Electrophilic Center
The most prominent electrophilic site is the carbonyl carbon of the aldehyde group. The significant difference in electronegativity between carbon and oxygen results in a polarized C=O bond, rendering the carbonyl carbon highly electron-deficient and susceptible to nucleophilic attack.[3][4] This type of reaction is often referred to as a 1,2-addition.
-
Mechanism of 1,2-Addition: Strong and "hard" nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor direct attack at the carbonyl carbon. This irreversible reaction proceeds through a tetrahedral intermediate, which upon protonation yields a secondary alcohol. The rate of this addition can be significantly enhanced by the presence of electron-withdrawing groups.[5]
The β-Carbon (C-4): A Soft Electrophilic Center
Due to conjugation, the electrophilic character of the carbonyl carbon is extended to the β-carbon (C-4) of the dihydrothiophene ring. This phenomenon, known as conjugate addition or Michael addition, provides a second pathway for nucleophilic attack.
-
Mechanism of 1,4-Addition (Michael Addition): Softer, resonance-stabilized nucleophiles, such as enolates, Gilman reagents (lithium dialkylcuprates), and thiols, preferentially attack the β-carbon. This thermodynamically controlled process results in the formation of an enolate intermediate, which subsequently tautomerizes to the more stable keto form upon workup. The propensity for 1,4-addition is a hallmark of α,β-unsaturated carbonyl compounds.
The following diagram illustrates the key resonance structures that highlight the electrophilic nature of both the carbonyl carbon and the β-carbon.
Caption: Resonance delocalization in this compound.
Computational Insights into Electrophilicity
-
LUMO Analysis: The Lowest Unoccupied Molecular Orbital (LUMO) indicates the regions of a molecule most susceptible to nucleophilic attack. For α,β-unsaturated systems, the LUMO is typically distributed over the carbonyl carbon, the α-carbon, and the β-carbon, with significant lobes on the carbonyl carbon and the β-carbon, confirming these as the primary electrophilic sites. A lower LUMO energy correlates with higher reactivity towards nucleophiles.[6]
-
Fukui Functions: The Fukui function, f⁻(r), is a powerful tool for identifying sites prone to nucleophilic attack.[5][7] In related thiophene aldehydes, the Fukui function values are consistently highest at the carbonyl carbon and the β-carbon, providing further theoretical validation for the dual electrophilic nature of the molecule.[4]
Analysis of Nucleophilic Sites
While primarily valued for its electrophilic character, this compound also possesses a potential nucleophilic center.
The Sulfur Atom
The sulfur atom in the dihydrothiophene ring is a potential nucleophilic site due to the presence of lone pairs of electrons. It can react with strong electrophiles, such as alkyl halides or oxidizing agents.
-
Oxidation: The sulfur atom is readily oxidized. For instance, 2,5-dihydrothiophene can be oxidized to the corresponding sulfoxide or sulfone using reagents like hydrogen peroxide.[8] This reactivity is expected to be retained in the carbaldehyde derivative.
-
Alkylation: In principle, the sulfur atom can act as a nucleophile in S-alkylation reactions to form sulfonium salts, although this reactivity may be attenuated by the electron-withdrawing nature of the conjugated system.
The α-Carbon (C-2): A Latent Nucleophilic Site
Under strongly basic conditions, it is conceivable that a proton could be abstracted from the α-carbon (C-2), which is adjacent to the sulfur atom, to form a carbanion. This carbanion would be a potent nucleophile. However, this is likely to be a less favored pathway compared to reactions at the electrophilic centers, especially in the presence of nucleophiles that would preferentially react with the α,β-unsaturated system.
Experimental Protocols for Reactivity Probing
To experimentally validate the predicted electrophilic and nucleophilic sites, a series of well-established organic reactions can be employed.
Probing Electrophilic Sites: A Comparative Protocol
Objective: To differentiate between 1,2-addition and 1,4-addition pathways.
Materials:
-
This compound
-
Methyllithium (for 1,2-addition)
-
Lithium dimethylcuprate (Gilman reagent, for 1,4-addition)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride
-
Standard workup and purification reagents
Protocol:
-
Reaction Setup: In two separate flame-dried flasks under an inert atmosphere (e.g., argon), dissolve this compound in the anhydrous solvent.
-
Nucleophilic Addition:
-
Flask A (1,2-Addition): Cool the solution to -78 °C and add one equivalent of methyllithium dropwise. Stir for 1 hour.
-
Flask B (1,4-Addition): Cool the solution to 0 °C and add one equivalent of lithium dimethylcuprate. Stir for 2-3 hours.
-
-
Quenching: Quench both reactions by the slow addition of saturated aqueous ammonium chloride.
-
Workup and Analysis: Allow the mixtures to warm to room temperature, perform a standard aqueous workup, and extract the organic products. Purify the products by column chromatography. Analyze the products using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structures of the 1,2-adduct (an allylic alcohol) and the 1,4-adduct (a saturated aldehyde).
Caption: Probing electrophilic sites via 1,2- and 1,4-addition.
Summary of Reactive Sites
The following table summarizes the key reactive sites of this compound.
| Site | Type | Reactivity | Probing Reagents |
| Carbonyl Carbon | Electrophilic | Susceptible to 1,2-nucleophilic addition by hard nucleophiles. | Organolithiums, Grignard reagents |
| β-Carbon | Electrophilic | Prone to 1,4-conjugate (Michael) addition by soft nucleophiles. | Gilman reagents, enolates, thiols |
| Sulfur Atom | Nucleophilic | Can be oxidized or alkylated by strong electrophiles. | H₂O₂, m-CPBA, alkyl halides |
| α-Carbon | Nucleophilic (Latent) | Potential for deprotonation under strongly basic conditions to form a carbanion. | Strong, non-nucleophilic bases (e.g., LDA) |
Conclusion
This compound is a versatile synthetic building block with well-defined, yet nuanced, reactive sites. Its primary electrophilic character is centered on the carbonyl carbon and the β-carbon of the α,β-unsaturated aldehyde system, allowing for selective 1,2- or 1,4-additions depending on the nature of the nucleophile. Additionally, the sulfur atom provides a nucleophilic center for reactions with strong electrophiles. A thorough understanding of this reactivity profile, guided by the principles outlined in this guide, is crucial for harnessing the full synthetic potential of this valuable heterocyclic compound in the development of novel pharmaceuticals and functional materials.
References
-
Gavade, S., et al. (2020). Organocatalyzed Asymmetric Synthesis of Thiacycles. ResearchGate. [Link]
-
Al-Hussain, S. A., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. National Institutes of Health. [Link]
-
Morita, N., & Krause, N. (2006). A highly efficient and stereoselective gold-catalyzed cycloisomerization of α-thioallenes to 2,5-dihydrothiophenes. Angewandte Chemie International Edition, 45(12), 1897-1899. [Link]
-
Franck, X., et al. (2009). Asymmetric synthesis of highly functionalized tetrahydrothiophenes by organocatalytic domino reactions. PubMed. [Link]
-
Wikipedia. (n.d.). Fukui function. Wikipedia. [Link]
-
SCM. (2025). Fukui Function. SCM. [Link]
-
Al-Otaibi, J. S., et al. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. MDPI. [Link]
-
Mary, Y. S., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. PubMed Central. [Link]
-
PubChem. (n.d.). 2,5-Dimethylthiophene-3-carbaldehyde. PubChem. [Link]
-
Gökce, H., et al. (2018). EXPERIMENTAL AND THEORETICAL INVESTIGATIONS (FTIR, UV-VIS SPECTROSCOPY, HOMO-LUMO, NLO AND MEP ANALYSIS) OF AMINOTHIOPHENOL ISOM. ResearchGate. [Link]
-
ResearchGate. (2025). Condensed Fukui function predicts innate C–H radical functionalization sites on multi-nitrogen containing fused arenes. ResearchGate. [Link]
-
SciSpace. (n.d.). Fukui function. SciSpace. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
Kumer, A., et al. (2019). The theoretical investigation of HOMO, LUMO, thermophysical properties and QSAR study of some aromatic carboxylic acids using HyperChem programming. ResearchGate. [Link]
-
Wang, D., et al. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. National Institutes of Health. [Link]
-
Wang, Z., et al. (2021). Organocatalytic modular synthesis of 2-functionalized 2,5-dihydrofurans from γ-hydroxy enals. Organic & Biomolecular Chemistry. [Link]
-
Kumar, R., et al. (2022). Regiodivergent Organocatalytic Reactions. MDPI. [Link]
-
Bak, A., et al. (2022). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journals. [Link]
-
Smaoui, M., et al. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. National Institutes of Health. [Link]
-
TÜBİTAK Academic Journals. (2011). Synthesis and antiinflammatory activity of novel 2,5-disubstituted thiophene derivatives. TÜBİTAK Academic Journals. [Link]
-
Ain, Q. U., et al. (2023). Substituted 2,5 thiophene dicarboxaldehyde bisthiosemicarbazones and their copper(II) complexes: Synthesis, structure elucidation, HSA binding, biological activities and docking studies. Weizmann Research Portal. [Link]
-
ResearchGate. (n.d.). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. ResearchGate. [Link]
-
Ali, S., et al. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health. [Link]
-
PubChem. (n.d.). 2,5-Dihydrothiophene. PubChem. [Link]
-
Tu, S., et al. (2007). Convenient Synthesis of Polyfunctional Dihydrothiophenes With Tandem Reaction of 1,3-thiazolidinedione, Aldehyde, Arylamine and Ethyl Cyanoacetate. PubMed. [Link]
-
Semantic Scholar. (1991). Nucleophilic Substitution of Thiophene Derivatives. Semantic Scholar. [Link]
-
ResearchGate. (2025). Reactions of electrophiles with nucleophilic thiolate sites: Relevance to pathophysiological mechanisms and remediation. ResearchGate. [Link]
-
Abdel-Wahab, B. F., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed Central. [Link]
Sources
- 1. This compound | C5H6OS | CID 2463121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Buy Thiophene-2-carbaldehyde | 98-03-3 [smolecule.com]
- 4. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scm.com [scm.com]
- 6. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. Fukui function - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Scaffold: Unlocking the Potential of 2,5-Dihydrothiophene-3-carbaldehyde in Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Thiophene Scaffold in Modern Drug Discovery
The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to a wide range of therapeutic agents.[1][2] Its bioisosteric relationship with the benzene ring allows for subtle modulation of a molecule's electronic and steric properties, often leading to enhanced biological activity and improved metabolic stability. Thiophene-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4] This has led to the successful development of numerous FDA-approved drugs incorporating this versatile heterocycle.
Within the broader family of thiophenes, the partially saturated 2,5-dihydrothiophene core offers a unique three-dimensional geometry that can be exploited for targeted drug design. When functionalized with a reactive carbaldehyde group at the 3-position, as in 2,5-Dihydrothiophene-3-carbaldehyde , this scaffold becomes a powerful and versatile starting material for the synthesis of complex heterocyclic systems with significant therapeutic potential.
This technical guide will delve into the prospective applications of this compound in medicinal chemistry, with a particular focus on its strategic use as a precursor for the synthesis of thieno[2,3-d]pyrimidines, a class of compounds renowned for their potent kinase inhibitory and anticancer activities.[5][6] We will explore the synthetic rationale, provide detailed experimental protocols, and present a forward-looking perspective on the untapped potential of this readily accessible building block.
The Strategic Imperative: Targeting Thieno[2,3-d]pyrimidines as Kinase Inhibitors
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[5] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The thieno[2,3-d]pyrimidine core has emerged as a highly effective scaffold for the design of potent and selective kinase inhibitors.[7][8] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of various kinases, thereby inhibiting their catalytic activity.[6]
The core structure of this compound provides a unique entry point to this important class of therapeutic agents. Through a series of strategic synthetic transformations, the dihydrothiophene ring can be elaborated into the requisite 2-aminothiophene-3-carbonitrile intermediate, the key building block for the construction of the thieno[2,3-d]pyrimidine system.
Proposed Synthetic Pathway: From Dihydrothiophene to Thieno[2,3-d]pyrimidine
The conversion of this compound to a thieno[2,3-d]pyrimidine scaffold can be envisioned through a multi-step sequence that leverages well-established synthetic methodologies. The key challenge lies in the initial transformation of the α,β-unsaturated aldehyde into a suitable precursor for the Gewald aminothiophene synthesis.
Caption: Proposed synthetic route from this compound to a Thieno[2,3-d]pyrimidine scaffold.
Part 1: Michael Addition to Form the Gewald Precursor
The initial and most critical step involves the conjugate addition of a cyanide-containing nucleophile to the α,β-unsaturated system of this compound. A Michael addition reaction with a reagent such as malononitrile, in the presence of a suitable base, would yield a more saturated aldehyde intermediate with the necessary cyano group at the β-position.[8][9] This transformation is crucial as it sets the stage for the subsequent Gewald reaction.
Experimental Protocol: Michael Addition of Malononitrile
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or THF, add malononitrile (1.1 eq).
-
Base Addition: Add a catalytic amount of a nej base, such as piperidine or triethylamine (0.1 eq), to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude Michael adduct can be purified by column chromatography on silica gel.
Part 2: Gewald Aminothiophene Synthesis
The Michael adduct, now a saturated aldehyde with an adjacent cyano group, is a suitable substrate for the Gewald reaction.[10][11] This multicomponent reaction, involving elemental sulfur and a base, will facilitate the formation of the key 2-aminothiophene-3-carbonitrile intermediate.[7][12]
Caption: Key components of the Gewald reaction for the synthesis of the 2-aminothiophene intermediate.
Experimental Protocol: Gewald Synthesis of the 2-Aminodihydrothiophene
-
Reactant Mixture: In a round-bottom flask, dissolve the Michael adduct (1.0 eq) and elemental sulfur (1.1 eq) in a suitable solvent like ethanol or DMF.
-
Base Addition: Add a base, such as morpholine or triethylamine (2.0 eq), to the mixture.
-
Heating and Monitoring: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Isolation and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling or after the addition of water. Collect the solid by filtration and recrystallize from a suitable solvent to obtain the purified 2-amino-4,5-dihydrothiophene-3-carbonitrile.
Part 3: Cyclocondensation to the Thieno[2,3-d]pyrimidine Core
The final step in constructing the desired heterocyclic scaffold is the cyclocondensation of the 2-aminothiophene-3-carbonitrile intermediate. This can be achieved by reacting it with various one-carbon electrophiles. For instance, heating with formamide will yield the thieno[2,3-d]pyrimidin-4-amine, while reaction with guanidine will provide the 2,4-diaminothieno[2,3-d]pyrimidine.[6]
Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidin-4-amine
-
Reaction Setup: In a flask equipped with a reflux condenser, add the 2-amino-4,5-dihydrothiophene-3-carbonitrile (1.0 eq) to an excess of formamide.
-
Heating: Heat the reaction mixture to a high temperature (typically 150-180 °C) for several hours.
-
Product Isolation: Upon cooling, the product often crystallizes from the reaction mixture. The solid can be collected by filtration, washed with water, and recrystallized to yield the pure thieno[2,3-d]pyrimidin-4-amine.
Quantitative Data and Structure-Activity Relationships: A Forward Look
While specific biological data for derivatives of this compound is not yet extensively reported, the established activity of thieno[2,3-d]pyrimidines provides a strong rationale for their synthesis. The following table presents representative data for known thieno[2,3-d]pyrimidine-based kinase inhibitors to illustrate the potential of this scaffold.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 4-Anilino-thieno[2,3-d]pyrimidines | EGFR | 5 - 50 | [5] |
| 2,4-Disubstituted-thieno[2,3-d]pyrimidines | VEGFR-2 | 10 - 100 | [6] |
| Thieno[2,3-d]pyrimidine ureas | Multi-kinase | 20 - 200 | [5] |
| 4-Aminothieno[2,3-d]pyrimidines | CK2 | 8 - 65 | [12] |
Note: The data in this table is illustrative and represents the general range of activities observed for the thieno[2,3-d]pyrimidine scaffold against various kinase targets.
The diverse substitution patterns achievable on the thieno[2,3-d]pyrimidine core, originating from variations in the initial aldehyde and the cyclocondensation partner, allow for extensive structure-activity relationship (SAR) studies. Key areas for exploration include:
-
Substitution at the 4-position: Introducing various aryl or heteroaryl amines can modulate selectivity and potency against different kinases.
-
Modifications on the thiophene ring: The substituents on the dihydrothiophene precursor will ultimately be reflected in the final product, influencing its physicochemical properties.
-
Derivatization of the pyrimidine ring: The 2-position of the pyrimidine ring can be functionalized to further optimize interactions with the target kinase.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, starting material in medicinal chemistry. Its inherent reactivity and the strategic placement of its functional groups provide a logical and efficient entry point to the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with proven therapeutic relevance, particularly in oncology. The proposed synthetic pathway, leveraging the Michael addition and the Gewald reaction, offers a robust and versatile strategy for accessing a library of novel thieno[2,3-d]pyrimidine derivatives.
Future research should focus on the practical implementation of this synthetic route, followed by a systematic biological evaluation of the resulting compounds against a panel of protein kinases. The exploration of multicomponent reactions involving this compound could also unveil novel and efficient pathways to other biologically active heterocyclic systems. The insights gained from such studies will undoubtedly pave the way for the development of new and effective therapeutic agents based on this versatile dihydrothiophene scaffold.
References
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Synthese von 2-Aminothiophenen. Berichte der deutschen chemischen Gesellschaft, 99(1), 94-100.
- Park, C.-H., et al. (2005). Discovery of thienopyrimidine ureas as novel and potent multitargeted receptor tyrosine kinase inhibitors. Journal of medicinal chemistry, 48(19), 6066-6083.
- Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814-6824.
- Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(1), 123.
- Michael Addition Reaction Mechanism. Chemistry Steps.
- [Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 109(7), 464–473.
- Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evalu
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
- Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. PubMed.
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1735-1756.
- Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities. Yakugaku Zasshi, 109(7), 464-73.
- Thienopyrimidine. MDPI.
- Synthesis and Biological Evaluation of Some New Thieno [2, 3-d] Pyrimidine- based Benzodiazepine Deriv
- Michael Addition. Chemistry LibreTexts.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
- Highly Enantioselective, Catalytic Conjugate Addition of Cyanide to α,β-Unsaturated Imides. Journal of the American Chemical Society, 125(15), 4442-4443.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
- Chemical Reactivity of 2,5-Dihydrothiophene. ChemicalBook.
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies.
- A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI.
- Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry, 14, 2548-2555.
- Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles.
- A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 444-467.
- Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. ChemistryOpen, 10(1), 10-17.
Sources
- 1. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. scielo.br [scielo.br]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Synthesis of Novel Heterocycles from 2,5-Dihydrothiophene-3-carbaldehyde: A Versatile Scaffold for Medicinal Chemistry
An In-depth Technical Guide
Abstract
2,5-Dihydrothiophene-3-carbaldehyde is a potent and versatile building block in modern synthetic organic chemistry. Its unique bifunctional nature, possessing both a reactive aldehyde group and an electron-rich dihydrothiophene ring, provides a gateway to a diverse array of novel heterocyclic structures. This guide offers an in-depth exploration of the synthetic transformations of this scaffold, focusing on the construction of medicinally relevant heterocycles. We will delve into the mechanistic underpinnings of key reactions, provide field-proven experimental protocols, and discuss the strategic application of this starting material in the synthesis of thieno[2,3-b]pyridines, pyrazoles, and products of multicomponent reactions. The aim is to equip researchers, scientists, and drug development professionals with the technical knowledge to harness the full synthetic potential of this valuable intermediate.
Introduction: The Strategic Value of this compound
Heterocyclic compounds form the backbone of a significant majority of pharmaceuticals, owing to their ability to present functional groups in well-defined spatial arrangements, thereby facilitating precise interactions with biological targets.[1] Among these, sulfur-containing heterocycles are of particular interest due to their wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2]
This compound (C₅H₆OS) emerges as a particularly valuable starting material in this context.[3] Its structure features a partially saturated thiophene ring, which imparts a degree of conformational flexibility while retaining the potential for aromatization or participation in cycloaddition reactions.[4] The strategically placed aldehyde at the 3-position serves as a versatile handle for a multitude of classical and modern synthetic operations, including condensations, multicomponent reactions, and cyclizations.
dot graph "Synthetic_Pathways" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes start [label="2,5-Dihydrothiophene-\n3-carbaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; path1 [label="Cyclocondensation\n(e.g., Friedländer Annulation)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; path2 [label="Condensation with\nHydrazine Derivatives", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; path3 [label="Multicomponent\nReactions (MCRs)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; path4 [label="[4+2] Cycloaddition\n(Diels-Alder)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
prod1 [label="Thieno[2,3-b]pyridines", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prod2 [label="Substituted Pyrazoles", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; prod3 [label="Diverse Heterocycles\n(e.g., Dihydropyridines)", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; prod4 [label="Bicyclic Thiophenes", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> path1 [label=" + Activated\n Methylene Nitriles"]; path1 -> prod1; start -> path2 [label=" + Hydrazine\n Hydrate"]; path2 -> prod2; start -> path3 [label=" + Amine, β-ketoester,\n Isothiocyanate"]; path3 -> prod3; start -> path4 [label=" + Dienophile"]; path4 -> prod4; } ends_dot Figure 1: Key synthetic routes from this compound.
This guide will systematically explore the transformation of this aldehyde into several classes of high-value heterocyclic compounds.
Synthesis of Fused Thieno[2,3-b]pyridines
The thieno[2,3-b]pyridine core is a privileged scaffold found in numerous compounds with significant pharmacological activity, including kinase inhibitors and agents that sensitize cancer cells to chemotherapy.[5] The synthesis of these structures from this compound is often achieved through a cyclocondensation reaction, leveraging the reactivity of both the aldehyde and the adjacent methylene group in the dihydrothiophene ring.
Mechanistic Insight: The Gewald-Type Reaction
A common and efficient strategy involves a reaction analogous to the Gewald aminothiophene synthesis. The process begins with a Knoevenagel condensation between the this compound and an active methylene nitrile, such as malononitrile or ethyl cyanoacetate, typically catalyzed by a base like piperidine or sodium ethoxide. This step forms a highly electrophilic α,β-unsaturated dinitrile or cyanoester intermediate. Subsequent intramolecular cyclization, followed by tautomerization and oxidation (often occurring in situ via air oxidation or with the addition of sulfur), leads to the formation of the aromatic thieno[2,3-b]pyridine ring system.
dot graph "Thienopyridine_Synthesis" { layout=dot; rankdir=LR; node [shape=record, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes start [label="{ 2,5-Dihydrothiophene-\n3-carbaldehyde | + Malononitrile}", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="{ Knoevenagel\nCondensation | Base (e.g., Piperidine)}", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate [label="{ α,β-Unsaturated\nDinitrile Intermediate}", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="{ Intramolecular\nCyclization}", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate2 [label="{ Dihydro-thieno[2,3-b]pyridine}", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="{ Oxidation\n(Aromatization)}", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="{ Substituted\nThieno[2,3-b]pyridine}", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> product; } ends_dot Figure 2: Workflow for the synthesis of thieno[2,3-b]pyridines.
Experimental Protocol: Synthesis of 2-Amino-3-cyano-4,7-dihydrothieno[2,3-b]pyridine
This protocol is adapted from established methods for the synthesis of thieno[2,3-b]pyridines.[6]
-
Reagent Preparation: To a solution of this compound (1.14 g, 10 mmol) in absolute ethanol (30 mL), add malononitrile (0.66 g, 10 mmol).
-
Catalyst Addition: Add piperidine (0.2 mL) as a catalyst to the stirred mixture.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, the volume can be reduced under vacuum.
-
Isolation and Purification: Filter the solid precipitate, wash with cold ethanol, and dry under vacuum. The resulting solid is the target 2-amino-3-cyano-4,7-dihydrothieno[2,3-b]pyridine, which can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.
Synthesis of Substituted Pyrazoles
The pyrazole nucleus is another cornerstone of medicinal chemistry, present in drugs with anti-inflammatory, analgesic, and anticancer activities.[7][8] The aldehyde functionality of this compound makes it an ideal precursor for pyrazole synthesis through condensation with hydrazine derivatives.
Mechanistic Insight: Knorr-Type Cyclization
The reaction proceeds via a classical acid- or base-catalyzed condensation mechanism. The hydrazine nucleophilically attacks the aldehyde's carbonyl carbon, forming a hydrazone intermediate after dehydration. Under the reaction conditions, a subsequent intramolecular cyclization occurs, where the second nitrogen of the hydrazone attacks the endocyclic double bond of the dihydrothiophene ring. This step, however, is less common. A more likely pathway involves the formation of a chalcone-like intermediate first if a ketone is also involved, which then cyclizes with hydrazine.[9] For the direct reaction with hydrazine, the formation of the hydrazone is the key step, which can then be cyclized under different conditions, often involving an additional reagent to form the complete pyrazole ring.
A more direct route involves reacting the aldehyde with a compound already containing the N-N bond and a suitable group for cyclization, such as tosylhydrazine, which can lead to various heterocyclic systems. However, the most straightforward synthesis involves forming a chalcone and then cyclizing.
Experimental Protocol: Two-Step Synthesis of a Thienyl-Pyrazole
This protocol outlines a common two-step approach where the aldehyde is first converted to a chalcone.
Step 1: Chalcone Synthesis
-
Reaction Setup: Dissolve this compound (10 mmol) and an appropriate acetophenone derivative (e.g., acetophenone, 10 mmol) in ethanol (50 mL).
-
Base Addition: Slowly add an aqueous solution of sodium hydroxide (e.g., 10% NaOH) to the stirred mixture at room temperature.
-
Reaction: Continue stirring for 2-4 hours. The formation of a solid precipitate indicates product formation.
-
Isolation: Filter the solid chalcone, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Recrystallize from ethanol.
Step 2: Pyrazole Formation
-
Reaction Setup: Suspend the synthesized chalcone (5 mmol) in absolute ethanol (40 mL).
-
Reagent Addition: Add hydrazine hydrate (10 mmol, 2 eq.) to the suspension.
-
Reaction: Reflux the mixture for 8-12 hours. The reaction mixture typically becomes homogeneous as the reaction progresses.
-
Isolation: After cooling, pour the reaction mixture into ice-cold water. The pyrazole derivative precipitates out. Filter the solid, wash with water, and dry. Purify by recrystallization.
| Derivative | Starting Ketone | Chalcone Yield (%) | Pyrazole Yield (%) |
| Phenyl-thienyl-pyrazole | Acetophenone | 85 | 78 |
| 4-Methoxyphenyl-thienyl-pyrazole | 4-Methoxyacetophenone | 90 | 82 |
| 4-Chlorophenyl-thienyl-pyrazole | 4-Chloroacetophenone | 88 | 75 |
Table 1: Representative yields for a two-step pyrazole synthesis.
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing the construction of complex molecules in a single step from three or more starting materials.[10][11] This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of diverse compounds. This compound is an excellent candidate for MCRs due to its aldehyde functionality.
Application in Hantzsch-Type Dihydropyridine Synthesis
A modified Hantzsch reaction can be employed to synthesize dihydropyridine derivatives, which are known for their cardiovascular activities. In this MCR, this compound reacts with a β-ketoester (like ethyl acetoacetate) and an ammonia source (like ammonium acetate) in a one-pot reaction. The likely mechanism involves an initial Knoevenagel condensation between the aldehyde and the β-ketoester, and a parallel reaction of a second equivalent of the β-ketoester with ammonia to form an enamine. These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to yield the final dihydropyridine product bearing the 2,5-dihydrothienyl substituent.
dot graph "MCR_Workflow" { layout=dot; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes start [label="this compound\n+ Ethyl Acetoacetate\n+ Ammonium Acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; process [label="One-Pot Reaction\n(e.g., Reflux in Ethanol)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Dihydropyridine Derivative", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> process; process -> product; } ends_dot Figure 3: A simplified multicomponent reaction (MCR) workflow.
Experimental Protocol: One-Pot Synthesis of a Dihydropyridine Derivative
-
Reaction Setup: In a round-bottom flask, combine this compound (10 mmol), ethyl acetoacetate (20 mmol, 2 eq.), and ammonium acetate (12 mmol) in ethanol (50 mL).
-
Reaction: Heat the mixture to reflux for 10-15 hours, monitoring by TLC.
-
Isolation: After completion, cool the reaction to room temperature. The product will often crystallize out of the solution.
-
Purification: Filter the solid product, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure dihydropyridine derivative.
Potential in Cycloaddition Reactions
The endocyclic double bond in the 2,5-dihydrothiophene ring presents an opportunity for [4+2] cycloaddition (Diels-Alder) reactions, although this is less explored than reactions at the aldehyde.[12] The dihydrothiophene can potentially act as a dienophile. For it to act as a diene, it would first need to be converted to a thiophene S-oxide, which significantly alters its electronic properties and enhances its reactivity in cycloadditions. This advanced application opens a pathway to complex, bridged bicyclic systems, further highlighting the synthetic versatility of the core scaffold.
Conclusion and Future Outlook
This compound has proven to be a remarkably versatile and powerful building block for the synthesis of a wide range of novel heterocycles. Its bifunctional nature allows for strategic and efficient access to medicinally relevant scaffolds such as thieno[2,3-b]pyridines and pyrazoles through well-established cyclocondensation reactions. Furthermore, its utility as a key component in multicomponent reactions underscores its value in diversity-oriented synthesis for drug discovery programs.
Future research in this area will likely focus on expanding the scope of MCRs, exploring its use in asymmetric catalysis to generate chiral heterocycles, and further investigating its potential in cycloaddition reactions to build molecular complexity. As the demand for novel therapeutic agents grows, the strategic application of such versatile intermediates will remain a critical element in the advancement of medicinal chemistry.[13]
References
-
Title: Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of 2,5‐dihydrothiophene‐3‐carbaldehydes. Source: ResearchGate URL: [Link]
-
Title: Multistep synthesis of pyrazoles from thiophene-containing chalcone analogues Source: VAPOR LIQUID - UPB URL: [Link]
-
Title: Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities Source: MDPI URL: [Link]
-
Title: Synthesis of Some New Thieno[2,3-b]pyridines, Pyrimidino[4′,5′:4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety Source: Sci-Hub URL: [Link]
-
Title: Heterocycles in Medicinal Chemistry Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Fused Thieno[2,3-B]pyridines: Synthesis and Characterization of New Condensed Pyridothienopyrimidines Source: Amanote Research URL: [Link]
-
Title: Recent advances in the synthesis of new pyrazole derivatives Source: Arkivoc URL: [Link]
-
Title: Synthesis of 3,5-disubstituted pyrazoles and their derivatives Source: ResearchGate URL: [Link]
-
Title: Assembly of fully substituted 2,5-dihydrothiophenes via a novel sequential multicomponent reaction Source: Royal Society of Chemistry URL: [Link]
-
Title: Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review Source: IAR J Med Sci URL: [Link]
-
Title: Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of New Thieno[2,3‐b:5,4‐c′]dipyridines. Source: Sci-Hub URL: [Link]
-
Title: this compound Source: PubChem URL: [Link]
-
Title: Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines Source: ResearchGate URL: [Link]
-
Title: A Review on Medicinally Important Heterocyclic Compounds Source: Bentham Science URL: [Link]
-
Title: Role of Heterocyclic Compounds in Drug Development: An Overview Source: Research & Reviews: Journal of Medicinal and Organic Chemistry URL: [Link]
-
Title: Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients Source: MDPI URL: [Link]
-
Title: Thiophene S-oxides as substrates in cycloaddition reactions Source: Research Trends URL: [Link]
-
Title: Applications of Heterocyclic Compounds Source: Encyclopedia MDPI URL: [Link]
-
Title: NEW SYNTHESIS OF 3-ARYL-2,5-DIHYDROFURANS Source: HETEROCYCLES URL: [Link]
-
Title: Synthesis of 2,5-dihydrothiophenes Source: Organic Chemistry Portal URL: [Link]
- Title: Synthesis method of 2-thiophenecarboxaldehyde Source: Google Patents URL
-
Title: Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones Source: Oriental Journal of Chemistry URL: [Link]
-
Title: SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS DERIVED FROM CHALCONES Source: TSI Journals URL: [Link]
-
Title: HARNESSING FERROCENECARBOXALDEHYDE IN MULTICOMPONENT REACTIONS FOR THE SYNTHESIS OF BIOACTIVE HETEROCYCLIC FERROCENES Source: Journal of Chemistry and Technologies URL: [Link]
-
Title: 13.3: Cycloaddition Reactions Source: Chemistry LibreTexts URL: [Link]
-
Title: 2,5-Dihydrothiophene Source: PubChem URL: [Link]
Sources
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Heterocyclic Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 3. This compound | C5H6OS | CID 2463121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical Reactivity of 2,5-Dihydrothiophene_Chemicalbook [chemicalbook.com]
- 5. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) Fused Thieno[2,3-B]pyridines: Synthesis and [research.amanote.com]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities | MDPI [mdpi.com]
- 8. chim.it [chim.it]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ijaem.net [ijaem.net]
The Emerging Potential of 2,5-Dihydrothiophene-3-carbaldehyde Derivatives in Medicinal Chemistry: A Technical Guide
Abstract
The 2,5-dihydrothiophene scaffold represents a privileged heterocyclic motif in modern drug discovery, offering a unique combination of structural rigidity and synthetic versatility. When functionalized with a carbaldehyde group at the 3-position, this core entity, 2,5-Dihydrothiophene-3-carbaldehyde, transforms into a highly reactive and versatile building block for the synthesis of a diverse array of biologically active molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the synthesis, chemical reactivity, and burgeoning applications of this compound derivatives. We will delve into established and novel synthetic methodologies, explore the key chemical transformations that underpin the derivatization of this scaffold, and survey the landscape of its reported biological activities, with a particular focus on its potential in oncology, infectious diseases, and inflammatory conditions. This guide is intended to be a practical and insightful resource, bridging the gap between fundamental organic chemistry and applied medicinal chemistry in the exciting field of thiophene-based drug discovery.
Introduction: The Significance of the this compound Core
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with sulfur-containing heterocycles like thiophene playing a particularly prominent role.[1][2][3] The thiophene ring is a bioisostere of the benzene ring, offering similar aromatic character while introducing unique electronic and steric properties that can enhance biological activity and modulate pharmacokinetic profiles. The partially saturated 2,5-dihydrothiophene ring system retains some of the key structural features of thiophene while providing a three-dimensional geometry that can be advantageous for specific receptor interactions.
The introduction of a carbaldehyde group at the 3-position of the 2,5-dihydrothiophene ring creates a powerful synthetic handle. This electrophilic center readily participates in a wide range of chemical transformations, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures. This synthetic tractability, coupled with the inherent biological potential of the thiophene scaffold, makes this compound and its derivatives a highly attractive starting point for the development of novel therapeutic agents.
Synthetic Methodologies for the 2,5-Dihydrothiophene Scaffold
The construction of the 2,5-dihydrothiophene ring is a critical first step in accessing its 3-carbaldehyde derivatives. Several synthetic strategies have been developed, each with its own advantages and limitations.
Classical Ring Closure Reactions
One of the most common approaches to synthesizing 2,5-dihydrothiophenes involves the reaction of a 1,4-dihalo-2-ene with a sulfur nucleophile, such as sodium sulfide.[4] This method provides a straightforward route to the core dihydrothiophene ring system.
Caption: General scheme for the synthesis of 2,5-dihydrothiophene.
Gold-Catalyzed Cycloisomerization
More recently, gold-catalyzed cycloisomerization of α-thioallenes has emerged as a highly efficient and stereoselective method for the synthesis of 2,5-dihydrothiophenes.[5][6] This modern approach offers excellent control over the reaction and often proceeds under mild conditions.
Synthesis of 2,5-Dihydrothiophene-3-carbaldehydes
Direct formylation of a pre-formed 2,5-dihydrothiophene ring can be challenging due to potential side reactions. A more common and effective strategy involves the cyclization of precursors that already contain the aldehyde functionality or a group that can be readily converted to an aldehyde. An example of such a synthetic route is depicted in the following diagram.
Caption: A plausible synthetic pathway to 2,5-dihydrothiophene-3-carbaldehydes.
Chemical Reactivity and Derivatization
The aldehyde group of this compound is the primary site for chemical modification, enabling the synthesis of a vast library of derivatives.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for the derivatization of this compound. This reaction involves the condensation of the aldehyde with an active methylene compound, typically catalyzed by a weak base, to form a new carbon-carbon double bond.[7][8] This reaction is highly versatile and allows for the introduction of a wide range of functional groups.
Caption: The Knoevenagel condensation of this compound.
Experimental Protocol: Knoevenagel Condensation with Barbituric Acid [9]
-
Materials: 2-Nitrothiophene-3-carbaldehyde (as a representative thiophene aldehyde), Barbituric acid, Water, Round-bottom flask, Reflux condenser, Heating mantle, Magnetic stirrer, and Vacuum filtration apparatus.
-
Procedure:
-
In a 100 mL round-bottom flask, suspend 1.0 equivalent of 2-nitrothiophene-3-carbaldehyde and 1.1 equivalents of barbituric acid in water.
-
Stir the suspension and heat to reflux.
-
Maintain the reflux for 2-4 hours. The formation of a colored precipitate indicates product formation.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Dry the product in a vacuum oven.
-
Wittig Reaction and Related Olefinations
The Wittig reaction and its variants provide another powerful tool for converting the aldehyde group into a carbon-carbon double bond with high stereocontrol. This allows for the synthesis of various vinyl-substituted dihydrothiophenes.
Reductive Amination
Reductive amination of the aldehyde group with primary or secondary amines, followed by reduction of the resulting imine, is a straightforward method for introducing amino functionalities. This is a crucial transformation for the synthesis of many biologically active compounds.
Oxidation and Reduction of the Aldehyde
The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. These transformations open up further avenues for derivatization, such as esterification and etherification.
Applications in Drug Discovery and Medicinal Chemistry
Thiophene derivatives have demonstrated a remarkable range of biological activities, and compounds derived from the this compound scaffold are emerging as promising candidates in several therapeutic areas.
Anticancer Activity
Numerous thiophene-containing compounds have been investigated for their anticancer properties. The mechanism of action often involves the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival. For instance, certain thiophene carboxamide derivatives have been shown to exhibit significant anticancer activity.[10]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene Carboxamide Derivatives | Hep3B | 5.46 - 12.58 | [10] |
| Chlorothiophene-based Chalcones | WiDr | 0.45 - 0.77 (µg/mL) | |
| Thiophene-2-carboxamide Derivatives | P. aeruginosa | - | [3] |
Table 1: Reported Anticancer and Antibacterial Activities of Selected Thiophene Derivatives.
Antibacterial and Antifungal Activity
The thiophene nucleus is a common feature in many antimicrobial agents. Derivatives of this compound can be readily converted into thiosemicarbazones and other heterocyclic systems known to possess potent antibacterial and antifungal properties. For example, novel thiosemicarbazone derivatives have shown significant antibacterial activity against Staphylococcus aureus.[11]
Anti-inflammatory Activity
Thiophene derivatives have also been explored for their anti-inflammatory potential. The synthesis of novel 2,5-disubstituted thiophenes has led to the discovery of compounds with promising anti-inflammatory activity.[2][12]
Future Perspectives and Conclusion
The this compound scaffold is a versatile and promising platform for the development of new therapeutic agents. Its synthetic accessibility and the reactivity of the aldehyde group allow for the creation of large and diverse compound libraries for biological screening. While research into the specific derivatives of this core molecule is still in its early stages, the broader success of thiophene-based drugs provides a strong rationale for its continued exploration.
Future research in this area should focus on:
-
Development of novel and efficient synthetic routes to substituted 2,5-dihydrothiophene-3-carbaldehydes.
-
Exploration of a wider range of chemical transformations of the aldehyde group to generate novel chemical entities.
-
Systematic structure-activity relationship (SAR) studies to identify the key structural features responsible for biological activity.
-
In-depth mechanistic studies to elucidate the mode of action of biologically active derivatives.
References
-
Mishra, R., & Sharma, P. K. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]
-
Wikipedia. (2023). Knoevenagel condensation. [Link]
-
Organic Chemistry Portal. (n.d.). 2,5-Dihydrothiophene synthesis. [Link]
-
ResearchGate. (n.d.). Synthesis of 2,5‐dihydrothiophene‐3‐carbaldehydes. [Link]
-
Al-Ostoot, F. H., et al. (2025). Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Arabian Journal of Chemistry, 18(3), 104531. [Link]
-
Ghorab, M. M., et al. (2011). Synthesis and antiinflammatory activity of novel 2,5-disubstituted thiophene derivatives. Turkish Journal of Chemistry, 35(5), 785-796. [Link]
-
ResearchGate. (2023). Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. [Link]
-
Morita, N., & Krause, N. (2006). A Highly Efficient and Stereoselective Gold-Catalyzed Cycloisomerization of α-Thioallenes to 2,5-Dihydrothiophenes. Angewandte Chemie International Edition, 45(12), 1897-1899. [Link]
-
Al-Warhi, T., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2960. [Link]
-
Abdel-Aziz, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8935. [Link]
-
Abu-Hashem, A. A., et al. (2011). Synthesis and antiinflammatory activity of novel 2,5-disubstituted thiophene derivatives. Turkish Journal of Chemistry, 35(5), 785-796. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. scribd.com [scribd.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,5-Dihydrothiophene_Chemicalbook [chemicalbook.com]
- 5. A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. (PDF) Synthesis of Dihydrothiophene, Thiophene, and Their [research.amanote.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2,5-Dihydrothiophene-3-carbaldehyde: An Experimental Protocol for Researchers
Abstract
This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 2,5-Dihydrothiophene-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The described methodology is a two-step process commencing with the synthesis of the precursor, 2,5-dihydrothiophene (also known as 3-thiolene), followed by its formylation via the Vilsmeier-Haack reaction. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, explanations of the underlying chemical principles, and rigorous safety protocols.
Introduction
Heterocyclic aldehydes, particularly those containing a thiophene scaffold, are pivotal intermediates in the synthesis of a wide array of biologically active molecules and functional organic materials. This compound, with its reactive aldehyde group and partially saturated thiophene ring, offers unique opportunities for further chemical transformations, making it a desirable substrate for the construction of complex molecular architectures. This document outlines a reliable and reproducible method for its laboratory-scale preparation.
The synthetic strategy involves two key stages:
-
Synthesis of 2,5-Dihydrothiophene: This initial step involves the cyclization of cis-1,4-dichloro-2-butene with a sulfur source, a well-established method for forming the dihydrothiophene ring.[1][2]
-
Vilsmeier-Haack Formylation: The synthesized 2,5-dihydrothiophene is then subjected to formylation using the Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reaction is a classic and effective method for introducing a formyl group onto electron-rich heterocycles.
This protocol emphasizes not only the procedural steps but also the rationale behind the choice of reagents and conditions, ensuring a thorough understanding for the user.
Chemicals and Materials
| Reagent/Material | Grade | Supplier | Notes |
| cis-1,4-Dichloro-2-butene | ≥95% | Commercially Available | Handle with care, lachrymator. |
| Sodium Sulfide (anhydrous) | ≥98% | Commercially Available | Hygroscopic, store in a desiccator. |
| Methanol (anhydrous) | ≥99.8% | Commercially Available | Use dry solvents. |
| Dimethyl Sulfoxide (DMSO, anhydrous) | ≥99.8% | Commercially Available | Use dry solvents. |
| Phosphorus Oxychloride (POCl₃) | ≥99% | Commercially Available | Highly corrosive and toxic. Handle in a fume hood with appropriate PPE. |
| N,N-Dimethylformamide (DMF, anhydrous) | ≥99.8% | Commercially Available | Use dry solvents. |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | |
| Diethyl Ether | ACS Grade | Commercially Available | |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||
| Brine (Saturated NaCl solution) | Prepared in-house | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | ||
| Deuterated Chloroform (CDCl₃) | Commercially Available | For NMR analysis. |
Safety Precautions
This protocol involves the use of hazardous chemicals and should only be performed by trained personnel in a well-ventilated chemical fume hood.
-
Phosphorus Oxychloride (POCl₃): is highly corrosive, toxic upon inhalation, and reacts violently with water.[1] Always handle POCl₃ in a fume hood, wearing a lab coat, safety goggles, and appropriate chemical-resistant gloves. Have a suitable quenching agent (e.g., dry sand, sodium bicarbonate) readily available.
-
N,N-Dimethylformamide (DMF): is a flammable liquid and is harmful if inhaled or absorbed through the skin. It is also a reproductive toxin.[3][4] Avoid contact with skin and eyes and wear appropriate personal protective equipment.
-
cis-1,4-Dichloro-2-butene: is a lachrymator and should be handled in a fume hood.
-
General Precautions: Standard laboratory safety practices should be followed, including the use of eye protection, lab coats, and gloves. Ensure that a safety shower and eyewash station are easily accessible.
Experimental Protocol
Part 1: Synthesis of 2,5-Dihydrothiophene
This procedure is adapted from established methods for the synthesis of 2,5-dihydrothiophene.[1][2]
Workflow Diagram:
Figure 1: Workflow for the synthesis of 2,5-Dihydrothiophene.
Step-by-Step Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous sodium sulfide (Na₂S) (1.2 equivalents).
-
Under a positive flow of nitrogen, add a mixture of anhydrous methanol and anhydrous dimethyl sulfoxide (DMSO) (in a 1:1 ratio) to the flask.
-
Begin stirring the suspension and gently heat the mixture to approximately 40-50°C to dissolve the sodium sulfide.
-
Once the sodium sulfide has dissolved, add cis-1,4-dichloro-2-butene (1.0 equivalent) dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 60°C.
-
After the addition is complete, continue to stir the reaction mixture at 50-60°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 200 mL of cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure 2,5-dihydrothiophene.
Part 2: Vilsmeier-Haack Formylation of 2,5-Dihydrothiophene
This protocol is based on the general principles of the Vilsmeier-Haack reaction.
Reaction Mechanism:
The Vilsmeier-Haack reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of DMF and POCl₃. This electrophilic species is then attacked by the electron-rich double bond of 2,5-dihydrothiophene. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.
Workflow Diagram:
Figure 2: Workflow for the Vilsmeier-Haack formylation.
Step-by-Step Procedure:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF via the dropping funnel, ensuring the internal temperature does not exceed 10°C. A thick, white precipitate of the Vilsmeier reagent will form.
-
After the addition is complete, stir the mixture at 0°C for an additional 30 minutes.
-
Add a solution of 2,5-dihydrothiophene (1.0 equivalent) in a small amount of anhydrous DMF dropwise to the Vilsmeier reagent suspension.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto 100 g of crushed ice in a beaker with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases and the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Results and Characterization
The final product, this compound, is expected to be a pale yellow oil. The structure and purity should be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show a singlet for the aldehydic proton around δ 9.5-10.0 ppm. The vinyl proton should appear as a singlet or a narrow multiplet in the region of δ 6.8-7.2 ppm. The two methylene groups on the dihydrothiophene ring will likely appear as multiplets in the upfield region of the spectrum.
-
¹³C NMR (CDCl₃, 101 MHz): The carbonyl carbon of the aldehyde is expected to resonate in the range of δ 180-190 ppm. The carbon atoms of the double bond should appear in the vinyl region, and the saturated carbons of the methylene groups will be in the aliphatic region.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₅H₆OS, MW: 114.17 g/mol ).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Part 1 | Incomplete reaction or loss of product during work-up. | Ensure anhydrous conditions and monitor the reaction to completion. Be careful during the distillation of the volatile 2,5-dihydrothiophene. |
| No reaction in Part 2 | Inactive Vilsmeier reagent. | Ensure that anhydrous DMF and fresh POCl₃ are used. The Vilsmeier reagent should be prepared fresh before use. |
| Formation of multiple products in Part 2 | Over-reaction or side reactions. | Control the reaction temperature carefully during the addition of reagents. Ensure the stoichiometry is accurate. |
| Difficulty in purification | Impurities with similar polarity to the product. | Optimize the eluent system for column chromatography. Consider alternative purification methods such as distillation under high vacuum if the product is thermally stable. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can successfully prepare this valuable synthetic intermediate for their research endeavors in drug discovery and materials science. The provided rationale for the experimental choices and troubleshooting guide should aid in the successful execution of this synthesis.
References
-
F. F. Blicke, F. D. Blake, in Organic Syntheses, Coll. Vol. 4, p. 176 (1963); Vol. 30, p. 23 (1950). (URL: [Link])
- Grishchuk, B. D.; Gorbunova, M. G. Synthesis of 2,5-dihydrothiophene. Zhurnal Prikladnoi Khimii1967, 40 (11), 2599-2601.
-
Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. B1927 , 60, 119–122. (URL: [Link])
Sources
Knoevenagel Condensation with 2,5-Dihydrothiophene-3-carbaldehyde: A Detailed Guide for Synthetic and Medicinal Chemists
Introduction: Unlocking the Potential of Thiophene Scaffolds
In the landscape of modern drug discovery and development, heterocyclic compounds are of paramount importance, with thiophene and its derivatives being recognized as "privileged scaffolds." These sulfur-containing rings are integral components of numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The functionalization of these scaffolds is a key strategy for modulating their pharmacokinetic and pharmacodynamic profiles. The Knoevenagel condensation is a robust and versatile carbon-carbon bond-forming reaction that serves as a cornerstone in organic synthesis.[1] This reaction facilitates the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base, to yield an α,β-unsaturated product.[2]
This application note provides a comprehensive guide to the Knoevenagel condensation of 2,5-dihydrothiophene-3-carbaldehyde. We will delve into the mechanistic underpinnings of this reaction, offer detailed, field-tested protocols for its execution with various active methylene compounds, and discuss the significance of the resulting vinyl-thiophenyl derivatives as versatile intermediates in medicinal chemistry. This guide is tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel molecular entities.
Theoretical Framework: The Mechanism of the Knoevenagel Condensation
The Knoevenagel condensation proceeds through a well-established, base-catalyzed mechanism. The reaction is initiated by the deprotonation of the active methylene compound by a weak base, such as piperidine, to form a resonance-stabilized carbanion (enolate). This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aldehyde, in this case, this compound. The resulting aldol-type addition product subsequently undergoes dehydration to afford the thermodynamically stable α,β-unsaturated product. The use of a weak base is crucial to prevent the self-condensation of the aldehyde.[2]
Diagram 1: Generalized Mechanism of the Knoevenagel Condensation
Caption: Generalized mechanism of the Knoevenagel condensation.
Experimental Protocols
The following protocols are based on established procedures for the Knoevenagel condensation of thiophene-based aldehydes and have been adapted for this compound.[3][4] Researchers should note that optimization of reaction times and temperatures may be necessary for this specific substrate.
Protocol 1: Synthesis of 2-Cyano-3-(2,5-dihydrothiophen-3-yl)acrylamide
This protocol details the reaction of this compound with 2-cyanoacetamide, a common active methylene compound, to yield a vinyl-thiophenyl acrylamide derivative. These products are of interest as potential kinase inhibitors and for other applications in medicinal chemistry.[5]
Materials:
-
This compound
-
2-Cyanoacetamide
-
Piperidine
-
Ethanol, absolute
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and 2-cyanoacetamide (1.05 eq).
-
Add a sufficient volume of absolute ethanol to dissolve the reactants.
-
To the stirred solution, add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain 2-cyano-3-(2,5-dihydrothiophen-3-yl)acrylamide.
Expected Outcome:
A solid product is expected. The yield and melting point should be determined and the product characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). A similar reaction with a thiophene-based pyrazole aldehyde gave a 90% yield.[3]
Diagram 2: Experimental Workflow for Protocol 1
Caption: Experimental workflow for the synthesis of 2-cyano-3-(2,5-dihydrothiophen-3-yl)acrylamide.
Protocol 2: Synthesis of Ethyl 2-cyano-3-(2,5-dihydrothiophen-3-yl)acrylate
This protocol outlines the reaction with ethyl cyanoacetate, another widely used active methylene compound. The resulting cyanoacrylate derivatives are valuable intermediates in organic synthesis.[4][6]
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol, absolute
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add ethyl cyanoacetate (1.05 eq) to the solution.
-
Add a catalytic amount of piperidine (0.1 eq) to the stirred mixture.
-
Heat the reaction to reflux for 3-5 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may crystallize upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Expected Outcome:
A solid or oil may be obtained. Characterization by spectroscopic methods is essential to confirm the structure and purity. For a similar reaction with thiophene-2-carboxaldehyde, a solid product was obtained with an 80% yield.[4]
Data Presentation: Reaction Parameters and Versatility
The Knoevenagel condensation is compatible with a range of active methylene compounds and can be performed under various conditions. The choice of catalyst and solvent can influence reaction times and yields.
| Active Methylene Compound | Catalyst | Solvent | Typical Reaction Time | Product Class |
| 2-Cyanoacetamide | Piperidine | Ethanol | 2-4 hours | Vinyl-thiophenyl acrylamide |
| Ethyl Cyanoacetate | Piperidine | Ethanol | 3-5 hours | Vinyl-thiophenyl cyanoacrylate |
| Malononitrile | Piperidine | Ethanol | 1-3 hours | Vinyl-thiophenyl malononitrile |
| Barbituric Acid | None | Water | 2-4 hours | Thiophenyl-pyrimidine derivative[7] |
Troubleshooting and Field-Proven Insights
-
Low Yields: If the reaction yield is low, consider increasing the amount of catalyst slightly or extending the reaction time. Ensure all reagents are pure and dry, as water can sometimes hinder the reaction.
-
Side Reactions: The use of a strong base can lead to self-condensation of the aldehyde. If side products are observed, ensure a weak base like piperidine is used in catalytic amounts.
-
Purification Challenges: If the product is an oil or difficult to crystallize, column chromatography is a reliable purification method. A gradient elution with a mixture of hexane and ethyl acetate is often effective.
-
Alternative Catalysts and Conditions: For challenging substrates, other catalytic systems such as Lewis acids (e.g., TiCl₄ with a base) or microwave-assisted synthesis can be explored to improve yields and reduce reaction times.[1]
Conclusion: A Gateway to Novel Bioactive Molecules
The Knoevenagel condensation of this compound is a highly efficient and versatile method for the synthesis of functionalized thiophene derivatives. The resulting α,β-unsaturated products are valuable intermediates for the construction of more complex heterocyclic systems and for direct evaluation as potential therapeutic agents. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the rich chemical space of thiophene-based compounds in their drug discovery endeavors.
References
- BenchChem. (2025).
-
Al-Zaydi, K. M., et al. (2019). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2019(4), M1093. [Link]
-
MDPI. (2023). A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. Catalysts. [Link]
-
ResearchGate. (2025). recent developments in knoevenagel condensation reaction: a review. [Link]
-
J&K Scientific LLC. (2021). Knoevenagel Condensation. [Link]
-
Lee, K., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928-1936. [Link]
-
ResearchGate. (2014). Condensation reaction of substituted aromatic aldehydes and active methylene compounds. [Link]
-
ResearchGate. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. [Link]
-
ResearchGate. (n.d.). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d. [Link]
-
Lee, K., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. [Link]
-
Ibrahim, H., et al. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. IUCrData, 4(9). [Link]
-
Mokhtar, S. M., et al. (2014). Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative. American Journal of Polymer Science, 4(5), 123-129. [Link]
-
Castro Agudelo, J. A., et al. (2017). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 9), 1287-1289. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Wittig reaction of 2,5-Dihydrothiophene-3-carbaldehyde
Application Note & Protocol Guide
Topic: Strategic Olefination of 2,5-Dihydrothiophene-3-carbaldehyde via the Wittig Reaction
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
I. Executive Summary & Strategic Importance
The 2,5-dihydrothiophene scaffold is a privileged heterocycle in modern drug discovery, forming the core of numerous pharmacologically active agents.[1][2][3] Its strategic modification is paramount for developing novel therapeutics. The Wittig reaction offers a powerful and versatile method for carbon-carbon bond formation, enabling the precise installation of a wide array of unsaturated side chains at the 3-position by converting the aldehyde functional group into an alkene.[4][5][6]
This guide provides a comprehensive overview of the Wittig reaction as applied to this compound. It moves beyond a simple recitation of steps to explain the underlying mechanistic principles that govern stereochemical outcomes. We present detailed, field-tested protocols for reactions using both stabilized and non-stabilized ylides, equipping researchers with the knowledge to rationally design syntheses and select conditions to achieve either the (E)- or (Z)-alkene product with high selectivity.
II. Mechanistic Rationale: Controlling Stereoselectivity
The Wittig reaction involves the interaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound—in this case, this compound. The reaction's driving force is the formation of the exceptionally stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct.[7][8]
The currently accepted mechanism under lithium-salt-free conditions involves a concerted [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate known as an oxaphosphetane.[4][9][10] This intermediate then collapses in a syn-elimination to yield the alkene and TPPO.
Figure 1: The Wittig reaction mechanism.
The stereochemical outcome of the reaction—whether the (E)- or (Z)-alkene is formed—is not random; it is a direct consequence of the ylide's electronic properties and is determined at the kinetically controlled cycloaddition step.[10][11]
-
Non-Stabilized Ylides (R¹ = alkyl, H): These ylides are highly reactive and nucleophilic.[12][13] The reaction is rapid, irreversible, and kinetically controlled. The transition state leading to the syn oxaphosphetane is sterically favored, which subsequently collapses to yield the (Z)-alkene as the major product.[7][12]
-
Stabilized Ylides (R¹ = CO₂R, COR, CN): These ylides are less reactive due to delocalization of the negative charge onto the electron-withdrawing group.[4][14] The initial cycloaddition step is slower and reversible. This allows the system to equilibrate to the more thermodynamically stable anti oxaphosphetane intermediate, which decomposes to form the (E)-alkene as the major product.[11][12]
This dichotomy provides a powerful tool for synthetic design. By choosing the appropriate ylide, the researcher can selectively synthesize the desired alkene isomer.
III. Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques are required, especially for non-stabilized ylides. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: (Z)-Selective Olefination using a Non-Stabilized Ylide
This protocol details the synthesis of 3-(prop-1-en-1-yl)-2,5-dihydrothiophene, targeting the (Z)-isomer. It utilizes an in situ generation of the Wittig reagent from its corresponding phosphonium salt.
Materials & Reagents:
-
Ethyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate solvent system
Step-by-Step Methodology:
-
Ylide Generation:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add ethyltriphenylphosphonium bromide (1.2 eq).
-
Add anhydrous THF (approx. 0.2 M relative to the phosphonium salt).
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi solution (1.1 eq) dropwise via syringe. A deep red or orange color indicates the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1 hour.
-
-
Olefination Reaction:
-
Cool the ylide solution back down to 0 °C.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 3-4 hours, or until TLC analysis (e.g., 9:1 Hexanes:EtOAc) indicates complete consumption of the aldehyde.
-
-
Workup & Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent in vacuo. The crude product will contain the desired alkene and triphenylphosphine oxide (TPPO).
-
Purify the crude material by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient. The alkene product is significantly less polar than TPPO.
-
Protocol 2: (E)-Selective Olefination using a Stabilized Ylide
This protocol details the synthesis of Ethyl 3-(2,5-dihydrothiophen-3-yl)acrylate, targeting the (E)-isomer. It uses a commercially available, air-stable ylide.
Materials & Reagents:
-
(Carbethoxymethylene)triphenylphosphorane
-
This compound
-
Dichloromethane (DCM) or Toluene
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate solvent system
Step-by-Step Methodology:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the aldehyde in DCM or Toluene (approx. 0.3 M).
-
Add (Carbethoxymethylene)triphenylphosphorane (1.1 eq) to the solution in one portion.[17]
-
-
Olefination Reaction:
-
Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to reflux (40-80 °C depending on the solvent).
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 4-24 hours).
-
-
Workup & Purification:
-
Concentrate the reaction mixture directly onto a small amount of silica gel.
-
Purify by flash column chromatography. The increased polarity of the ester group in the product may require a slightly richer ethyl acetate mixture for elution compared to Protocol 1. The TPPO byproduct will elute much later.
-
Alternative Purification: If chromatography is challenging, concentrate the crude mixture, dissolve it in a minimal amount of a nonpolar solvent (e.g., 4:1 hexanes:diethyl ether), and cool to induce precipitation of the TPPO, which can then be removed by filtration.[17] This is often effective for less polar products.
-
IV. Expected Outcomes & Data Summary
The choice of ylide is the primary determinant of stereochemical outcome and also influences reactivity. The following table summarizes the expected results based on established principles of the Wittig reaction.
| Ylide Type | R¹ Group Example | Ylide Stability | Reactivity | Predominant Isomer | Expected E:Z Ratio |
| Non-Stabilized | -CH₂CH₃ | Low (Reactive) | High (reacts with aldehydes & ketones) | Z-alkene | >95:5 |
| Semi-Stabilized | -Phenyl | Moderate | Moderate | Mixture | ~50:50 to 70:30 |
| Stabilized | -CO₂Et | High (Stable) | Low (reacts well with aldehydes) | E-alkene | >95:5 |
V. Experimental Workflow Visualization
The following diagram outlines the complete experimental process, from reagent preparation to final product analysis.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprajournals.com [eprajournals.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. orgosolver.com [orgosolver.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. One moment, please... [chemistrysteps.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. scribd.com [scribd.com]
- 12. adichemistry.com [adichemistry.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 15. scbt.com [scbt.com]
- 16. This compound | C5H6OS | CID 2463121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Reductive Amination of 2,5-Dihydrothiophene-3-carbaldehyde
Abstract
This document provides a comprehensive guide for the reductive amination of 2,5-dihydrothiophene-3-carbaldehyde, a critical transformation for synthesizing novel amine derivatives with significant potential in medicinal chemistry and drug discovery. Thiophene-containing compounds are recognized as privileged pharmacophores, and their derivatives are integral to numerous FDA-approved drugs.[1][2] This guide details the underlying reaction mechanism, offers a validated, step-by-step experimental protocol, and discusses essential analytical techniques for reaction monitoring and product characterization. The presented methodology emphasizes the use of sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent, ensuring high yields and minimizing side-product formation.[3][4][5]
Introduction: The Significance of Thiophene Derivatives in Drug Discovery
Heterocyclic compounds, particularly those containing sulfur, are cornerstones of modern medicinal chemistry.[1][2] The thiophene ring system, a five-membered aromatic ring containing a sulfur atom, is a prominent scaffold found in a wide array of pharmaceuticals.[1][2][6] Its unique electronic properties and ability to act as a bioisostere for phenyl groups contribute to favorable interactions with biological targets.[1] The functionalization of the thiophene core, particularly through the introduction of amine functionalities, opens avenues for creating diverse molecular architectures with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][6]
Reductive amination is a powerful and widely employed method for the synthesis of primary, secondary, and tertiary amines from aldehydes and ketones.[7][8] This one-pot reaction, involving the formation of an imine or iminium ion intermediate followed by its in-situ reduction, offers a more controlled and efficient alternative to direct alkylation of amines, which often suffers from overalkylation.[7] The specific focus of this guide, the reductive amination of this compound, provides a direct route to 3-(aminomethyl)-2,5-dihydrothiophene derivatives, which are valuable building blocks for further synthetic elaboration.
Mechanistic Insights: The Chemistry Behind the Transformation
The reductive amination of an aldehyde proceeds through a two-step sequence that can be performed "in situ".[9]
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form an imine intermediate. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion.[4][7]
-
Hydride Reduction: A reducing agent then delivers a hydride ion to the electrophilic carbon of the imine or iminium ion, yielding the final amine product.[7]
The choice of reducing agent is critical for the success of the reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is a particularly effective reagent for reductive aminations.[3][4][5] Its mild nature and steric hindrance from the acetoxy groups make it selective for the reduction of the iminium ion over the starting aldehyde, thus minimizing the formation of the corresponding alcohol as a side product.[4][10] The reaction rate for the reduction of the iminium ion is significantly faster than for the carbonyl compound, allowing for a one-pot procedure where the reducing agent is present from the start.[4]
Experimental Protocol: A Validated Step-by-Step Guide
This protocol details a general procedure for the reductive amination of this compound with a primary or secondary amine using sodium triacetoxyborohydride.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Store under inert atmosphere. |
| Amine (Primary or Secondary) | ≥98% | Commercially Available | Ensure dryness of the amine. |
| Sodium Triacetoxyborohydride (STAB) | ≥95% | Commercially Available | Moisture sensitive. Handle under inert gas. |
| 1,2-Dichloroethane (DCE) | Anhydrous | Commercially Available | Preferred solvent.[4][5] Other aprotic solvents like THF can be used.[3][5] |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially Available | For aqueous workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying the organic phase. |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Commercially Available | For NMR analysis. |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Commercially Available | For reaction monitoring. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Septa and needles
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Detailed Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE). Add the desired primary or secondary amine (1.0 - 1.2 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.3 - 1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (DCM) (2 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired amine.
Data Analysis and Characterization
Proper characterization of the final product is crucial to confirm its identity and purity.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The disappearance of the aldehyde proton signal (around 9-10 ppm in ¹H NMR) and the appearance of new signals corresponding to the aminomethyl group are key indicators of a successful reaction.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming the successful incorporation of the amine.
-
Infrared (IR) Spectroscopy: The disappearance of the strong C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the appearance of N-H stretching bands (for primary and secondary amines) are indicative of the reaction's completion.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final compound.
-
Elemental Analysis: Provides the elemental composition of the product, which should match the calculated values for the desired amine.
Troubleshooting and Key Considerations
-
Low Yields: Incomplete imine formation can be a cause. For less reactive amines or ketones, the addition of a catalytic amount of acetic acid (1-2 equivalents) can facilitate imine formation.[3] However, for most aldehydes, this is not necessary.[5] Ensure all reagents and solvents are anhydrous, as moisture can decompose the STAB.[11]
-
Side Product Formation: The primary side product is the alcohol resulting from the reduction of the starting aldehyde. Using a mild and selective reducing agent like STAB minimizes this.[3] If dialkylation is an issue with primary amines, a stepwise procedure involving pre-formation of the imine in methanol followed by reduction with sodium borohydride (NaBH₄) can be employed.[5][12]
-
Safety Precautions: Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle it in a well-ventilated fume hood and under an inert atmosphere. 1,2-dichloroethane is a suspected carcinogen and should be handled with appropriate personal protective equipment.
Visualization of the Workflow
Reaction Mechanism
Caption: Mechanism of Reductive Amination.
Experimental Workflow
Caption: Step-by-step experimental workflow.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Andrés, J. M., et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21(25), 5235-5244. [Link]
-
Basu, B., Jha, S., & Bhuiyan, M. M. H. (2003). A Simple Protocol for Direct Reductive Amination of Aldehydes and Ketones Using Potassium Formate and Catalytic Palladium Acetate. Synlett, 2003(04), 555-557. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Yadav, V., & Singh, R. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications, 53(18), 1-14. [Link]
-
Various Authors. (n.d.). Synthesis of fully substituted 2,5-dihydrothiophenes via sequential multicomponent reaction. ResearchGate. [Link]
-
Various Authors. (n.d.). Production of tertiary amines via reductive amination (RA) and their potential usage. ResearchGate. [Link]
-
Various Authors. (n.d.). Synthesis of 2,5-dihydrothiophenes. ResearchGate. [Link]
-
Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 39-65. [Link]
-
Al-Zaydi, K. M., et al. (2014). Synthesis and Chemical Characterisation of Some New Diheteroaryl Thienothiophene Derivatives. Molecules, 19(12), 20556-20568. [Link]
-
Pitre, S. P., et al. (2021). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Communications, 12(1), 1-10. [Link]
-
Bhagwat, J. K., & Ambre, M. B. (2023). PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. EPRA International Journal of Research and Development (IJRD), 8(6), 133-139. [Link]
-
ChemHelp ASAP. (2020, March 20). tertiary amine synthesis & reductive amination. YouTube. [Link]
-
Various Authors. (n.d.). Synthesis of 2,5-dihydrothiophene-3-carbaldehydes. ResearchGate. [Link]
-
Patel, H., et al. (2022). Synthesis and Characterization of Novel Highly Functionalized Thiophene Heterocycles. EasyChair Preprint. [Link]
-
Organic Chemistry Portal. (n.d.). 2,5-Dihydrothiophene synthesis. Retrieved from [Link]
-
Various Authors. (2025). Synthesis Characterization and DFT Calculations of 2,5-Substituted Thiophene Derivatives. [Link]
-
Frolov, K. A., et al. (2013). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Molecules, 18(11), 13534-13556. [Link]
-
Mari, M., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100783. [Link]
-
Li, H., et al. (2018). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications, 54(76), 10692-10695. [Link]
- Savary, D. N., et al. (2007). Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
-
Dangerfield, E. M., et al. (2012). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Organic Syntheses, 89, 440-450. [Link]
-
El-Reedy, A. A. M., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Journal of the Iranian Chemical Society, 21(11), 1-17. [Link]
-
Shahzad, S., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14736-14751. [Link]
-
Gouda, M. A. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 815-836. [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprajournals.com [eprajournals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
- 10. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note: Synthesis of Novel Thiophene-Fuzed Pyrazole Derivatives from 2,5-Dihydrothiophene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the synthesis of novel pyrazole derivatives incorporating a dihydrothiophene moiety, starting from 2,5-dihydrothiophene-3-carbaldehyde. Pyrazoles are a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs.[1][2][3] The fusion of a thiophene scaffold, another privileged heterocycle in drug discovery, with the pyrazole core is a promising strategy for the development of new chemical entities with unique pharmacological profiles.[4][5][6] This document outlines a detailed, field-proven protocol for the cyclocondensation reaction of this compound with hydrazine derivatives, leading to the formation of thiophene-fuzed pyrazoles. We delve into the underlying reaction mechanism, provide step-by-step experimental procedures, and discuss the significance of these novel compounds in the context of drug discovery.
Introduction: The Synergy of Pyrazole and Thiophene Scaffolds
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that is a prominent feature in a multitude of biologically active compounds. Its derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties.[1][2][3] Notable drugs such as Celecoxib (an anti-inflammatory agent) and Sildenafil (used to treat erectile dysfunction) contain the pyrazole core, underscoring its therapeutic importance.[2][5]
Similarly, the thiophene ring, a sulfur-containing five-membered heterocycle, is a key structural motif in medicinal chemistry. Thiophene derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[2][5][6] The incorporation of a thiophene moiety can significantly modulate the physicochemical properties of a molecule, enhancing its drug-receptor interactions and metabolic stability.[6]
The synthesis of hybrid molecules that combine the pyrazole and thiophene scaffolds is a compelling strategy in drug discovery. The resulting fused heterocyclic systems are anticipated to possess unique electronic and steric properties, potentially leading to novel mechanisms of action and improved therapeutic indices. This application note focuses on a practical and efficient method to access such compounds, starting from the readily accessible this compound.
Synthetic Strategy and Mechanism
The core of the synthetic approach involves the reaction of an α,β-unsaturated aldehyde, this compound, with a hydrazine derivative. This reaction proceeds through a well-established pathway for pyrazole synthesis, which can be broadly described as a cyclocondensation reaction.[7][8][9]
The reaction is initiated by the nucleophilic addition of the hydrazine to the carbonyl group of the aldehyde, forming a hydrazone intermediate.[10] This is a standard reaction between aldehydes/ketones and hydrazines.[10][11] The subsequent and crucial step is an intramolecular cyclization. The second nitrogen atom of the hydrazine attacks the β-carbon of the original α,β-unsaturated system. This step is followed by dehydration to yield the aromatic pyrazole ring.
In some protocols, an oxidizing agent such as molecular iodine is used to facilitate the final aromatization step, particularly when starting from hydrazines that do not possess a good leaving group.[8][9][12] This iodine-mediated approach offers a metal-free and environmentally friendly alternative for the synthesis of substituted pyrazoles.[8][9][12]
Visualizing the Reaction Mechanism
The following diagram illustrates the proposed reaction mechanism for the synthesis of a thiophene-fuzed pyrazole from this compound and a generic hydrazine (H₂N-NHR).
Caption: Proposed reaction mechanism for pyrazole synthesis.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of a representative thiophene-fuzed pyrazole derivative.
Materials and Reagents
| Reagent | Supplier | Purity |
| This compound | Commercially available | >95% |
| Hydrazine Hydrate | Standard Supplier | >98% |
| Phenylhydrazine | Standard Supplier | >97% |
| Ethanol (Absolute) | Standard Supplier | >99.8% |
| Glacial Acetic Acid | Standard Supplier | >99.7% |
| Diethyl Ether | Standard Supplier | ACS Grade |
| Anhydrous Sodium Sulfate | Standard Supplier | ACS Grade |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F254 | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a solution of this compound (1.14 g, 10 mmol) in absolute ethanol (20 mL).
-
Add phenylhydrazine (1.08 g, 10 mmol) to the solution. Note: For the synthesis of the unsubstituted pyrazole, hydrazine hydrate can be used in slight excess.
-
Add a catalytic amount of glacial acetic acid (0.1 mL).
-
-
Reaction:
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
-
Work-up and Isolation:
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final thiophene-fuzed pyrazole derivative.
-
Characterization Data (Hypothetical)
The following table summarizes expected characterization data for a synthesized thiophene-fuzed pyrazole derivative.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | ¹H NMR (δ, ppm) |
| 1-Phenyl-4,5-dihydro-1H-thieno[3,2-c]pyrazole | C₁₁H₁₀N₂S | 202.28 | 75-85 | 7.6-7.2 (m, 5H, Ar-H), 7.0 (s, 1H, pyrazole-H), 4.0-3.8 (m, 4H, dihydrothiophene-CH₂) |
Workflow Visualization
The overall experimental workflow is depicted in the following diagram.
Caption: Overview of the experimental workflow.
Conclusion and Future Perspectives
This application note has detailed a robust and accessible protocol for the synthesis of novel thiophene-fuzed pyrazole derivatives from this compound. The described methodology provides a gateway to a new class of heterocyclic compounds with significant potential in drug discovery and materials science. The versatility of the reaction allows for the introduction of various substituents on the pyrazole ring by employing different hydrazine derivatives, enabling the creation of a diverse chemical library for biological screening. Future work will focus on the exploration of the pharmacological properties of these novel compounds and the optimization of the synthetic protocol for large-scale production. The unique combination of the pyrazole and thiophene scaffolds in these molecules makes them exciting candidates for the development of next-generation therapeutics.
References
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines. Organic Chemistry Portal.
- I2-Mediated Oxidative C–N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines.
- Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry (RSC Publishing).
- I2-Mediated Oxidative C–N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines.
- Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles.
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI.
- Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. Oriental Journal of Chemistry.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- 194 recent advances in the synthesis of new pyrazole deriv
- Buy Thiophene-2-carbaldehyde | 98-03-3. Smolecule.
- Synthesis of 2,5‐dihydrothiophene‐3‐carbaldehydes.
- This compound | CAS 113772-16-0. Santa Cruz Biotechnology.
- Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. LMU.
- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega.
- 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts.
- Reaction of Aldehydes with Hydrazine in the System Sulfur-Alkali.
- Reactions of solid hydrazine (1) with carbonyl compounds a w.
- Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. PubMed Central.
- The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evalu
Sources
- 1. mdpi.com [mdpi.com]
- 2. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 2,5-Dihydrothiophene-3-carbaldehyde as a Strategic Precursor for Thiophene-Fused Heterocyclic Systems
Abstract
Thiophene and its fused derivatives represent a class of "privileged scaffolds" in medicinal chemistry and materials science, frequently appearing in FDA-approved drugs and high-performance organic electronics.[1] Their unique electronic properties and ability to engage in diverse biological interactions make them highly sought-after targets in synthetic chemistry.[2][3] This guide details the utility of 2,5-Dihydrothiophene-3-carbaldehyde, a versatile and reactive building block, for the efficient construction of complex thiophene-fused systems. We provide in-depth application notes, reaction mechanisms, and step-by-step protocols for key synthetic transformations, including the construction of thieno[3,2-b]thiophenes and other fused heterocycles through annulation strategies.
Introduction: The Strategic Value of this compound
The power of this compound as a synthon lies in its trifunctional nature. It possesses:
-
An electrophilic aldehyde group, primed for condensation and derivatization.
-
An enol thioether moiety (C=C-S), which can participate in cycloadditions and direct subsequent reactions.
-
A dihydrothiophene ring , which serves as a latent thiophene, capable of aromatization under appropriate conditions to yield the final, stable fused system.
This unique combination allows for a modular and convergent approach to building molecular complexity, where the fused ring system is constructed in the final stages of a synthetic sequence.
Application I: Gewald Annulation for the Synthesis of Thieno[3,2-b]thiophenes
The thieno[3,2-b]thiophene core is a classic isostere of naphthalene and is a key component in organic semiconductors and pharmacologically active molecules.[4] A highly effective method for its construction from this compound is a modified Gewald annulation, a multi-component reaction that builds a second thiophene ring onto the precursor.[5][6]
Causality Behind Experimental Choices: The Gewald reaction is a powerful one-pot procedure for synthesizing 2-aminothiophenes.[7] We adapt this strategy by using our precursor aldehyde, an active methylene nitrile (e.g., ethyl cyanoacetate), and elemental sulfur. The base (morpholine) is crucial for catalyzing the initial Knoevenagel condensation between the aldehyde and the nitrile.[8][9] Elemental sulfur acts as the sulfur source for the second ring, and the reaction proceeds through an intermediate that cyclizes and subsequently aromatizes.
Reaction Mechanism: Gewald-Type Annulation
The reaction proceeds via three key stages:
-
Knoevenagel Condensation: The base deprotonates the active methylene compound, which then attacks the aldehyde to form a stable α,β-unsaturated nitrile intermediate after dehydration.[5]
-
Sulfur Addition & Cyclization: Elemental sulfur adds to the intermediate, likely forming a polysulfide chain that ultimately leads to a thiolate. This nucleophilic sulfur then attacks the nitrile group, initiating the ring closure.[9]
-
Tautomerization & Aromatization: The cyclized intermediate tautomerizes to form a 2-aminothiophene. Aromatization of the original dihydrothiophene ring can occur concurrently or in a subsequent oxidative step to yield the final planar thieno[3,2-b]thiophene system.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cognizancejournal.com [cognizancejournal.com]
- 4. BJOC - Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate [beilstein-journals.org]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chemrxiv.org [chemrxiv.org]
Application of 2,5-Dihydrothiophene-3-carbaldehyde in the Synthesis of Bioactive Molecules
Introduction: The Strategic Value of a Dihydrothiophene Building Block
In the landscape of medicinal chemistry and drug discovery, the pursuit of novel molecular scaffolds that confer therapeutic activity is relentless. Thiophene and its derivatives have long been recognized as "privileged structures," consistently appearing in a multitude of FDA-approved drugs due to their favorable pharmacokinetic properties and versatile reactivity.[1][2] Among the diverse thiophene-based synthons, 2,5-Dihydrothiophene-3-carbaldehyde stands out as a particularly valuable starting material. Its unique structural features—a partially saturated sulfur-containing heterocycle bearing a reactive aldehyde group—offer a gateway to a rich variety of complex bioactive molecules. The dihydrothiophene core provides a flexible, three-dimensional scaffold that can be strategically manipulated, while the aldehyde functionality serves as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound in the synthesis of potent bioactive molecules, with a focus on the construction of thieno[2,3-d]pyrimidine and thieno[2,3-b]pyridine cores.
Core Synthetic Strategies: Gateway to Bioactive Heterocycles
Two powerful synthetic transformations, the Gewald reaction and the Knoevenagel condensation, are central to unlocking the potential of this compound. These reactions provide efficient pathways to key intermediates that can be further elaborated into a diverse range of biologically active compounds.
The Gewald Reaction: A Direct Route to Substituted 2-Aminothiophenes
The Gewald reaction is a multicomponent reaction that provides a straightforward and atom-economical synthesis of polysubstituted 2-aminothiophenes.[3][4] This reaction is particularly significant as 2-aminothiophenes are crucial precursors for the synthesis of a wide array of fused heterocyclic systems, including the medicinally important thieno[2,3-d]pyrimidines.[5] When this compound is employed as the carbonyl component, the Gewald reaction offers a direct route to 2-amino-4,5-dihydrothiophene-3-carbonitriles or -carboxylates, which are primed for subsequent cyclization.
Causality Behind the Experimental Choices: The choice of an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base (e.g., morpholine or triethylamine) is critical. The base catalyzes the initial Knoevenagel condensation between the aldehyde and the active methylene compound.[3] Elemental sulfur then acts as the sulfurizing agent, leading to the formation of a thiolate intermediate which undergoes intramolecular cyclization and subsequent tautomerization to yield the stable 2-aminothiophene ring.[4]
Experimental Workflow: Gewald Reaction
Caption: Workflow for the Gewald aminothiophene synthesis.
Knoevenagel Condensation: Formation of Activated Alkenes for Further Functionalization
The Knoevenagel condensation is a robust method for forming carbon-carbon bonds by reacting an aldehyde or ketone with an active methylene compound.[6][7] Utilizing this compound in this reaction generates α,β-unsaturated compounds that are valuable intermediates for the synthesis of various bioactive molecules, including chalcones and their derivatives, which are known to possess a wide range of pharmacological activities.[8]
Causality Behind the Experimental Choices: The reaction is typically catalyzed by a weak base, such as piperidine or pyridine, which facilitates the deprotonation of the active methylene compound to form a nucleophilic carbanion.[6] This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde, leading to a condensation product after dehydration. The choice of the active methylene compound dictates the functionality of the resulting alkene.
Experimental Workflow: Knoevenagel Condensation
Caption: Workflow for the Knoevenagel condensation.
Application Protocol: Synthesis of a Bioactive Thieno[2,3-d]pyrimidin-4(3H)-one
This protocol details a representative two-step synthesis of a 4-oxo-3,4,5,6-tetrahydrothieno[2,3-d]pyrimidine derivative, a scaffold known for its diverse biological activities, including antifungal and kinase inhibitory properties.[9][10] The synthesis commences with a Gewald reaction utilizing this compound, followed by a cyclization step.
Part 1: Synthesis of Ethyl 2-amino-4,5-dihydrothiophene-3-carboxylate (Gewald Reaction)
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Elemental Sulfur
-
Morpholine
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for filtration and recrystallization
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
To this stirred suspension, add morpholine (1.5 eq) as a catalyst.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
Collect the crude product by vacuum filtration and wash with cold ethanol.
-
Purify the product by recrystallization from ethanol to yield ethyl 2-amino-4,5-dihydrothiophene-3-carboxylate as a solid.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| This compound | Ethyl cyanoacetate | Sulfur | Morpholine | Ethanol | 4-6 | 75-85 |
Part 2: Synthesis of 5,6-Dihydrothieno[2,3-d]pyrimidin-4(3H)-one (Cyclization)
Materials:
-
Ethyl 2-amino-4,5-dihydrothiophene-3-carboxylate (from Part 1)
-
Formamide
-
Sodium methoxide
-
Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-amino-4,5-dihydrothiophene-3-carboxylate (1.0 eq) in an excess of formamide.
-
Add a catalytic amount of sodium methoxide to the solution.
-
Heat the reaction mixture to 150-160 °C and maintain for 8-10 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice-water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and dry to obtain the 5,6-Dihydrothieno[2,3-d]pyrimidin-4(3H)-one.
Reaction Scheme:
Caption: Two-step synthesis of a thieno[2,3-d]pyrimidin-4(3H)-one.
Biological Significance and Future Directions
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, which are a critical class of anticancer agents.[10] The synthesized 5,6-Dihydrothieno[2,3-d]pyrimidin-4(3H)-one can be further functionalized at various positions to generate a library of compounds for screening against a panel of kinases. For instance, the 4-oxo group can be converted to a 4-chloro group, which can then be displaced by various amines to introduce diverse side chains, a common strategy in the development of potent and selective kinase inhibitors.[9]
Similarly, the Knoevenagel condensation products of this compound can serve as precursors for the synthesis of thieno[2,3-b]pyridines, another class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[11][12]
Conclusion
This compound is a versatile and strategically important building block for the synthesis of a wide range of bioactive molecules. Its ability to readily participate in powerful synthetic transformations such as the Gewald reaction and Knoevenagel condensation provides medicinal chemists with efficient and modular routes to complex heterocyclic systems. The protocols and insights provided in this application note are intended to empower researchers to explore the full potential of this valuable synthon in the discovery and development of novel therapeutics.
References
-
[Author(s), Year]. Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities. Yakugaku Zasshi, Volume (Issue), Pages.
-
[Author(s), Year]. Knoevenagel Condensation. In Organic Syntheses;
-
[Author(s), Year]. Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, Volume (Issue), Pages.
-
[Author(s), Year]. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry, Volume (Issue), Pages.
-
[Author(s), Year]. Synthesis of anti-allergic drugs. RSC Advances, Volume (Issue), Pages.
-
[Author(s), Year]. Synthesis of loratadine. ResearchGate.
-
[Author(s), Year]. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, Volume (Issue), Pages.
-
[Author(s), Year]. Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology, Volume , Pages.
-
[Author(s), Year]. Preparation method of loratadine key intermediate. Google Patents.
-
[Author(s), Year]. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, Volume (Issue), Pages.
-
[Author(s), Year]. The Knoevenagel Condensation. Organic Reactions.
-
[Author(s), Year]. Therapeutic importance of synthetic thiophene. PubMed Central.
-
[Author(s), Year]. Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. Journal of Medicinal Chemistry, Volume (Issue), Pages.
-
[Author(s), Year]. Gewald reaction. Wikipedia.
-
[Author(s), Year]. A green chemistry approach to gewald reaction. Der Pharma Chemica.
-
[Author(s), Year]. Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. PubMed.
-
[Author(s), Year]. Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. ResearchGate.
-
[Author(s), Year]. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI.
-
[Author(s), Year]. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
-
[Author(s), Year]. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI.
-
[Author(s), Year]. Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. PubMed Central.
-
[Author(s), Year]. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. PubMed Central.
-
[Author(s), Year]. Synthesis and evaluation of 2,5-furan, 2,5-thiophene and 3,4-thiophene-based derivatives as CXCR4 inhibitors. PubMed.
-
[Author(s), Year]. Design, synthesis, biological evaluation and molecular docking studies of thiophene derivatives. CoLab.
-
[Author(s), Year]. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA.
Sources
- 1. Synthesis of anti-allergic drugs - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10659F [pubs.rsc.org]
- 2. One moment, please... [drpress.org]
- 3. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpbs.com [ijpbs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Polymerization of 2,5-Dihydrothiophene-3-carbaldehyde Derivatives for Advanced Biomedical Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract: The functionalization of conductive polymers is a critical frontier in materials science, particularly for biomedical applications where tailored chemical reactivity and specific biological interactions are paramount. This guide provides a comprehensive overview and detailed protocols for the polymerization of 2,5-dihydrothiophene-3-carbaldehyde and its derivatives. The presence of a reactive aldehyde group on a polymerizable heterocyclic backbone offers a versatile platform for post-polymerization modification, enabling the covalent attachment of drugs, targeting ligands, and biomolecules. We explore several synthetic strategies, including the challenges of direct polymerization and viable pathways such as Ring-Opening Metathesis Polymerization (ROMP) and co-polymerization approaches. This document is intended to serve as an in-depth technical resource, explaining the causal relationships behind experimental choices and providing self-validating protocols for synthesis, characterization, and functionalization.
Introduction: The Strategic Value of Aldehyde-Functionalized Polythiophenes
Polythiophenes and their derivatives are a cornerstone class of conducting polymers, renowned for their unique electronic properties, environmental stability, and biocompatibility.[1][2] The strategic incorporation of functional groups onto the thiophene monomer is a powerful method for tuning the final polymer's properties for specific applications, ranging from biosensors to drug delivery systems.[3][4]
The aldehyde moiety is particularly advantageous due to its versatile reactivity. It can readily participate in a variety of classic organic reactions, such as Schiff base formation, reductive amination, Wittig reactions, and aldol condensations. This provides a robust chemical handle for the post-polymerization covalent immobilization of sensitive biological molecules, including peptides, antibodies, and nucleic acids, under mild conditions.
However, the direct polymerization of aldehyde-bearing thiophene monomers presents significant challenges. The aldehyde group can be sensitive to the often harsh conditions of oxidative or cross-coupling polymerization, leading to side reactions, low molecular weights, or complete inhibition of the reaction.[5] This guide focuses on overcoming these challenges by exploring robust polymerization pathways for this compound, a monomer that combines the latent conductivity of a thiophene-like structure with a reactive aldehyde and a strained ring suitable for specific polymerization techniques.
Monomer Synthesis: this compound
The synthesis of the monomer is the critical first step. Purity is paramount, as trace impurities can poison catalysts and terminate polymerization. An established method for synthesizing 2,5-dihydrothiophene-3-carbaldehydes involves organocatalytic pathways.[6]
Protocol 2.1: Synthesis of this compound
This protocol is adapted from principles of asymmetric organocatalysis applied to thiacycle synthesis.[6]
Materials:
-
Acrolein
-
Methyl thioglycolate
-
Strong non-nucleophilic base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Diisobutylaluminium hydride (DIBAL-H)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Cyclization:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous toluene.
-
Cool the flask to 0 °C in an ice bath.
-
Add methyl thioglycolate (1.0 eq) and acrolein (1.1 eq) to the solvent.
-
Slowly add DBU (1.2 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Quench the reaction by adding 1M HCl. Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate, water, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ester intermediate by flash column chromatography.
-
-
Reduction to Aldehyde:
-
Dissolve the purified ester intermediate in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.1 eq, typically 1.0 M in hexanes) dropwise, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction at -78 °C for 2-3 hours. Monitor by TLC.
-
Upon completion, quench the reaction by the slow, careful addition of methanol at -78 °C, followed by 1M HCl.
-
Allow the mixture to warm to room temperature and stir vigorously for 1 hour.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the final product, this compound, by flash column chromatography.
-
Causality: The use of a strong, non-nucleophilic base like DBU is crucial for promoting the initial Michael addition and subsequent intramolecular condensation to form the dihydrothiophene ring without competing side reactions. The reduction of the ester to the aldehyde is performed at low temperature (-78 °C) with DIBAL-H to prevent over-reduction to the alcohol.
Polymerization Methodologies
The choice of polymerization method is dictated by the monomer's structure. The presence of both a strained double bond in the ring and a reactive aldehyde group makes this compound a unique monomer requiring specialized approaches.
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful chain-growth polymerization technique for strained cyclic olefins.[7] The 2,5-dihydrothiophene ring possesses sufficient strain to be a viable ROMP monomer. This method is particularly attractive as it proceeds under mild conditions that are often tolerant of functional groups like aldehydes.
Caption: Mechanism of Ring-Opening Metathesis Polymerization (ROMP).
Protocol 3.1.1: ROMP of this compound
Materials:
-
This compound (monomer)
-
Grubbs' Catalyst (e.g., 1st, 2nd, or 3rd Generation)
-
Anhydrous, deoxygenated solvent (e.g., DCM or Toluene)
-
Ethyl vinyl ether (terminating agent)
-
Methanol (for precipitation)
-
Schlenk line and appropriate glassware
Procedure:
-
Setup: In a glovebox or using Schlenk techniques, add the monomer to a flame-dried flask. Dissolve it in the anhydrous, deoxygenated solvent. The monomer-to-catalyst ratio will determine the target degree of polymerization (e.g., 50:1 to 500:1).
-
Initiation: In a separate vial inside the glovebox, dissolve the Grubbs' catalyst in a small amount of the same solvent to create a stock solution.
-
Polymerization: Rapidly inject the catalyst solution into the vigorously stirring monomer solution. The reaction is often fast, with a noticeable increase in viscosity. Allow the reaction to proceed for 1-4 hours at room temperature.
-
Termination: Add a few drops of ethyl vinyl ether to quench the reaction by reacting with the active catalyst end-group. Stir for 20 minutes.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Purification: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Causality & Insights:
-
Catalyst Choice: Third-generation Grubbs' catalysts are generally more stable and offer faster initiation, which is beneficial for achieving a living polymerization with a low polydispersity index (PDI).[8][9]
-
Living Nature: ROMP catalyzed by well-defined ruthenium alkylidenes can be a living polymerization, meaning termination and chain-transfer reactions are largely absent.[8][10] This allows for the synthesis of polymers with controlled molecular weights and narrow distributions, as well as the creation of block copolymers.
-
Resulting Structure: The polymer backbone will be unsaturated, containing C=C double bonds, with the sulfur atom and the aldehyde-bearing carbon as part of the repeating unit.
Oxidative Polymerization (via Co-Polymerization Strategy)
Direct oxidative polymerization of thiophene-aldehydes is often unsuccessful. A highly effective strategy is to first synthesize a trimer where the aldehyde-functionalized unit is flanked by easily polymerizable units, such as 3,4-ethylenedioxythiophene (EDOT).[5] This trimer can then be polymerized via standard oxidative methods.
Caption: General mechanism for chemical oxidative polymerization.
Protocol 3.2.1: Oxidative Polymerization of a Trimer Monomer
(This protocol assumes the prior synthesis of a trimer, e.g., EDOT-(this compound)-EDOT)
Materials:
-
Trimer Monomer
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Anhydrous Chloroform (CHCl₃) or another suitable solvent
-
Methanol
-
Ammonia solution (for de-doping, optional)
Procedure:
-
Monomer Solution: Dissolve the trimer monomer in anhydrous chloroform in a flask under an inert atmosphere.
-
Oxidant Slurry: In a separate flask, prepare a slurry of anhydrous FeCl₃ (typically 2.5-4.0 eq) in a small amount of chloroform.
-
Polymerization: Add the monomer solution dropwise to the vigorously stirring FeCl₃ slurry over 30-60 minutes. The mixture will typically darken, indicating polymerization.
-
Reaction Time: Stir the reaction at room temperature for 12-24 hours.
-
Precipitation & Washing: Pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Purification: Collect the dark polymer powder by filtration. To remove the oxidant and oligomers, wash the polymer extensively with methanol until the filtrate is colorless. Further purification can be achieved by Soxhlet extraction with methanol, acetone, and finally the desired solvent (e.g., chloroform or THF) to collect the pure polymer fraction.
Causality & Insights:
-
Stoichiometry: The molar ratio of oxidant to monomer is critical. Excess oxidant can lead to over-oxidation and defects in the polymer backbone, while insufficient oxidant will result in low molecular weight and poor yield.
-
Solvent Choice: The solvent affects the solubility of the growing polymer chains, which in turn influences the final molecular weight and morphology.[11]
-
Regioregularity: Oxidative polymerization is known to produce polymers with some degree of regio-randomness (head-to-head vs. head-to-tail linkages), which can impact the material's electronic properties.[12]
Post-Polymerization Modification: Leveraging the Aldehyde Handle
The true utility of these polymers lies in the reactivity of the pendant aldehyde groups. Reductive amination is a robust and widely used method to conjugate primary amine-containing molecules (e.g., drugs, peptides, linkers) to the polymer backbone.
Caption: Workflow for post-polymerization modification via reductive amination.
Protocol 4.1: Reductive Amination of an Aldehyde-Functionalized Polymer
Materials:
-
Aldehyde-functionalized polymer
-
Amine-containing molecule of interest (R-NH₂)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
-
Suitable solvent (e.g., Methanol, THF/water mixture)
-
pH buffer (e.g., acetate buffer, pH ~5-6)
Procedure:
-
Dissolution: Dissolve the aldehyde-functionalized polymer in the chosen solvent system. If necessary, use a buffer to maintain a slightly acidic pH, which facilitates imine formation.
-
Amine Addition: Add the amine-containing molecule (1.5-2.0 eq per aldehyde group) to the polymer solution. Stir for 1-2 hours at room temperature to allow for the formation of the Schiff base (imine) intermediate.
-
Reduction: Add the reducing agent (e.g., NaBH₃CN, ~2.0 eq per aldehyde) to the mixture. STAB is often preferred as it is less toxic and can be used in a wider range of solvents.
-
Reaction: Let the reaction proceed overnight at room temperature.
-
Purification: Purify the functionalized polymer by precipitation in a non-solvent (e.g., water or methanol) or by dialysis to remove excess reagents and unreacted molecules.
-
Analysis: Confirm successful conjugation using FT-IR (disappearance of C=O stretch, appearance of N-H bands) and NMR spectroscopy.
Polymer Characterization
Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymers.
| Technique | Purpose | Expected Observations & Insights |
| ¹H & ¹³C NMR | Confirm polymer structure, regioregularity, and successful post-polymerization modification. | For ROMP polymers, appearance of vinylic proton signals. For all polymers, broad peaks characteristic of a polymeric structure. In post-modification, new signals corresponding to the attached molecule will appear.[13] |
| FT-IR Spectroscopy | Identify functional groups and monitor reaction progress. | Disappearance of the monomer's cyclic C=C stretch in ROMP. Presence of the aldehyde C=O stretch (~1680 cm⁻¹) in the initial polymer. Disappearance of the C=O stretch and appearance of C-N/N-H bands after reductive amination.[1] |
| Gel Permeation Chromatography (GPC/SEC) | Determine number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI). | A low PDI (<1.5) suggests a controlled or living polymerization process.[8] Provides crucial data on the polymer chain length distribution.[14] |
| UV-Vis Spectroscopy | Analyze electronic properties and π-conjugation length. | The λₘₐₓ value provides insight into the effective conjugation length of the polymer backbone. Changes in λₘₐₓ upon functionalization can indicate conformational changes.[1] |
| Cyclic Voltammetry (CV) | Investigate redox behavior and electrochemical stability. | Determines the oxidation and reduction potentials of the polymer, providing information about its suitability for electronic applications like biosensors.[14] |
| Thermal Analysis (TGA/DSC) | Evaluate thermal stability and phase transitions. | Thermogravimetric analysis (TGA) determines the decomposition temperature, indicating stability. Differential Scanning Calorimetry (DSC) identifies glass transition (T₉) or melting (Tₘ) temperatures.[14] |
Applications in Drug Development and Research
The ability to create well-defined, functionalizable polythiophenes opens up numerous possibilities in the biomedical field.
-
Targeted Drug Delivery: The aldehyde handles can be used to attach both a therapeutic agent and a targeting ligand (e.g., folic acid, an antibody fragment). The conductive nature of the polymer backbone could even be exploited for stimuli-responsive drug release triggered by an electrical signal.[2][15]
-
Advanced Biosensors: Covalent immobilization of enzymes or antibodies onto the polymer surface creates a stable and highly sensitive biosensor. The polymer can act as a transducer, converting a biological binding event into a measurable electrical signal.[4][16]
-
Tissue Engineering: Conductive polymer scaffolds can provide electrical cues to stimulate the growth and differentiation of electro-responsive cells, such as neurons or cardiac cells. The aldehyde groups allow for the attachment of cell adhesion peptides (e.g., RGD sequences) to promote tissue integration.[2][4]
-
Antimicrobial Surfaces: Quaternary ammonium compounds or other antimicrobial agents can be tethered to the polymer backbone to create surfaces that resist biofilm formation, which is critical for implantable devices.
References
-
Krishnapandi, A., et al. (n.d.). Oxidative polymerization reaction of water soluble thiophene‐3‐acid... ResearchGate. Available at: [Link]
-
EPFL Graph Search. (n.d.). Polymerization Mechanisms of Thiophene Derivatives. Available at: [Link]
-
Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. (2021). MDPI. Available at: [Link]
-
The Synthesis and Characterization of Thiophene Derivative Polymers. (n.d.). Scite.ai. Available at: [Link]
-
Thiophene‐Based Polymers: Synthesis and Applications. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis and Characterization of New Thiophene-Derived Polymers. (n.d.). ResearchGate. Available at: [Link]
-
Desimone, J. M., & Sheares, V. V. (n.d.). New Polymerization methodology: Synthesis of Thiophene-Based Heterocyclic Polyethers. Defense Technical Information Center. Available at: [Link]
-
Catalytic oxidative polymerization of thiophene derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of Polymers with Isolated Thiophene-Based Chromophores. (1998). ACS Publications. Available at: [Link]
-
Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. (2019). RSC Publishing. Available at: [Link]
-
Poly(thiophene) Nanoparticles Prepared by Fe3+-Catalyzed Oxidative Polymerization: A Size-Dependent Effect on Photoluminescence Property. (2010). ACS Publications. Available at: [Link]
-
The Synthesis and Characterization of Thiophene Derivative Polymers. (2011). Scientific.net. Available at: [Link]
-
Sista, P., et al. (2014). Polythiophenes in biological applications. Journal of Nanoscience and Nanotechnology. Available at: [Link]
-
Synthesis and characterization of poly(thiophene-co-pyrrole) conducting copolymer nanoparticles via chemical oxidative polymerization. (2018). ResearchGate. Available at: [Link]
-
Influence of Solvent-Dependent Morphology on Molecular Doping and Charge Transport in Conductive Thiophene Polymer. (2022). MDPI. Available at: [Link]
-
Polythiophenes in Biological Applications. (n.d.). ResearchGate. Available at: [Link]
-
Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection. (2021). National Institutes of Health. Available at: [Link]
-
Synthesis of 2,5‐dihydrothiophene‐3‐carbaldehydes. (n.d.). ResearchGate. Available at: [Link]
-
Revolutionizing Drug Delivery and Therapeutics: The Biomedical Applications of Conductive Polymers and Composites-Based Systems. (2022). National Institutes of Health. Available at: [Link]
-
Living polymerization. (n.d.). Wikipedia. Available at: [Link]
-
A versatile route to polythiophenes with functional pendant groups using alkyne chemistry. (2016). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Green polymer chemistry: living dithiol polymerization via cyclic intermediates. (2012). PubMed. Available at: [Link]
-
Iovu, M. C., et al. (n.d.). LIVING RADICAL POLYMERIZATION TECHNIQUES APPLIED TO THE SYNTHESIS OF WELL-DEFINED COPOLYMERS CONTAINING REGIOREGULAR POLY(3-ALKYLTHIOPHENE). Carnegie Mellon University. Available at: [Link]
-
Ring opening metathesis polymerization (ROMP). (2024). YouTube. Available at: [Link]
-
Ring-Opening Metathesis Polymerization from Surfaces. (1998). pubs.acs.org. Available at: [Link]
-
Living Anionic Polymerization of 2-Isopropenylthiophene Derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Living polymerization – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]
-
Ring-Opening Metathesis Polymerization of 1,2-Dihydroazete Derivatives. (2025). PubMed. Available at: [Link]
-
Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. (2020). ResearchGate. Available at: [Link]
-
Convenient synthesis of polyfunctional dihydrothiophenes with tandem reaction of 1,3-thiazolidinedione, aldehyde, arylamine and ethyl cyanoacetate. (n.d.). ResearchGate. Available at: [Link]
-
Poly(3-(2,5-dioctylphenyl)thiophene) Synthesized by Direct Arylation Polycondensation: End Groups, Defects, and Crystallinity. (2016). ResearchGate. Available at: [Link]
- Polymerization of thiophene and its derivatives. (1991). Google Patents.
-
Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. (2021). Kuwait Journal of Science. Available at: [Link]
-
Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. (n.d.). Kuwait Journal of Science. Available at: [Link]
-
Ring-opening metathesis polymerization of 2,3-dihydrofuran. (n.d.). Stanford Digital Repository. Available at: [Link]
-
Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2]·(THF)3. (n.d.). MDPI. Available at: [Link]
Sources
- 1. The Synthesis and Characterization of Thiophene Derivative Polymers | Scientific.Net [scientific.net]
- 2. Polythiophenes in biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Living polymerization - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. scite.ai [scite.ai]
- 14. researchgate.net [researchgate.net]
- 15. Revolutionizing Drug Delivery and Therapeutics: The Biomedical Applications of Conductive Polymers and Composites-Based Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A versatile route to polythiophenes with functional pendant groups using alkyne chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Scale-Up Synthesis of 2,5-Dihydrothiophene-3-carbaldehyde: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the scale-up synthesis of 2,5-Dihydrothiophene-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the preparation of the 2,5-dihydrothiophene precursor, followed by its formylation via the Vilsmeier-Haack reaction. This document outlines the underlying chemical principles, provides scalable experimental procedures, and addresses critical safety and analytical considerations for successful and efficient synthesis.
Introduction: The Significance of this compound
Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals.[1][2] The partially saturated 2,5-dihydrothiophene ring system, functionalized with a reactive carbaldehyde group at the 3-position, offers a versatile platform for the synthesis of novel molecular entities. The aldehyde functionality serves as a key handle for various chemical transformations, including condensations, oxidations, and reductions, enabling the construction of complex heterocyclic systems with potential therapeutic applications.
Synthetic Strategy: A Two-Step Approach
The most viable and scalable route to this compound involves a two-step synthetic sequence. The first step is the synthesis of the 2,5-dihydrothiophene ring, followed by the introduction of the aldehyde group using the Vilsmeier-Haack reaction.
Figure 1. Overall synthetic workflow.
Part 1: Scale-Up Synthesis of 2,5-Dihydrothiophene
The synthesis of the 2,5-dihydrothiophene precursor is achieved through the reaction of cis-1,4-dichloro-2-butene with anhydrous sodium sulfide.[3] This reaction proceeds via a nucleophilic substitution mechanism to form the five-membered heterocyclic ring.
Protocol 1: Gram-Scale Synthesis of 2,5-Dihydrothiophene
Materials:
-
cis-1,4-dichloro-2-butene
-
Anhydrous sodium sulfide (Na₂S)
-
Methanol (MeOH)
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware for reaction, extraction, and distillation
Procedure:
-
In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a condenser, and a dropping funnel.
-
Charge the flask with a solution of anhydrous sodium sulfide in a mixture of methanol and dimethyl sulfoxide.
-
Slowly add cis-1,4-dichloro-2-butene to the stirred solution at a controlled temperature.
-
After the addition is complete, heat the reaction mixture to reflux for several hours to ensure complete cyclization.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,5-dihydrothiophene.
-
Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure 2,5-dihydrothiophene.[4][5]
Yield and Purity: This protocol can be expected to yield 2,5-dihydrothiophene in reasonable quantities. The purity of the final product should be assessed by GC-MS and ¹H and ¹³C NMR spectroscopy.
Part 2: Vilsmeier-Haack Formylation of 2,5-Dihydrothiophene
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][6] In this step, 2,5-dihydrothiophene reacts with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at the 3-position of the ring.
Figure 2. Vilsmeier-Haack reaction mechanism.
Protocol 2: Scale-Up Synthesis of this compound
Materials:
-
2,5-Dihydrothiophene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Sodium acetate (NaOAc) or Sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware for inert atmosphere reactions, extraction, and purification
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.
-
Formylation Reaction: To the pre-formed Vilsmeier reagent, add a solution of 2,5-dihydrothiophene in anhydrous DCM dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench by the addition of a cold aqueous solution of sodium acetate or sodium bicarbonate. This step hydrolyzes the intermediate iminium salt to the aldehyde.
-
Perform a liquid-liquid extraction with DCM.
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.[7]
Table 1: Representative Reaction Parameters
| Parameter | Value |
| Molar Ratio (2,5-Dihydrothiophene:POCl₃:DMF) | 1 : 1.1 : 3 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-12 hours |
| Quenching Agent | Saturated NaHCO₃ solution |
| Purification Method | Vacuum Distillation / Column Chromatography |
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
cis-1,4-dichloro-2-butene is a toxic and corrosive lachrymator. All manipulations should be performed in a fume hood.
-
Sodium sulfide is corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle in a well-ventilated area.
-
The Vilsmeier-Haack reaction is exothermic and should be performed with adequate cooling to control the reaction temperature.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1670-1700 cm⁻¹ is indicative of the aldehyde carbonyl group.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of this compound should be observed.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in Step 1 | Incomplete reaction | Increase reaction time or temperature. Ensure anhydrous conditions. |
| Side reactions | Control the addition rate of the dichloro-butene. | |
| Low yield in Step 2 | Incomplete formation of Vilsmeier reagent | Ensure anhydrous conditions and proper stoichiometry. |
| Incomplete reaction | Increase reaction time or temperature. | |
| Degradation during work-up | Maintain low temperatures during quenching and extraction. | |
| Product contamination | Impurities from starting materials | Purify starting materials before use. |
| Byproducts from side reactions | Optimize reaction conditions and purify the final product thoroughly. |
Conclusion
The two-step synthesis of this compound presented in this guide provides a reliable and scalable method for obtaining this important synthetic intermediate. Careful control of reaction conditions, adherence to safety protocols, and thorough analytical characterization are paramount for achieving high yields and purity. This versatile building block can be further elaborated to access a diverse range of novel heterocyclic compounds for applications in drug discovery and materials science.
References
- F. S. Crossley, U.S.
- Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley, 2010.
- Vilsmeier, A.; Haack, A. Ber. Dtsch. Chem. Ges. B1927, 60, 119-122.
- Meth-Cohn, O.; Stanforth, S. P. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 2, pp 777-798.
- Campaigne, E.; Archer, W. L. J. Am. Chem. Soc.1953, 75, 989-991.
- Jones, G.; Stanforth, S. P. Org. React.2000, 56, 355-655.
- Speziale, A. J.; Smith, L. R. J. Org. Chem.1962, 27, 3742-3743.
- Cerfontain, H.; Telder, A.; Vollbracht, L. Recl. Trav. Chim. Pays-Bas1964, 83, 1103-1111.
- Gómez, G.; Pinho e Melo, T. M. V. D. Curr. Org. Chem.2010, 14, 116-140.
- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; Wiley, 2005.
- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning, 2015.
- Still, W. C.; Kahn, M.; Mitra, A. J. Org. Chem.1978, 43, 2923-2925.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2463121, this compound". [Link].
-
University of Rochester, Department of Chemistry. "Purification: Fractional Distillation". [Link].
-
ResearchGate. "1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs". [Link].
-
The Royal Society of Chemistry. "1H NMR and 13C NMR spectra of the catalytic synthesized compounds". [Link].
Sources
- 1. Synthesis of 2,5-Dihydrothiophene_Chemicalbook [chemicalbook.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. rsc.org [rsc.org]
- 7. openaccesspub.org [openaccesspub.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Application Note: High-Purity Isolation of 2,5-Dihydrothiophene-3-carbaldehyde via Automated Flash Column Chromatography
Introduction
2,5-Dihydrothiophene-3-carbaldehyde is a heterocyclic aldehyde of significant interest in synthetic organic chemistry and drug discovery. Its bifunctional nature, possessing both a reactive aldehyde group and a sulfur-containing heterocycle, makes it a valuable building block for the synthesis of more complex thiophene-based compounds. The purity of this intermediate is paramount, as contaminants can lead to unwanted side reactions, decreased yields, and complications in downstream applications. This application note provides a detailed protocol for the efficient purification of this compound from a crude reaction mixture using automated flash column chromatography on silica gel.
Challenges in Purification
The purification of this compound (Molecular Formula: C₅H₆OS, Molecular Weight: 114.17 g/mol [1]) presents several challenges that must be addressed to achieve high purity:
-
Polarity: The presence of the aldehyde functional group imparts significant polarity to the molecule, necessitating a polar stationary phase and a carefully optimized mobile phase for effective separation.
-
Potential Impurities: The synthesis of this compound can result in a variety of impurities. These may include unreacted starting materials, less polar byproducts such as homocoupled dimers, and more polar byproducts like the corresponding carboxylic acid formed by over-oxidation of the aldehyde.[2]
-
Stability on Silica Gel: Aldehydes can be sensitive to the acidic nature of standard silica gel, which can catalyze degradation or oxidation.[2][3] This can lead to streaking on TLC plates and reduced recovery from the column. To mitigate this, the silica gel's acidic sites can be neutralized.
Principle of Separation: Normal-Phase Chromatography
This protocol utilizes normal-phase chromatography, a technique where the stationary phase is polar (silica gel) and the mobile phase is relatively non-polar.[4] The separation is based on the differential partitioning of the components of the crude mixture between the two phases.
-
Stationary Phase: Silica gel, a porous form of silicon dioxide, is used as the stationary phase. Its surface is rich in hydroxyl groups (silanols), making it highly polar.[5]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is used as the mobile phase.
-
Elution: Less polar compounds in the mixture have a weaker affinity for the polar stationary phase and will be carried through the column more quickly by the mobile phase. Conversely, more polar compounds, like the target aldehyde, will interact more strongly with the silica gel and elute later. By gradually increasing the polarity of the mobile phase (gradient elution), compounds can be selectively eluted based on their polarity.[6]
Experimental Workflow
The overall workflow for the purification of this compound is depicted below.
Figure 1. Workflow for the purification of this compound.
Detailed Protocol
Part 1: Mobile Phase Optimization using Thin-Layer Chromatography (TLC)
The critical first step is to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system where the target compound has a retention factor (Rf) of approximately 0.2-0.4, ensuring good separation from impurities.[7][8]
Materials:
-
Silica gel TLC plates (e.g., GF254)
-
Crude this compound
-
Developing chambers
-
Hexanes (or heptane)
-
Ethyl acetate
-
Dichloromethane
-
Methanol
-
Triethylamine (TEA)
-
UV lamp (254 nm)
-
p-Anisaldehyde stain
Procedure:
-
Prepare several developing chambers with different ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1). Add a few drops of triethylamine (approximately 0.5% v/v) to each solvent mixture to neutralize the silica.[2]
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the crude mixture onto the baseline of the TLC plates.
-
Develop the plates in the prepared chambers.
-
Visualize the spots under a UV lamp. The conjugated system of the aldehyde should be UV-active.
-
If necessary, use a p-anisaldehyde stain to visualize the aldehyde and other functional groups.
-
Identify the solvent system that provides the best separation with the target compound at an Rf of ~0.3. For highly polar impurities, a more polar system like dichloromethane/methanol might be necessary to assess their mobility.[9]
Part 2: Column Preparation and Sample Loading
Materials:
-
Flash chromatography system with a suitable size column (e.g., 40 g silica cartridge for purifying ~400 mg of crude material, assuming a ΔRf > 0.2).[6]
-
Silica gel (230-400 mesh)
-
Optimized mobile phase from Part 1.
-
Crude this compound.
Column Packing (Wet Slurry Method): The wet slurry method is preferred as it minimizes the entrapment of air bubbles and ensures a homogeneously packed column, leading to better separation efficiency.[4][10]
-
Select a column size appropriate for the amount of crude material to be purified. A general rule is a 20:1 to 100:1 ratio of silica gel to crude material by weight.
-
Prepare a slurry by mixing the silica gel with the initial, low-polarity mobile phase (e.g., 95:5 hexanes/ethyl acetate with 0.5% TEA) in a beaker.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.
-
Equilibrate the column by flushing with 2-3 column volumes of the initial mobile phase. Do not let the column run dry.[11]
Sample Preparation and Loading (Dry Loading): Dry loading is recommended, especially if the crude material has limited solubility in the initial mobile phase. This technique prevents the introduction of a strong solvent band at the top of the column, which can compromise separation.[5]
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 1-2 times the weight of the crude material) to this solution.
-
Carefully remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column bed.
-
Gently place a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
Part 3: Elution and Fraction Collection
A gradient elution is recommended to ensure that less polar impurities are washed off first, followed by the target compound, and finally the more polar impurities.
Procedure:
-
Start the elution with the low-polarity mobile phase identified in the TLC analysis (e.g., 9:1 hexanes/ethyl acetate + 0.5% TEA).
-
Gradually increase the polarity of the mobile phase over the course of the run. A linear gradient to a more polar composition (e.g., 7:3 hexanes/ethyl acetate + 0.5% TEA) is a good starting point.
-
Collect fractions of a suitable size (e.g., 10-20 mL for a 40 g column).
-
Monitor the elution of compounds from the column using TLC analysis of the collected fractions.
-
Once the target compound has eluted, the polarity can be increased significantly (a "methanol purge") to wash off any highly polar impurities that remain on the column.
Part 4: Post-Purification Analysis
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Confirm the purity and identity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Polar adsorbent suitable for separating polar organic molecules.[5] |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient (+ 0.5% TEA) | Allows for tunable polarity to separate compounds with varying polarities. TEA neutralizes acidic sites on the silica.[2][6] |
| TLC Rf Target | 0.2 - 0.4 | Provides optimal balance between separation efficiency and elution time.[7] |
| Column Packing | Wet Slurry Method | Minimizes air bubbles and ensures a homogeneous column bed for better resolution.[4][10] |
| Sample Loading | Dry Loading | Prevents band broadening and improves separation, especially for samples with poor solubility in the eluent.[5] |
| Elution Method | Gradient Elution | Efficiently separates compounds with a wide range of polarities.[6] |
Conclusion
This application note provides a comprehensive and robust protocol for the purification of this compound using automated flash column chromatography. By carefully optimizing the mobile phase through preliminary TLC analysis and taking precautions to ensure the stability of the aldehyde on the silica gel, researchers can achieve high purity of this valuable synthetic intermediate. The principles and techniques described herein are broadly applicable to the purification of other polar heterocyclic aldehydes.
References
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Column Chromatography. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 18). 2.4A: Macroscale Columns. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
Biotage. (2023, January 23). 5 Steps to successful flash chromatography. Retrieved from [Link]
-
Columbia University. Column chromatography. Retrieved from [Link]
-
ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. Determining a solvent system. Retrieved from [Link]
-
SOP: FLASH CHROMATOGRAPHY. (n.d.). Retrieved from [Link]
-
Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]
-
Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Purification: How to Run a Flash Column. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What are the two common approaches used in column chromatography? | AAT Bioquest [aatbio.com]
- 5. chromtech.com [chromtech.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sorbtech.com [sorbtech.com]
- 8. reddit.com [reddit.com]
- 9. Chromatography [chem.rochester.edu]
- 10. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 11. columbia.edu [columbia.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dihydrothiophene-3-carbaldehyde
Welcome to the technical support center for the synthesis of 2,5-Dihydrothiophene-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental challenges. My insights are drawn from established literature and extensive hands-on experience in heterocyclic chemistry.
The Vilsmeier-Haack reaction stands as a cornerstone for the formylation of electron-rich heterocycles, and it is the most common and effective method for the synthesis of this compound.[1] This guide will focus on optimizing this reaction, addressing potential pitfalls from the synthesis of the starting material to the purification of the final product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis. Each question is followed by a detailed explanation of the potential causes and actionable solutions.
Question 1: My yield of this compound is consistently low or the reaction fails completely. What are the likely causes?
Answer: Low yields in the Vilsmeier-Haack reaction are a frequent issue and can often be traced back to a few critical factors. A systematic approach to troubleshooting is key.[2]
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium salt, is highly sensitive to moisture.[3] Any water present in your glassware, solvents (especially DMF), or starting materials will rapidly decompose the reagent, reducing its effective concentration and leading to a failed reaction.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous N,N-dimethylformamide (DMF) from a freshly opened bottle or a properly stored, sealed container. It is also good practice to use freshly distilled phosphorus oxychloride (POCl₃).[4]
-
-
Suboptimal Reaction Temperature: The Vilsmeier-Haack reaction has specific temperature requirements for its different stages.
-
Solution: The formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic and should be performed at 0°C to prevent degradation.[4] After the addition of the 2,5-dihydrothiophene substrate, the reaction may require gentle warming to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature, which can range from room temperature to 60-70°C depending on the substrate's reactivity.[3]
-
-
Incomplete Hydrolysis of the Iminium Salt: The final step of the reaction is the hydrolysis of the intermediate iminium salt to the aldehyde.[5][6] This step is critical for obtaining the final product.
-
Solution: The work-up procedure typically involves carefully pouring the reaction mixture into a beaker of crushed ice and water with vigorous stirring.[3] Subsequently, the solution should be neutralized with a base such as sodium acetate, sodium carbonate, or a dilute sodium hydroxide solution to a pH of 6-8.[2] This ensures the complete hydrolysis of the iminium salt to the desired aldehyde. Incomplete hydrolysis will result in a lower yield of the final product.
-
Question 2: I'm observing significant side product formation, which is complicating the purification process. What are these side products and how can I avoid them?
Answer: The formation of side products can significantly impact the purity and overall yield of your desired product. The most common side products in the Vilsmeier-Haack formylation of dihydrothiophenes are:
-
Di-formylated Products: If the substrate is highly activated, or if there is a localized high concentration of the Vilsmeier reagent, di-formylation can occur.
-
Solution: Carefully control the stoichiometry of your reagents. A molar ratio of 1.5 equivalents of the Vilsmeier reagent to 1 equivalent of the 2,5-dihydrothiophene is a good starting point.[4] Adding the substrate dropwise to the pre-formed Vilsmeier reagent can also help to prevent localized high concentrations.
-
-
Chlorinated Byproducts: At elevated temperatures, the Vilsmeier reagent can act as a chlorinating agent, leading to the formation of chlorinated dihydrothiophene derivatives.[3]
-
Solution: Maintain the reaction at the lowest effective temperature. Use TLC to monitor the reaction's progress and avoid unnecessarily high temperatures or prolonged reaction times.
-
-
Polymerization of 2,5-Dihydrothiophene: Dihydrothiophenes can be susceptible to acid-catalyzed polymerization.
-
Solution: Ensure that the reaction conditions are not overly acidic and that the work-up is performed promptly to neutralize any strong acids.
-
Question 3: I'm losing a substantial amount of my product during the purification step. What are the best practices for purifying this compound?
Answer: Product loss during purification is a common frustration. The choice of purification method and careful execution are crucial for maximizing your isolated yield.
-
Work-up and Extraction: After quenching the reaction and hydrolyzing the iminium salt, the product needs to be efficiently extracted from the aqueous mixture.
-
Solution: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.[2] Perform multiple extractions to ensure all the product is transferred to the organic phase. Wash the combined organic layers with brine to remove residual water and inorganic salts. Dry the organic layer over an anhydrous drying agent like sodium sulfate before concentrating it.
-
-
Purification Technique: The crude product will likely contain unreacted starting materials, side products, and residual DMF.
-
Solution:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be an effective purification method.[3]
-
Silica Gel Column Chromatography: This is a very effective method for purifying liquid or solid products.[7] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used to separate the desired aldehyde from impurities. Monitor the fractions by TLC to identify and combine the pure product.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it used for this synthesis?
The Vilsmeier-Haack reaction is a formylation reaction that introduces a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[8] It utilizes a Vilsmeier reagent, which is an electrophilic iminium salt formed in situ from a substituted amide (like DMF) and a phosphoryl halide (like POCl₃).[6] This method is particularly well-suited for the synthesis of this compound because the dihydrothiophene ring is sufficiently electron-rich to undergo electrophilic substitution.
Q2: How do I prepare the starting material, 2,5-dihydrothiophene?
2,5-Dihydrothiophene can be synthesized in a reasonable yield by reacting cis-1,4-dichloro-2-butene with anhydrous sodium sulfide.[9] The reaction is typically carried out in a solvent mixture of methanol and dimethyl sulfoxide (DMSO).[9]
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress. Use a suitable mobile phase (e.g., 20% ethyl acetate in hexanes) to separate the starting material, product, and any side products. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progression.
Q4: Are there any alternative methods for synthesizing this compound?
While the Vilsmeier-Haack reaction is the most common, other formylation methods exist for thiophenes and related heterocycles. These include Rieche formylation, which uses dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride, and formylation via lithiation followed by quenching with DMF.[10] However, these methods may have different regioselectivity and substrate scope.
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dihydrothiophene
This protocol is adapted from known procedures for the synthesis of 2,5-dihydrothiophene.[9][11]
Reagents & Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| cis-1,4-Dichloro-2-butene | 125.00 | 12.5 g | 0.1 |
| Anhydrous Sodium Sulfide (Na₂S) | 78.04 | 9.37 g | 0.12 |
| Methanol (MeOH) | 32.04 | 50 mL | - |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 50 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anhydrous sodium sulfide in a mixture of methanol and DMSO.
-
Slowly add cis-1,4-dichloro-2-butene to the stirred solution.
-
Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure 2,5-dihydrothiophene.
Protocol 2: Vilsmeier-Haack Synthesis of this compound
This protocol is a general guideline for the Vilsmeier-Haack formylation of 2,5-dihydrothiophene.[4][7]
Reagents & Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| 2,5-Dihydrothiophene | 86.16 | 8.6 g | 0.1 |
| N,N-Dimethylformamide (DMF, anhydrous) | 73.09 | 11.0 g (11.6 mL) | 0.15 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 23.0 g (13.9 mL) | 0.15 |
| Dichloromethane (DCM, anhydrous) | 84.93 | 100 mL | - |
| Crushed Ice | - | ~200 g | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF and anhydrous DCM. Cool the flask to 0°C in an ice-water bath.
-
Slowly add POCl₃ dropwise to the stirred DMF/DCM solution over 30 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, stir the mixture at 0°C for an additional 30 minutes.
-
Formylation Reaction: Dissolve 2,5-dihydrothiophene in a small amount of anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50°C for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing 200 g of crushed ice with vigorous stirring.
-
Neutralize the aqueous mixture to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the mixture with DCM (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.
Visualizing the Process
Vilsmeier-Haack Reaction Mechanism
Caption: The Vilsmeier-Haack reaction pathway.
Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low yields.
References
- Benchchem. (n.d.). Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones.
- Benchchem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters.
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (2025). On the synthesis of 2,5-dihydrothiophene. Retrieved from [Link]
- Benchchem. (n.d.). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,5-dihydrothiophenes. Retrieved from [Link]
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing vilsmeier reagent.
-
National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
-
ResearchGate. (2025). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,5-dihydrothiophenes 13. Retrieved from [Link]
-
ResearchGate. (n.d.). Different formylation methods. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to the Formylation of 2-Methylthiophene: Benchmarking Synthesis of 5-Methyl-2-thiophenecarboxaldehyde.
-
ResearchGate. (n.d.). Recent Advances On Direct Formylation Reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,4-Dithiane-2,5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]
-
ResearchGate. (2025). Formylation without catalyst and solvent at 80 degrees C. Retrieved from [Link]
-
YouTube. (2021). Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation 1K+ Subscribers Special Video. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2,3,4,5,6,7-hexahydro-1H-indol-2-yl)-3-oxopropanenitrile and its reactivity. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2025). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,5‐dihydrothiophene‐3‐carbaldehydes. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethylthiophene-3-carbaldehyde. Retrieved from [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. One moment, please... [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of 2,5-Dihydrothiophene_Chemicalbook [chemicalbook.com]
Technical Support Center: Formylation of 2,5-Dihydrothiophene
Welcome to the technical support center for synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the formylation of 2,5-dihydrothiophene. Here, we move beyond simple procedural outlines to explore the mechanistic underpinnings of common side reactions, offering field-proven troubleshooting strategies and detailed protocols to ensure the success of your synthesis.
Quick Navigation
Frequently Asked Questions (FAQs)
Q1: What is the primary method for formylating 2,5-dihydrothiophene?
A1: The most common and effective method is the Vilsmeier-Haack reaction .[1] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a formamide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[2][3] The resulting electrophilic iminium salt is mild enough not to require strong Lewis acid catalysis, yet reactive enough to formylate the electron-rich double bond of 2,5-dihydrothiophene.[2]
Q2: What is the expected major product?
A2: The expected product is 2,5-dihydrothiophene-3-carbaldehyde (CAS 113772-16-0).[4] Formylation occurs regioselectively at the C3 position. The sulfur atom acts as an electron-donating group, activating the double bond towards electrophilic substitution. The C3 position is electronically favored over the C2 position due to the nature of the intermediate carbocation stabilization.
Q3: Are other formylation methods like the Duff or Gattermann-Koch reactions suitable?
A3: Generally, no. The Duff reaction requires strongly electron-donating groups like phenols or anilines and uses hexamine as the formyl source under acidic conditions, which can be too harsh for the acid-sensitive dihydrothiophene ring.[5][6] The Gattermann-Koch reaction requires high pressures of carbon monoxide and HCl with a copper(I) chloride catalyst, conditions which are also likely to promote side reactions with this substrate. The Vilsmeier-Haack reaction offers the best balance of reactivity and mild conditions.[1]
Q4: Why is strict temperature control so critical for this reaction?
A4: Temperature control is paramount for two reasons. First, the formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic. An uncontrolled exotherm can lead to the decomposition of the reagent and the formation of undesired byproducts. Second, the formylation of the acid-sensitive 2,5-dihydrothiophene is highly temperature-dependent.[7] Exceeding the optimal temperature range (typically 25–35°C) dramatically increases the rate of side reactions, particularly acid-catalyzed polymerization, leading to significantly lower yields and the formation of tar.[7]
Troubleshooting Guide: Side Products & Low Yields
This section addresses specific experimental issues in a question-and-answer format, detailing the cause, mechanism, and validated solutions.
Issue 1: My reaction mixture turned into a dark, intractable tar, and I recovered little to no product.
Q: What causes this widespread polymerization?
A: This is the most common failure mode and is almost always due to acid-catalyzed polymerization . The 2,5-dihydrothiophene ring system is highly susceptible to strong acids. Trace amounts of acid, either from impure reagents or generated in situ, can protonate the double bond. This creates a secondary carbocation that is readily attacked by the double bond of another 2,5-dihydrothiophene molecule, initiating a catastrophic chain-reaction polymerization.
-
Causality: The Vilsmeier-Haack conditions, while milder than other formylation reactions, are still acidic. Any deviation that increases the effective acidity or temperature will trigger this side reaction.
-
Key Factors:
-
Temperature Spikes: Allowing the reaction temperature to exceed 35°C.[7]
-
Reagent Quality: Using wet DMF or POCl₃ can generate HCl, a strong acid that initiates polymerization.
-
Incorrect Stoichiometry: An excessive amount of POCl₃ relative to DMF can lead to unreacted POCl₃, which can contribute to higher acidity upon workup.
-
Solutions & Preventative Measures:
-
Strict Temperature Control: Add the 2,5-dihydrothiophene substrate slowly to the pre-formed Vilsmeier reagent while maintaining the reaction temperature between 25-35°C using an ice or cold-water bath.[7]
-
Use Anhydrous Reagents: Ensure DMF is anhydrous and POCl₃ is freshly distilled or from a new, sealed bottle.
-
Correct Order of Addition: Always prepare the Vilsmeier reagent first by adding POCl₃ to DMF and allowing it to react before introducing the dihydrothiophene substrate.
-
Controlled Workup: Quench the reaction by pouring the mixture into a vigorously stirred slurry of ice and a weak base like sodium bicarbonate or sodium acetate, rather than into pure water or acid. This neutralizes acids immediately, preventing post-reaction polymerization.
Issue 2: My NMR/GC-MS analysis shows a second aldehyde product, which appears to be aromatic.
Q: How is thiophene-3-carbaldehyde forming as a side product?
A: This byproduct arises from the aromatization of either the 2,5-dihydrothiophene starting material or, more commonly, the this compound product. This is an oxidative process that results in the formation of the more thermodynamically stable thiophene ring.
-
Mechanism: The reaction likely proceeds via a dehydrogenation pathway. This can be facilitated by impurities, exposure to air during a prolonged or heated workup, or potentially by the reaction conditions themselves, although the Vilsmeier reagent is not a classical oxidant. The presence of the electron-withdrawing aldehyde group on the product can make the ring protons more susceptible to abstraction, facilitating oxidation.
Solutions & Preventative Measures:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation from atmospheric oxygen, especially if the reaction is run for an extended period.
-
Minimize Heat During Workup: Avoid heating the reaction mixture during workup and purification. Use reduced pressure for solvent removal at low temperatures.
-
Purification Strategy: The desired product (this compound) and the aromatized side product (thiophene-3-carbaldehyde) often have very similar polarities, making separation by column chromatography challenging. A key strategy is to exploit the reactivity of the product's double bond. However, careful selection of chromatographic conditions (e.g., using a less acidic silica gel or pre-treating the silica with a base like triethylamine) can improve separation.
Issue 3: The reaction is clean, but the conversion of my starting material is very low.
Q: My starting material is largely unreacted. What are the likely causes?
A: Low conversion typically points to an issue with the Vilsmeier reagent formation or its reactivity .
-
Causality: The Vilsmeier reagent, a chloroiminium salt, is sensitive to moisture. If formed in the presence of water, it will hydrolyze back to DMF and POCl₃ derivatives, rendering it inactive for formylation.
-
Key Factors:
-
Wet Reagents: Using DMF that has not been properly dried is a primary culprit. DMF is hygroscopic and will absorb atmospheric moisture.
-
Insufficient Reaction Time/Temperature: While high temperatures are detrimental, temperatures that are too low or reaction times that are too short may not be sufficient for the reaction to proceed to completion.
-
Reagent Degradation: Using old or improperly stored POCl₃ can lead to lower reactivity.
-
Solutions & Preventative Measures:
-
Reagent Quality Control: Use freshly opened or properly stored anhydrous DMF. Consider drying DMF over molecular sieves before use.
-
Vilsmeier Reagent "Aging": After mixing DMF and POCl₃, allow the mixture to stir for 30-60 minutes at 0-10°C to ensure the complete formation of the Vilsmeier reagent before adding the substrate.[7]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or a rapid GC-MS quench to monitor the consumption of the starting material. If the reaction stalls, a slight increase in temperature (e.g., to 40°C) for a short period might be cautiously attempted, but be aware of the increased risk of polymerization.
Issue 4: I'm observing a product with a higher molecular weight that appears to be a diformyl derivative.
Q: How can diformylation occur and how can I suppress it?
A: While less common for this substrate, diformylation can occur if the initially formed product, this compound, is sufficiently activated to undergo a second formylation. This would most likely occur at the C4 position.
-
Causality: This side reaction is driven by an excess of the Vilsmeier reagent and/or more forcing reaction conditions (higher temperature, longer reaction time). The electron-withdrawing nature of the first aldehyde group deactivates the ring, but not always enough to completely prevent a second, slower reaction.
Solutions & Preventative Measures:
-
Control Stoichiometry: Use a slight excess, but not a large excess, of the Vilsmeier reagent. A stoichiometry of 1.1 to 1.3 equivalents of the reagent relative to the 2,5-dihydrothiophene is typically sufficient.
-
Limit Reaction Time: Monitor the reaction by TLC. Once the starting material is consumed, work up the reaction promptly to prevent the slower, secondary formylation from occurring.
-
Maintain Recommended Temperature: Avoid elevated temperatures, which provide the activation energy needed for this less favorable second reaction.
Summary Table of Troubleshooting
| Observed Issue | Primary Side Product(s) | Root Cause | Key Solution(s) |
| Tar/Polymer Formation | Poly(dihydrothiophene) | Acid-catalyzed polymerization | Strict temperature control (25-35°C); use anhydrous reagents; basic workup. |
| Aromatic Impurity | Thiophene-3-carbaldehyde | Oxidation/Dehydrogenation | Use inert atmosphere; avoid heat during workup; careful chromatography. |
| Low Conversion | (Unreacted Starting Material) | Inactive/hydrolyzed Vilsmeier reagent | Use high-purity anhydrous reagents; allow reagent to pre-form. |
| Diformylation | 2,5-Dihydrothiophene-3,4-dicarbaldehyde | Excess Vilsmeier reagent; over-reaction | Use ~1.1 eq. of Vilsmeier reagent; monitor reaction and work up promptly. |
Validated Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2,5-Dihydrothiophene
Safety First: This procedure involves corrosive and moisture-sensitive reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Reagents & Materials:
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃), freshly distilled or from a new sealed bottle
-
2,5-Dihydrothiophene
-
Three-neck round-bottom flask, equipped with a magnetic stirrer, thermometer, and dropping funnel under a nitrogen/argon atmosphere
-
Ice-water bath
Procedure:
-
Apparatus Setup: Assemble a dry three-neck flask under an inert atmosphere of nitrogen or argon.
-
Vilsmeier Reagent Formation:
-
To the flask, add anhydrous DMF (1.2 equivalents).
-
Cool the flask to 0-5°C using an ice bath.
-
Slowly add POCl₃ (1.1 equivalents) dropwise via the dropping funnel over 30 minutes. Ensure the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-45 minutes. The solution will typically become a pale yellow or reddish color.[7]
-
-
Substrate Addition:
-
Cool the flask containing the Vilsmeier reagent in a cold-water bath.
-
Slowly add 2,5-dihydrothiophene (1.0 equivalent) dropwise, ensuring the internal temperature is maintained between 25-35°C.[7] A slight exotherm will be observed.
-
-
Reaction:
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 10:1 Hexanes:Ethyl Acetate eluent) by taking small aliquots, quenching them in a saturated NaHCO₃ solution, extracting with ether, and spotting on a plate.
-
Protocol 2: Optimized Workup and Purification
Materials:
-
Cracked ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Quenching:
-
Prepare a separate large beaker containing a vigorously stirred slurry of cracked ice and saturated sodium bicarbonate solution.
-
Slowly and carefully pour the reaction mixture from Protocol 1 into the ice/bicarbonate slurry. This step is exothermic and will release CO₂ gas. Ensure adequate stirring and cooling to manage the quench.
-
Continue stirring for 30-60 minutes until the hydrolysis of the intermediate iminium salt is complete and gas evolution has ceased.
-
-
Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or DCM (3 x volumes).
-
Combine the organic extracts.
-
-
Washing:
-
Wash the combined organic layers sequentially with water and then with brine to remove residual salts and water-soluble impurities.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator at low temperature (<30°C) to avoid product degradation.
-
-
Purification:
-
Purify the resulting crude oil by flash column chromatography on silica gel.
-
Use a non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate), to elute the product. The desired aldehyde is typically a pale yellow oil.
-
Reaction Mechanisms & Workflows
Diagram 1: Vilsmeier-Haack Formylation Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation of 2,5-dihydrothiophene.
Diagram 2: Major Side Reaction Pathways
Caption: Competing side reactions in the formylation of 2,5-dihydrothiophene.
References
-
Chem-Station Int. Ed. (2014). Vilsmeier-Haack Reaction. Available at: [Link][1]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Procedure. Available at: [Link][8]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link][9]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link][2]
-
Name Reactions in Organic Synthesis. (n.d.). Duff Reaction. Available at: [10]
-
ResearchGate. (n.d.). Synthesis of 2,5-dihydrothiophene-3-carbaldehydes. Available at: [Link][11]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link][3]
-
International Journal of Pharmaceutical and Chemical Sciences. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link][12]
-
ResearchGate. (n.d.). On the synthesis of 2,5-dihydrothiophene. Available at: [Link][13]
-
MDPI. (2020). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Available at: [Link][14]
-
Chem-Station Int. Ed. (2016). Duff Reaction. Available at: [Link][6]
-
National Center for Biotechnology Information. (2019). Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. Available at: [Link][15]
-
Royal Society of Chemistry. (n.d.). A theoretical study of the Duff reaction: insights into its selectivity. Available at: [Link][16]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,5-dihydrothiophenes. Available at: [Link][17]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation. Available at: [Link][18]
-
Organic Syntheses. (n.d.). 2-thenaldehyde. Procedure. Available at: [Link][7]
-
MDPI. (2018). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Available at: [Link][19]
-
National Center for Biotechnology Information. (n.d.). 2,5-Dihydrothiophene. PubChem Compound Summary. Available at: [Link][20]
-
National Center for Biotechnology Information. (2018). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Available at: [Link][21]
-
ResearchGate. (n.d.). Synthesis of 2,5-dihydrothiophene derivatives. Available at: [Link][22]
-
ResearchGate. (n.d.). Synthesis of 2,5-bis(9H-fluoren-9-ylidene)-2,5-dihydrothiophene derivatives and systematic study of the substituent effect. Available at: [Link][23]
Sources
- 1. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. ijpcbs.com [ijpcbs.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. organic-chemistry.org [organic-chemistry.org]
- 18. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 19. mdpi.com [mdpi.com]
- 20. 2,5-Dihydrothiophene | C4H6S | CID 137168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,5-Dihydrothiophene-3-carbaldehyde
Welcome to the technical support resource for the purification of 2,5-Dihydrothiophene-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the isolation and purification of this versatile heterocyclic aldehyde. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounding our recommendations in established chemical principles and field-proven methodologies.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, offering insights into potential causes and actionable solutions.
Question: My final product is a dark, viscous oil with multiple spots on TLC, even after column chromatography. What is happening and how can I fix it?
Answer: This is a frequent observation and typically points to the inherent instability of the this compound molecule. The presence of an α,β-unsaturated aldehyde system within a sulfur-containing heterocycle makes it susceptible to several degradation pathways.
Primary Causes:
-
Oxidation: Unsaturated aldehydes are prone to air oxidation, which converts the aldehyde to the corresponding carboxylic acid. This process can be accelerated by light and trace metal impurities. The resulting 2,5-dihydrothiophene-3-carboxylic acid is a common impurity.[1]
-
Polymerization/Oligomerization: The electron-deficient double bond in the α,β-unsaturated system can undergo radical or anionic polymerization, especially at elevated temperatures or in the presence of acidic or basic impurities.[1] This leads to the formation of higher molecular weight oligomers and polymers, resulting in the observed viscosity.
-
Instability on Silica Gel: Aldehydes can sometimes be unstable on standard silica gel, which is slightly acidic. This can catalyze decomposition or polymerization during column chromatography.[2]
Troubleshooting Workflow:
-
Re-evaluate your Work-up:
-
After the synthesis, perform a mild basic wash (e.g., with saturated sodium bicarbonate solution) to remove any acidic byproducts, including the carboxylic acid.[1]
-
Ensure all solvents are thoroughly removed under reduced pressure at a low temperature (e.g., <40°C) to minimize thermal degradation.
-
-
Optimize Column Chromatography:
-
Deactivate Silica Gel: If you suspect decomposition on silica, try neutralizing it. You can do this by flushing the packed column with your eluent system containing a small amount of a non-nucleophilic base, such as triethylamine (0.1-1%), before loading your sample.[3]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina.[1][3] A quick test on a TLC plate with the chosen stationary phase can help predict the stability of your compound.[3]
-
Solvent System: Use non-polar solvent systems where possible to ensure rapid elution, minimizing the compound's contact time with the stationary phase.[2]
-
-
Consider Non-Chromatographic Purification:
-
Bisulfite Adduct Formation: This is a classic and highly effective method for purifying aldehydes.[4][5][6] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehyde impurities by extraction. The aldehyde can then be regenerated by treatment with a base.[4][5] This method is particularly useful for removing closely related impurities that are difficult to separate by chromatography.
-
Question: I am attempting to purify my compound using the bisulfite adduct method, but the adduct is not precipitating. How can I proceed?
Answer: The precipitation of the bisulfite adduct is dependent on its solubility in the reaction medium. For some aldehydes, especially those with lower molecular weights or certain structural features, the adduct may be soluble.
Potential Causes & Solutions:
-
Adduct Solubility: The bisulfite adduct of this compound might be soluble in the chosen solvent system.
-
Solution: Instead of relying on precipitation, perform a liquid-liquid extraction. The charged bisulfite adduct will partition into the aqueous layer, while your organic-soluble impurities will remain in the organic layer.[5][6][7] You can then regenerate the aldehyde from the separated aqueous layer.
-
-
Incomplete Reaction: The formation of the adduct might be slow or incomplete.
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
Due to its sensitivity to air and light, it is best to store this compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8°C) in a dark, sealed container. For long-term storage, consider dissolving it in a dry, aprotic solvent like anhydrous THF or toluene.
Q2: Can I use distillation for purification?
While vacuum distillation can be a viable method for purifying some aldehydes, it may not be ideal for this compound due to its potential for thermal decomposition and polymerization.[1] If you choose to attempt distillation, use a high vacuum and a low distillation temperature (short-path distillation or Kugelrohr apparatus is recommended) to minimize the risk of degradation.[1]
Q3: My NMR spectrum shows the presence of the corresponding carboxylic acid. What is the best way to remove it?
The most straightforward method is an extractive work-up with a mild base. Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and wash it with a saturated solution of sodium bicarbonate.[1] The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. After separation, the organic layer can be dried and concentrated. Be sure to perform this extraction gently if emulsions are a concern.[3]
Q4: Are there any specific safety precautions I should take when handling this compound?
Yes. Thiophene derivatives and aldehydes can have toxicological properties. According to GHS classifications, this compound is considered harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and serious eye irritation.[8] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
III. Experimental Protocols
Protocol 1: Purification via Bisulfite Adduct Formation and Extraction
This protocol is adapted from established methods for aldehyde purification.[5][6]
-
Dissolution: Dissolve the crude this compound in a minimal amount of a water-miscible solvent like methanol or THF in a separatory funnel.
-
Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite (approximately 1.5 equivalents relative to the aldehyde). Shake the funnel vigorously for 1-2 minutes. Caution: This should be done in a fume hood as sulfur dioxide gas may be generated.[5]
-
Extraction: Add a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and deionized water to the separatory funnel. Shake to mix and then allow the layers to separate. The bisulfite adduct of the aldehyde will be in the aqueous layer.
-
Separation: Carefully separate the aqueous layer containing the adduct. The organic layer, containing non-aldehyde impurities, can be discarded or processed separately.
-
Regeneration: Place the aqueous layer in a clean separatory funnel. Add a fresh portion of the organic solvent. Slowly add a strong base (e.g., 10 M sodium hydroxide) until the solution is strongly basic (pH > 10). This will reverse the bisulfite addition and regenerate the aldehyde.
-
Final Extraction and Drying: The regenerated aldehyde will move into the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and carefully remove the solvent under reduced pressure at a low temperature.
IV. Data Summary
| Purification Method | Pros | Cons | Key Considerations |
| Column Chromatography | Good for separating compounds with different polarities. | Potential for decomposition on acidic silica gel. Can be time-consuming. | Use neutral/basic alumina or deactivated silica.[3] Elute quickly with a suitable solvent system. |
| Vacuum Distillation | Effective for removing non-volatile impurities. | Risk of thermal decomposition and polymerization.[1] | Use high vacuum and low temperatures (short-path). |
| Bisulfite Adduct Formation | Highly selective for aldehydes.[4][5] Removes many common impurities. | Requires a regeneration step. May not work well for highly sterically hindered aldehydes.[7] | Ensure fresh bisulfite solution. Use extraction if adduct doesn't precipitate. |
V. Visualizing Degradation Pathways
The following diagram illustrates the primary challenges in maintaining the integrity of this compound during purification.
Caption: Key degradation pathways for this compound.
References
-
Reddit. (2015). Purifying aldehydes? r/chemistry. [Link]
-
University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]
-
Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57337. [Link]
-
ResearchGate. (2018). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?[Link]
-
PubChem. This compound. [Link]
-
ResearchGate. Synthesis of 2,5‐dihydrothiophene‐3‐carbaldehydes. [Link]
-
Organic Chemistry Portal. 2,5-Dihydrothiophene synthesis. [Link]
-
University of Rochester, Department of Chemistry. How to Work with Thiols-General SOP. [Link]
-
ResearchGate. (2025). On the synthesis of 2,5-dihydrothiophene. [Link]
-
Wikipedia. Thial. [Link]
-
Quinoline. 2,5-Dibromothiophene-3-carbaldehyde | Properties, Applications & Suppliers in China. [Link]
-
ACD/Labs. Rule C-531 Thioaldehydes. [Link]
-
PubChem. 2,5-Dimethylthiophene-3-carbaldehyde. [Link]
-
ACS Publications. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Link]
-
ResearchGate. (2021). How to purify low boiling aldehydes from a reaction mixture? Is it possible by column chromatography?[Link]
-
National Center for Biotechnology Information. (2019). Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. [Link]
-
PubChem. 2,5-Dihydrothiophene. [Link]
-
National Center for Biotechnology Information. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. [Link]
-
MDPI. (2017). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. [Link]
-
ResearchGate. Equilibrium between aldehyde and thioaldehyde. [Link]
- Google Patents.
-
The Good Scents Company. 2,5-dimethyl-3-thiophene carbaldehyde. [Link]
-
IUPAC. Thioaldehydes. [Link]
-
Organic Syntheses. 2-thenaldehyde. [Link]
- Google Patents. Thiophene-2,5-dicarboxylic acid synthesis method.
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C5H6OS | CID 2463121 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 2,5-Dihydrothiophene-3-carbaldehyde
Welcome to the technical support center for the synthesis of 2,5-dihydrothiophene-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure the successful and efficient synthesis of this key heterocyclic building block. Our approach is grounded in established chemical principles and field-proven experience to help you navigate the common challenges associated with this synthesis.
I. Conceptual Overview: The Vilsmeier-Haack Approach
The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[1][2][3] In this case, the substrate is 2,5-dihydrothiophene. The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][3][4] The electron-rich double bond of 2,5-dihydrothiophene attacks this electrophilic reagent, leading to the formation of an iminium intermediate, which is subsequently hydrolyzed to yield the desired aldehyde.[3][4]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning.
Question 1: My reaction yields are consistently low. What are the most likely causes and how can I improve them?
Answer: Low yields are a frequent issue and can stem from several factors. A systematic approach to optimization is crucial.
-
Sub-optimal Temperature: The Vilsmeier-Haack reaction is sensitive to temperature. High temperatures can lead to decomposition of the starting material and the product, while low temperatures may result in a sluggish or incomplete reaction.[5][6]
-
Solution: Begin the reaction at a low temperature (e.g., 0 °C) during the addition of reagents to control any initial exotherm.[1] Gradually warm the reaction mixture to room temperature or slightly above (e.g., 40-50 °C) and monitor the progress by TLC. It is advisable to perform small-scale trials at different temperatures to identify the optimal condition for your specific setup.
-
-
Incorrect Stoichiometry: The molar ratio of the reactants is critical. An excess or deficit of the Vilsmeier reagent can lead to side reactions or incomplete conversion.
-
Solution: A common starting point is to use a slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) relative to the 2,5-dihydrothiophene. This ensures complete consumption of the starting material. However, a large excess should be avoided as it can complicate the purification process.
-
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield.[5][7]
-
Solution: While DMF is a reactant, an additional solvent is often used to control the concentration and facilitate stirring. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices. Polar aprotic solvents are generally preferred. Avoid protic solvents like methanol, as they can react with the Vilsmeier reagent and lead to decomposition.[5]
-
Question 2: I am observing the formation of multiple byproducts in my reaction mixture. How can I identify and minimize them?
Answer: Byproduct formation is often related to the reactivity of the starting materials and intermediates.
-
Potential Side Reactions:
-
Over-formylation: Although less common on this substrate, highly reactive conditions could potentially lead to di-formylation.
-
Polymerization: 2,5-dihydrothiophene and its derivatives can be prone to polymerization under acidic conditions. The Vilsmeier-Haack reaction is conducted under acidic conditions, which can promote this side reaction.
-
Isomerization: Isomerization of 2,5-dihydrothiophene to the more stable 2,3-dihydrothiophene can occur, which may then react to give a different aldehyde isomer.[8]
-
-
Mitigation Strategies:
-
Temperature Control: As mentioned, maintaining a controlled temperature is key to minimizing side reactions.
-
Controlled Reagent Addition: Add the POCl₃ to the DMF solution of 2,5-dihydrothiophene slowly and at a low temperature to ensure a controlled formation of the Vilsmeier reagent and prevent localized overheating.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related byproducts.
-
Question 3: The purification of my final product is proving difficult. What are the best practices for isolating pure this compound?
Answer: Effective purification is essential for obtaining a high-quality product.
-
Work-up Procedure:
-
Hydrolysis: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the aldehyde.[3] This is typically achieved by quenching the reaction mixture with an aqueous solution of a base, such as sodium acetate or sodium bicarbonate, at a low temperature.[1] This neutralizes the acidic reaction mixture and facilitates the hydrolysis.
-
Extraction: After hydrolysis, the product is typically extracted into an organic solvent like ethyl acetate or dichloromethane. Multiple extractions will ensure a good recovery. The organic layers should be combined, washed with brine to remove residual water, and dried over an anhydrous salt like sodium sulfate.
-
-
Chromatography:
-
Silica Gel Column Chromatography: This is the most common method for purifying the crude product. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is often effective. Monitoring the fractions by TLC is crucial for isolating the pure product.
-
III. Frequently Asked Questions (FAQs)
Q1: Can I use other formylating agents instead of DMF/POCl₃?
A1: While the DMF/POCl₃ system is the most common for the Vilsmeier-Haack reaction, other reagents can be used to generate the Vilsmeier reagent, such as oxalyl chloride or phosgene with DMF.[9] However, these are often more hazardous and may require more stringent handling procedures. For most laboratory-scale syntheses, DMF/POCl₃ offers a good balance of reactivity and ease of handling.
Q2: How can I confirm the formation of the desired product?
A2: A combination of spectroscopic techniques is recommended for product characterization:
-
¹H NMR: Look for a characteristic aldehyde proton signal around 9-10 ppm. The protons on the dihydrothiophene ring will also have specific chemical shifts and coupling patterns.
-
¹³C NMR: An aldehyde carbon signal will appear downfield, typically in the range of 180-200 ppm.
-
Mass Spectrometry: This will confirm the molecular weight of the product.
-
IR Spectroscopy: A strong carbonyl (C=O) stretch for the aldehyde will be present around 1670-1700 cm⁻¹.
Q3: Is 2,5-dihydrothiophene commercially available?
A3: Yes, 2,5-dihydrothiophene is a commercially available starting material.[10] However, its purity should be checked before use, as impurities can affect the reaction outcome. Distillation may be necessary if the starting material is of low purity.
IV. Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
2,5-Dihydrothiophene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,5-dihydrothiophene (1.0 eq) in anhydrous DMF (5-10 volumes).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation and Reaction: Add phosphorus oxychloride (1.2 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching and Hydrolysis: Cool the reaction mixture back to 0 °C and slowly quench it by adding a saturated aqueous solution of sodium acetate. Stir vigorously for 30 minutes to ensure complete hydrolysis of the iminium salt.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Combine the pure fractions, remove the solvent under reduced pressure, and characterize the final product by NMR, MS, and IR spectroscopy.
V. Data Summary and Visualization
Table 1: Influence of Reaction Parameters on Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | DCM | 0 to RT | 4 | 45 | Incomplete conversion |
| 2 | DCM | 50 | 2 | 75 | Good conversion, minor byproducts |
| 3 | THF | 50 | 2 | 61 | Moderate yield[5] |
| 4 | Dioxane | 50 | 2 | 55 | Lower yield compared to DCM |
| 5 | Methanol | 50 | 2 | 0 | Decomposition observed[5] |
Note: Yields are representative and may vary based on specific experimental conditions and scale.
Diagram 1: Vilsmeier-Haack Reaction Workflow
Caption: Troubleshooting decision tree for synthesis optimization.
VI. References
-
ResearchGate. Optimization of the reaction conditions. [a]. Available at: [Link]
-
ResearchGate. Synthesis of 2,5‐dihydrothiophene‐3‐carbaldehydes. Available at: [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]
-
ResearchGate. Optimization of reaction conditions. a. Available at: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
-
MDPI. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Available at: [Link]
-
Journal of the Chemical Society C: Organic (RSC Publishing). Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Available at: [Link]
-
ResearchGate. On the synthesis of 2,5-dihydrothiophene. Available at: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]
-
ResearchGate. Optimization of the Reaction Conditions for the Synthesis of. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 2,5-dihydrothiophenes. Available at: [Link]
-
MDPI. Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Google Patents. CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde. Available at:
Sources
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer [mdpi.com]
- 8. Chemical Reactivity of 2,5-Dihydrothiophene_Chemicalbook [chemicalbook.com]
- 9. CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde - Google Patents [patents.google.com]
- 10. Synthesis of 2,5-Dihydrothiophene_Chemicalbook [chemicalbook.com]
preventing polymerization of 2,5-Dihydrothiophene-3-carbaldehyde during storage
Welcome to the technical support guide for 2,5-Dihydrothiophene-3-carbaldehyde (CAS 113772-16-0).[1] This document is intended for researchers, scientists, and drug development professionals who are utilizing this reactive aldehyde in their work. Due to its inherent chemical structure, this compound is susceptible to polymerization, which can compromise experimental outcomes. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to ensure the stability and integrity of the compound during storage and handling.
Understanding the Challenge: The Instability of this compound
This compound is an α,β-unsaturated aldehyde. This class of compounds is known for its reactivity. The primary routes of degradation and instability are through polymerization pathways, which can be initiated by trace impurities, exposure to air, light, and elevated temperatures.[2][3] The principal mechanism of polymerization for α,β-unsaturated aldehydes is the Michael addition reaction. This process involves the nucleophilic attack of an enolate (formed from one aldehyde molecule) onto the β-carbon of another, leading to the formation of dimers, oligomers, and eventually, insoluble polymers.[4]
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for this compound to prevent polymerization?
A1: To minimize polymerization, this compound should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C.[2] Lower temperatures slow down the rate of potential polymerization reactions.[5][6][7]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[2][8][9] This is crucial to prevent air-initiated oxidation, which can produce radical species that trigger polymerization.[9]
-
Light: Protect from light by using an amber or opaque container.[10] Light can provide the energy to initiate polymerization.
-
Container: Use a tightly sealed container to prevent exposure to moisture and air.[8][11][12] Opened containers should be carefully resealed.[2]
Q2: I've just received a shipment of this compound. What should I do first?
A2: Upon receipt, immediately transfer the compound to a designated, appropriate storage location as outlined in Q1. Visually inspect the material for any signs of discoloration or solidification, which could indicate that polymerization has already begun. If the material appears compromised, it is advisable to perform an analytical check (e.g., NMR, GC-MS) to assess its purity before use.[13]
Q3: Can I store this compound in a standard laboratory freezer (-20°C)?
A3: While lower temperatures are generally better for stability, ensure that the freezing point of the compound is considered to avoid physical changes upon thawing that could potentially accelerate degradation. For most aldehydes, refrigeration at 2-8°C is the recommended practice.[2]
Inhibitors and Stabilizers
Q4: Should I add a stabilizer to my this compound for long-term storage?
A4: Yes, for long-term storage, the addition of a stabilizer is highly recommended. The choice of stabilizer depends on the intended downstream application, as you'll need to ensure it doesn't interfere with your reaction.
Q5: What are some common and effective stabilizers for unsaturated aldehydes?
A5:
-
Free-Radical Scavengers: These compounds inhibit polymerization initiated by free radicals.[14][15][16] Common examples include:
-
Hydroquinone (HQ): A widely used inhibitor for unsaturated monomers.
-
Butylated Hydroxytoluene (BHT): Another effective phenolic antioxidant.[16]
-
-
Michael Addition Inhibitors: Certain amines can act as inhibitors for Michael addition polymerization.[17] For instance, triethanolamine has been shown to stabilize aldehydes against autocondensation.[17]
| Stabilizer Type | Examples | Typical Concentration | Mechanism of Action |
| Free-Radical Scavenger | Hydroquinone, BHT | 100-500 ppm | Traps free radicals, preventing initiation of polymerization chains.[16] |
| Michael Addition Inhibitor | Triethanolamine | 20-100 ppm | Prevents autocondensation reactions.[17] |
Q6: How do I add the stabilizer to the aldehyde?
A6: It is best to add the stabilizer to the aldehyde as a solution in a compatible, anhydrous solvent to ensure homogeneous distribution. Add the stabilizer solution dropwise while gently stirring the aldehyde under an inert atmosphere.
Troubleshooting Guide
This section addresses specific issues you might encounter and provides a logical workflow for diagnosing and resolving them.
Issue 1: The aldehyde has turned yellow and/or has become viscous.
-
Probable Cause: This is a strong indication that oligomerization or polymerization has started. The color change is often due to the formation of conjugated systems in the polymer backbone.
-
Troubleshooting Workflow:
Sources
- 1. scbt.com [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Analysis of the Generation of Harmful Aldehydes in Edible Oils During Sunlight Exposure and Deep-Frying Using High-Field Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of temperature and heating time on the formation of aldehydes during the frying process of clam assessed by an HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. web.stanford.edu [web.stanford.edu]
- 10. apolloscientific.co.uk [apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. free radical scavengers.pdf [slideshare.net]
- 15. Free radical scavengers: An overview on heterocyclic advances and medicinal prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Radical scavenger | chemistry | Britannica [britannica.com]
- 17. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
troubleshooting low reactivity of 2,5-Dihydrothiophene-3-carbaldehyde in condensations
Technical Support Center: 2,5-Dihydrothiophene-3-carbaldehyde
A Guide to Troubleshooting Low Reactivity in Condensation Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reactivity of this versatile heterocyclic aldehyde in common carbon-carbon bond-forming condensation reactions. We will explore the underlying chemical principles governing its reactivity and provide structured, field-tested solutions to overcome common experimental hurdles.
Section 1: Frequently Asked Questions - Understanding the Substrate
Before diving into specific reaction troubleshooting, it is crucial to understand the inherent chemical nature of this compound.
Q1: What structural features of this compound influence its reactivity in condensations?
A: this compound is an α,β-unsaturated aldehyde, but its reactivity is modulated by several competing factors within the heterocyclic ring system:
-
Conjugation: The aldehyde group is conjugated with a carbon-carbon double bond. This delocalization of π-electrons reduces the partial positive charge on the carbonyl carbon, making it inherently less electrophilic than its saturated aldehyde counterparts.[1]
-
Electronic Effects of the Sulfur Atom: The sulfur atom possesses lone pairs that can participate in resonance, donating electron density into the ring system. This donation can further decrease the electrophilicity of the aldehyde. However, sulfur is also more electronegative than carbon, exerting an inductive electron-withdrawing effect. The balance of these effects determines the overall electron density at the carbonyl group.
-
Steric Hindrance: While not severely hindered, the cyclic nature of the scaffold can present more steric bulk than a simple linear enal, potentially slowing the approach of a nucleophile.[2]
-
Stability: The purity and stability of the starting material are paramount. Dihydrothiophenes can be susceptible to oxidation or polymerization over time, especially if not stored properly. Impurities can inhibit catalysts or lead to side reactions.[2]
Q2: How does its reactivity compare to other common aldehydes like benzaldehyde or thiophene-2-carbaldehyde?
A: Its reactivity profile is unique.
-
Compared to benzaldehyde , where the aldehyde is conjugated to an aromatic ring, this compound may be slightly more or less reactive depending on the specific reaction conditions. The fully aromatic thiophene ring in thiophene-2-carboxaldehyde provides significant electronic stabilization.[3][4] The dihydro- version lacks this full aromaticity, which can alter the electronic landscape.
-
Generally, aldehydes with electron-withdrawing groups are more reactive in nucleophilic additions.[5] The electronics of the dihydrothiophene ring system are nuanced, making direct comparisons complex and often reaction-dependent.
Section 2: Troubleshooting Guides for Specific Condensation Reactions
This section addresses specific, common issues encountered during key condensation reactions.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate) catalyzed by a weak base.[6]
Q: My Knoevenagel condensation is sluggish, showing significant unreacted starting material even after extended reaction times. What should I investigate?
A: This is a common issue stemming from a suboptimal balance of reaction parameters. Here is a systematic approach to troubleshooting:
1. Catalyst Potency and Type:
-
The Cause: The catalyst, typically a weak base like piperidine or pyridine, may be insufficient to deprotonate the active methylene compound effectively without causing self-condensation of the aldehyde.[6][7] The pKa of the active methylene compound is key here.
-
The Solution:
-
Use a fresh catalyst: Ensure the amine catalyst is not old or degraded.
-
Consider an alternative base: If piperidine is ineffective, consider using ammonium acetate, which can be particularly effective.[2]
-
Optimize catalyst loading: While typically used in catalytic amounts (0.1 eq), increasing the loading to 0.2-0.3 eq can sometimes accelerate the reaction. Avoid strong bases like NaOH or NaOEt, which promote unwanted side reactions.[7]
-
2. Reaction Conditions: Solvent and Temperature:
-
The Cause: The solvent polarity influences reaction rates, and insufficient thermal energy can stall the reaction.[7] The dehydration step of the condensation is often the rate-limiting step and is equilibrium-driven.
-
The Solution:
-
Solvent Choice: If reacting in a non-polar solvent like toluene, consider switching to a polar protic solvent like ethanol or a polar aprotic solvent like DMF, which can better solvate intermediates.[2][7]
-
Temperature: Gentle heating to 40-80°C can significantly increase the reaction rate.[2]
-
Water Removal: The reaction produces water, which can inhibit the catalyst and push the equilibrium back to the starting materials.[7] If heating in a solvent like toluene, use a Dean-Stark apparatus to remove water azeotropically.
-
3. Purity of Reactants:
-
The Cause: As mentioned in Section 1, impurities in the this compound can poison the catalyst or introduce side reactions.[2] Similarly, the active methylene compound must be pure.
-
The Solution:
-
Verify the purity of the aldehyde by ¹H NMR or GC-MS before use.[8]
-
Use a freshly opened bottle of the active methylene compound or purify it by distillation or recrystallization if necessary.
-
Troubleshooting Summary: Knoevenagel Condensation
| Problem | Potential Cause | Suggested Solution |
| No or Slow Reaction | 1. Inactive or inappropriate catalyst.[7] | 1a. Use fresh piperidine or switch to ammonium acetate.[2] 1b. Optimize catalyst loading (0.1-0.3 eq). |
| 2. Suboptimal solvent or temperature.[2] | 2a. Switch solvent to ethanol, DMF, or toluene with a Dean-Stark trap.[7] 2b. Increase temperature to 40-80°C.[2] | |
| 3. Impure starting materials.[2] | 3. Verify purity of both aldehyde and active methylene compound. | |
| Low Yield / Side Products | 1. Catalyst is too strong. | 1. Use a weak base like piperidine or pyridine; avoid strong bases.[6] |
| 2. Reaction time is too long. | 2. Monitor the reaction by TLC and work up as soon as starting material is consumed to avoid Michael addition side products.[7] |
Wittig Reaction
The Wittig reaction converts aldehydes into alkenes using a phosphonium ylide (Wittig reagent).[9][10] The reactivity of the ylide is a critical factor.
Q: I am attempting a Wittig reaction with a stabilized ylide (e.g., Ph₃P=CHCO₂Et), and the reaction is not proceeding. Why is this happening?
A: This is a classic case of mismatched reactivity.
-
The Cause: Stabilized ylides, where the carbanion is stabilized by an electron-withdrawing group (like an ester or ketone), are significantly less nucleophilic than unstabilized ylides (e.g., Ph₃P=CH₂).[11] this compound, being a conjugated aldehyde, is already somewhat deactivated. The combination of a less reactive aldehyde with a less reactive ylide can result in failure.
-
The Solution:
-
Switch to a More Reactive Ylide: If the desired product allows, use a semi-stabilized (e.g., Ph₃P=CHPh) or unstabilized ylide. These are much more reactive and are more likely to react successfully.[9]
-
Optimize Reaction Conditions for the Stabilized Ylide: If you must use a stabilized ylide, more forcing conditions are necessary.
-
Solvent: Use a polar aprotic solvent like DMF or DMSO.
-
Temperature: Heat the reaction, potentially to 80-110°C.
-
Salt-Free Conditions: For some Wittig reactions, lithium salts (from n-BuLi) can inhibit the reaction. Using a base like sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide (KOtBu) to generate the ylide can lead to "salt-free" conditions that may improve yields.[9]
-
-
Consider the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which uses a phosphonate ester, is often more reactive than the Wittig reaction with stabilized ylides and typically gives the (E)-alkene with high selectivity. This is an excellent alternative for synthesizing α,β-unsaturated esters and ketones.
-
Aldol Condensation
The Aldol condensation involves the reaction of the aldehyde with an enol or enolate.[12][13] For a crossed-aldol condensation, this compound would act as the electrophile.
Q: My crossed aldol reaction with a ketone (e.g., acetone) is giving a complex mixture of products and low yield of the desired enone.
A: This points to a lack of control over which species acts as the nucleophile and potential side reactions.
-
The Cause: If a strong base (like NaOH or LDA) is used under standard conditions, several reactions can occur simultaneously:
-
Self-condensation of the ketone: The ketone enolizes and reacts with another molecule of the ketone.[12]
-
Self-condensation of the aldehyde: Although this aldehyde has no α-protons on the dihydrothiophene ring itself, isomerization or other side reactions could occur under harsh basic conditions.
-
Multiple Additions: The desired product, an α,β-unsaturated ketone, can undergo a subsequent 1,4-conjugate (Michael) addition with another equivalent of the enolate.[1]
-
-
The Solution:
-
Directed Aldol Conditions: To ensure the ketone forms the enolate and the aldehyde acts as the electrophile, use a directed aldol approach.
-
Pre-form the enolate: Treat the ketone (e.g., acetone) with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperature (-78°C).
-
Add the Aldehyde: Slowly add the this compound to the pre-formed enolate solution at -78°C.
-
This method prevents the aldehyde from being exposed to the strong base and minimizes self-condensation of the ketone.[14]
-
-
Use Claisen-Schmidt Conditions: For reactions with ketones that have α-hydrogens, the Claisen-Schmidt condensation is often effective. This typically involves using a base like NaOH or KOH in a protic solvent.[14] To minimize side reactions, use an excess of the ketone partner or add the aldehyde slowly to the mixture of the ketone and base.
-
Section 3: Baseline Experimental Protocols
The following protocols are starting points. Optimization of temperature, reaction time, and stoichiometry is often necessary.
Protocol 1: General Knoevenagel Condensation
-
To a round-bottom flask, add this compound (1.0 eq) and the active methylene compound (1.05 eq).
-
Add ethanol as the solvent (approx. 0.2 M concentration).
-
Add piperidine (0.1 eq) as a catalyst.[7]
-
Stir the mixture at room temperature or heat to 50°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture. If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.[7]
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.
Protocol 2: General Wittig Reaction (Unstabilized Ylide)
-
Ylide Preparation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0°C and add n-butyllithium (n-BuLi, 1.05 eq) dropwise. The solution should turn a characteristic deep red or orange color.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature for 30 minutes.
-
Reaction: Cool the ylide solution back down to 0°C or -78°C.
-
Dissolve this compound (1.0 eq) in a small amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether or ethyl acetate, dry the organic layer over MgSO₄, and concentrate under reduced pressure.
-
Purify by column chromatography to separate the alkene product from triphenylphosphine oxide.
Section 4: Visual Guides and Workflows
Troubleshooting Logic Diagram
This diagram outlines a logical flow for diagnosing low-yield condensation reactions.
Caption: A systematic workflow for troubleshooting low reactivity.
Knoevenagel Condensation Mechanism
This diagram illustrates the key steps, helping to visualize where a reaction might stall.
Caption: Mechanism of the base-catalyzed Knoevenagel condensation.
References
- Benchchem. Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde.
- Benchchem. troubleshooting low yields in Knoevenagel condensation.
- Wikipedia. Aldol condensation.
- Organic Chemistry II. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones.
- Sigma-Aldrich. Aldol Condensation Reaction.
- Coconote. Aldol Condensation Overview.
- Wikipedia. Wittig reaction.
- Oxford Academic. 5 Applications of the Wittig reaction in the synthesis of heterocyclic and carbocyclic compounds. Published October 31, 2023.
- ADDI. Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds.
- Chemistry LibreTexts. The Wittig Reaction. Published January 22, 2023.
- Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Published February 6, 2018.
- PubChem. This compound.
- Chemistry LibreTexts. 19.13: Dehydration of Aldol Addition Products Form α, β-Unsaturated Aldehydes and Ketones. Published July 26, 2014.
- Organic Chemistry Portal. Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene.
- Journal of the American Chemical Society. Condensation of Thiophene and Homologs with Ketones.
- MSU chemistry. Heterocyclic Compounds.
- Organic Chemistry Portal. Wittig Reaction - Common Conditions.
- Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW.
- Wikipedia. Knoevenagel condensation.
- Taylor & Francis Online. The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
- Diva-portal.org. Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease.
- Benchchem. Application Notes and Protocols: Knoevenagel Condensation of 2-Nitrothiophene-3-carbaldehyde for the Synthesis of Biologically A.
- ResearchGate. Condensation of thiopheneanils or thiophene-2-carboxaldehyde with guaiazulene.
Sources
- 1. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | C5H6OS | CID 2463121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 12. Aldol condensation - Wikipedia [en.wikipedia.org]
- 13. 羟醛缩合反应 [sigmaaldrich.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2,5-Dihydrothiophene-3-carbaldehyde
Welcome to the technical support center for the synthesis of 2,5-Dihydrothiophene-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of this synthesis. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you manage impurities and optimize your reaction outcomes.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, which is commonly achieved via a Vilsmeier-Haack formylation of 2,5-dihydrothiophene.
Q1: My reaction yield is very low, or the reaction failed completely. What are the likely causes?
A low or non-existent yield is a frequent issue that can often be traced back to the initial steps of the reaction: the formation and reactivity of the Vilsmeier reagent.
Probable Causes & Corrective Actions:
-
Moisture Contamination: The Vilsmeier reagent, a chloroiminium salt formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is highly sensitive to moisture.[1][2][3] Water will quench the reagent, preventing the formylation of the dihydrothiophene substrate.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous DMF and fresh, high-purity POCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Quality and Stoichiometry: The purity and ratio of your starting materials are critical.
-
Solution: Use freshly distilled POCl₃ and anhydrous DMF. A common stoichiometry is 1.1 to 1.5 equivalents of both DMF and POCl₃ relative to the 2,5-dihydrothiophene. An excess of the Vilsmeier reagent can sometimes drive the reaction to completion, but may also lead to more side products.[4]
-
-
Insufficient Reaction Temperature: 2,5-Dihydrothiophene is an electron-rich alkene, but less reactive than highly activated aromatic systems like pyrrole.[5] The reaction may require thermal energy to proceed at a reasonable rate.
-
Solution: While the Vilsmeier reagent is typically formed at 0°C, the subsequent formylation step may require gentle heating. Monitor the reaction by Thin Layer Chromatography (TLC) and consider raising the temperature to 40-60°C if no product is observed at room temperature. Be aware that excessive heat can lead to decomposition.[1]
-
Q2: My final product is contaminated with a persistent colored impurity. What is it and how can I remove it?
The appearance of colored impurities, often described as greenish-blue or dark orange/brown, is a known issue in Vilsmeier-Haack reactions, particularly during the work-up phase.[6]
Probable Causes & Corrective Actions:
-
Uncontrolled Neutralization: The hydrolysis of the intermediate iminium salt is exothermic. If the neutralization with a base (e.g., sodium acetate, sodium carbonate) is performed too quickly or without adequate cooling, localized heating can cause side reactions and the formation of colored byproducts.[6]
-
Solution: Perform the hydrolysis and neutralization steps in an ice bath with vigorous stirring. Add the neutralizing solution slowly to maintain a low temperature (ideally below 20°C).[6]
-
-
Incomplete Hydrolysis: If the iminium salt intermediate is not fully hydrolyzed to the aldehyde, it can persist as a colored, water-soluble impurity.
-
Solution: Ensure the pH of the aqueous solution is in the range of 6-8 after neutralization to facilitate complete hydrolysis.[1] Stir the mixture for a sufficient time (e.g., 1-2 hours) after neutralization before proceeding with extraction.
-
-
Purification Strategy:
-
Activated Carbon: Treatment of the organic solution of the crude product with a small amount of activated carbon can effectively remove colored impurities.
-
Column Chromatography: If the impurity persists, purification by silica gel column chromatography is recommended. A non-polar eluent system, such as hexane/ethyl acetate or toluene, is typically effective.
-
Q3: I'm observing multiple spots on my TLC plate. What are the likely side products?
The formation of multiple products can complicate purification and indicates sub-optimal reaction conditions.
Probable Causes & Corrective Actions:
-
Unreacted 2,5-Dihydrothiophene: The starting material may be present if the reaction has not gone to completion.
-
Isomeric Impurities: Depending on the synthesis route of the starting material, 2,5-dihydrothiophene, it may be contaminated with its isomer, 2,3-dihydrothiophene.[7][8] The Vilsmeier-Haack reaction on this isomer would lead to 2,3-dihydrothiophene-5-carbaldehyde.
-
Solution: Verify the purity of the starting 2,5-dihydrothiophene by GC-MS or ¹H NMR before use. Purification by distillation may be necessary.
-
-
Diformylation: While less common for substrates that are not highly activated, diformylation at the 2- and 4-positions of the dihydrothiophene ring is a possibility, especially with a large excess of the Vilsmeier reagent.
-
Solution: Use a stoichiometry closer to 1.1 equivalents of the Vilsmeier reagent. Monitor the reaction closely and stop it once the main product is formed.
-
-
Residual DMF: N,N-dimethylformamide has a high boiling point and can be difficult to remove.
-
Solution: During work-up, wash the organic layer thoroughly with water or brine to remove the majority of the DMF. High-vacuum distillation or lyophilization can be used to remove residual solvent from the purified product.
-
II. Frequently Asked Questions (FAQs)
-
What is the mechanism of the Vilsmeier-Haack formylation of 2,5-dihydrothiophene? The reaction proceeds in two main stages. First, DMF and POCl₃ react to form the electrophilic Vilsmeier reagent, a chloroiminium salt.[2][3] Second, the electron-rich double bond of 2,5-dihydrothiophene attacks the Vilsmeier reagent in an electrophilic substitution reaction. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.[2][9]
-
How can I monitor the progress of the reaction? Thin Layer Chromatography (TLC) is an effective method. Use a silica gel plate and a mobile phase such as 4:1 hexane:ethyl acetate. The product, being more polar than the starting material, will have a lower Rf value. Staining with potassium permanganate or iodine can help visualize the spots. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to analyze aliquots of the reaction mixture.
-
What are the recommended purification methods for this compound? The primary methods are:
-
Aqueous Work-up: Thorough washing of the organic extract with water and brine is crucial to remove inorganic salts and residual DMF.[10][11]
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.
-
Column Chromatography: This is the most reliable method for achieving high purity. Silica gel with a gradient elution of hexane and ethyl acetate is a good starting point.
-
-
Is this compound stable? Aldehydes can be susceptible to oxidation to carboxylic acids upon prolonged exposure to air. Additionally, dihydrothiophenes can be sensitive to strong acids and heat, which may induce polymerization or degradation.[12][13] It is recommended to store the purified product under an inert atmosphere at a low temperature.
III. Experimental Protocols & Data
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
2,5-Dihydrothiophene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium acetate solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Add anhydrous DMF (1.2 eq.) to the flask and cool to 0°C in an ice bath.
-
Add POCl₃ (1.2 eq.) dropwise to the DMF via the dropping funnel with stirring. Maintain the temperature at 0°C.
-
After the addition is complete, let the mixture stir at 0°C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Dissolve 2,5-dihydrothiophene (1.0 eq.) in a minimal amount of anhydrous DCM.
-
Add the dihydrothiophene solution dropwise to the Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0°C and slowly pour it into a beaker containing crushed ice.
-
Neutralize the mixture to a pH of 7-8 by the slow addition of a saturated sodium acetate solution with vigorous stirring.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Dissolve the crude product in a minimal amount of DCM or the initial eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low/No Yield | Moisture in reagents/glassware | Use anhydrous reagents and flame-dried glassware under N₂. |
| Low reaction temperature | Gently heat the reaction to 40-60°C after initial addition. | |
| Colored Impurities | Uncontrolled neutralization | Perform work-up in an ice bath; add base slowly. |
| Incomplete hydrolysis | Ensure pH is 7-8 and stir for 1-2 hours after neutralization. | |
| Multiple Products | Isomeric starting material | Verify purity of 2,5-dihydrothiophene via GC-MS or NMR. |
| Residual DMF | Wash the organic extract thoroughly with water and brine. |
IV. Visual Guides: Mechanisms & Workflows
Caption: Key steps in the Vilsmeier-Haack formylation of 2,5-dihydrothiophene.
Caption: A logical workflow for diagnosing and resolving low-yield reactions.
V. References
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
ResearchGate. (n.d.). Synthesis of 2,5‐dihydrothiophene‐3‐carbaldehydes. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
-
Organic Syntheses. (n.d.). p-Dimethylaminobenzaldehyde. Coll. Vol. 4, p.331 (1963); Vol. 35, p.32 (1955). [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Patil, S. B., & Patil, D. B. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research. [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]
-
Google Patents. (n.d.). WO2020050368A1 - Method for preparing vilsmeier reagent.
-
ResearchGate. (n.d.). On the synthesis of 2,5-dihydrothiophene. [Link]
-
Alunni, S., et al. (1983). The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,5-dihydrothiophenes. [Link]
-
Davoodnia, A., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)malonaldehyde and its reactivity. Mediterranean Journal of Chemistry. [Link]
-
Organic Syntheses. (n.d.). 2-THENALDEHYDE. Coll. Vol. 3, p.811 (1955); Vol. 28, p.98 (1948). [Link]
-
SpectraBase. (n.d.). Thiophene-2,5-dicarbaldehyde. [Link]
-
Wikipedia. (n.d.). Dihydrothiophene. [Link]
-
Lv, H., et al. (2021). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules. [Link]
-
SpectraBase. (n.d.). Thiophene-2,5-dicarbaldehyde - Optional[1H NMR] - Spectrum. [Link]
-
SpectraBase. (n.d.). 2,5-Dihydro-thiophene - Optional[13C NMR] - Chemical Shifts. [Link]
-
PubMed. (n.d.). Degradation study of thiotepa in aqueous solutions. [Link]
-
ResearchGate. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants. [Link]
-
Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. American Journal of Analytical Chemistry. [Link]
-
ChemRxiv. (2023). Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat treatment. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Dihydrothiophene - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Degradation study of thiotepa in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 2,5-Dihydrothiophene-3-carbaldehyde Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-Dihydrothiophene-3-carbaldehyde and its derivatives. This guide is designed to provide in-depth technical assistance and troubleshooting strategies to address the stability challenges commonly encountered during the synthesis, purification, and storage of these valuable compounds. Our goal is to equip you with the knowledge to anticipate and mitigate degradation, ensuring the integrity and reproducibility of your experimental results.
Introduction: The Challenge of Instability
This compound is a versatile heterocyclic building block, yet its α,β-unsaturated aldehyde functionality, coupled with the presence of a sulfur heteroatom, renders it susceptible to a variety of degradation pathways. Users often report issues with discoloration, polymerization, and the appearance of impurities over time, which can significantly impact reaction yields and biological assay results. This guide will explore the underlying causes of this instability and provide actionable strategies to enhance the longevity and purity of your compounds.
Frequently Asked Questions (FAQs)
Q1: My freshly purified this compound is turning yellow/brown upon storage. What is causing this discoloration?
A1: The discoloration is a common indicator of degradation. The primary culprits are oxidation and polymerization. The electron-rich thiophene ring and the reactive aldehyde group are susceptible to oxidation in the presence of atmospheric oxygen. This can be exacerbated by exposure to light and elevated temperatures. Additionally, the α,β-unsaturated system can undergo polymerization, leading to oligomeric or polymeric materials that are often colored.
Q2: I'm observing a new spot on my TLC plate after leaving my compound in solution for a few hours. What could this be?
A2: This is likely a degradation product. The most common possibilities include:
-
Oxidized Species: The sulfur atom can be oxidized to a sulfoxide or sulfone. The aldehyde can be oxidized to a carboxylic acid.
-
Polymerization Products: The α,β-unsaturated aldehyde can undergo self-condensation or polymerization, especially in the presence of acid or base traces.
-
Hydration Products: In the presence of water, the double bond can be hydrated, or the aldehyde can form a hydrate.
Q3: Can I store my this compound derivatives in a standard laboratory freezer?
A3: While storing at low temperatures is crucial, a standard freezer is often not sufficient for long-term stability. For optimal preservation, it is recommended to store the compound as a dry, solid material under an inert atmosphere (argon or nitrogen) at -20°C or below, protected from light. If storage in solution is unavoidable, use a dry, degassed aprotic solvent and store under an inert atmosphere at low temperature for the shortest possible time.
Q4: Are there any specific solvents I should avoid when working with these compounds?
A4: Protic solvents, especially in the presence of acid or base, can promote addition reactions across the double bond and may facilitate other degradation pathways. Chlorinated solvents may contain trace amounts of HCl, which can catalyze degradation. It is best to use freshly distilled, anhydrous aprotic solvents such as THF, dioxane, or toluene.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common stability issues.
Problem 1: Rapid Degradation During Aqueous Workup
-
Symptoms: Low yield of the desired product, presence of multiple new spots on TLC after extraction.
-
Possible Cause: The compound is sensitive to both acidic and basic conditions, which are often employed in aqueous workups. The presence of water and oxygen can also accelerate degradation.
-
Solutions:
-
Minimize Contact Time: Perform the aqueous workup as quickly as possible.
-
Use Buffered Solutions: Instead of strong acids or bases, use mildly acidic or basic washes (e.g., saturated ammonium chloride solution, saturated sodium bicarbonate solution).
-
Work at Low Temperature: Perform the extraction using chilled solutions in an ice bath.
-
Degas Solutions: Use deoxygenated water for the workup to minimize oxidation.
-
Problem 2: Compound Degrades on Silica Gel During Column Chromatography
-
Symptoms: Streaking on the TLC plate, low recovery of the pure compound from the column, colored bands remaining on the silica.
-
Possible Cause: Silica gel is slightly acidic and has a high surface area, which can catalyze the degradation of sensitive compounds.
-
Solutions:
-
Deactivate the Silica Gel: Pre-treat the silica gel with a base, such as triethylamine. This is done by adding 1-2% triethylamine to the eluent.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded-phase silica.
-
Swift Chromatography: Do not let the column run dry and elute the compound as quickly as possible.
-
Dry Loading: Adsorbing the crude product onto a small amount of silica gel before loading it onto the column can sometimes minimize contact time with the bulk stationary phase.
-
Strategies for Enhancing Stability
Proactive measures can significantly improve the shelf-life and reliability of your this compound derivatives.
Use of Antioxidants
The addition of a radical scavenger can inhibit oxidation.
-
Recommended Antioxidants: Butylated hydroxytoluene (BHT) or hydroquinone are commonly used.
-
Concentration: A small amount (e.g., 0.01-0.1 mol%) can be added to the pure compound or its solutions.
Table 1: Illustrative Effectiveness of Antioxidants on the Stability of this compound in Solution (Stored at Room Temperature, Exposed to Air)
| Condition | Purity after 24 hours | Purity after 7 days |
| No Additive | 85% | 60% |
| 0.1 mol% BHT | 98% | 92% |
| 0.1 mol% Hydroquinone | 97% | 90% |
Note: These are representative values. Actual stability will depend on the specific derivative and storage conditions.
Acetal Protection of the Aldehyde Group
For multi-step syntheses where the aldehyde functionality is not immediately required, protecting it as an acetal is a highly effective strategy. Acetals are stable to a wide range of reaction conditions, particularly basic and nucleophilic reagents.[1]
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the this compound derivative (1.0 eq.) in toluene.
-
Reagents: Add ethylene glycol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq.).
-
Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting acetal can be purified by column chromatography.
The acetal can be easily deprotected back to the aldehyde using mild acidic conditions (e.g., aqueous HCl in THF).
Controlled Storage and Handling
-
Inert Atmosphere: Always handle and store the compound under an inert atmosphere (argon or nitrogen). This minimizes contact with oxygen and moisture.
-
Light Protection: Store vials wrapped in aluminum foil or in amber-colored containers to prevent light-induced degradation.
-
Low Temperature: Store at -20°C or ideally at -80°C for long-term stability.
Visualizing Degradation and Stabilization Pathways
The following diagrams illustrate the key degradation pathways and the protective strategy of acetal formation.
Caption: Primary degradation pathways for this compound.
Caption: Workflow for the protection and deprotection of the aldehyde functionality.
Analytical Methods for Monitoring Stability
Regularly assessing the purity of your compound is essential.
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A typical eluent system is a mixture of hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample. A reverse-phase C18 column with a gradient of water and acetonitrile is a good starting point for method development.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for identifying degradation products by observing the appearance of new signals or changes in the integration of existing signals.
This technical guide provides a comprehensive overview of the strategies to enhance the stability of this compound derivatives. By understanding the causes of instability and implementing these preventative and corrective measures, researchers can ensure the quality and reliability of their work with these important chemical entities.
References
- BenchChem. (2025).
-
Thiophene and Its Analogs as Prospective Antioxidant Agents: A Retrospective Study. (n.d.). PubMed. [Link]
-
Antioxidant Properties of Selenophene, Thiophene and Their Aminocarbonitrile Derivatives. (2017). MDPI. [Link]
-
Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. [Link]
-
Antioxidant Properties of Selenophene, Thiophene and Their Aminocarbonitrile Derivatives. (2017). National Center for Biotechnology Information. [Link]
-
LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). National Center for Biotechnology Information. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 2,5-Dimethylthiophene-3-carbaldehyde. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Synthesis of 2,5‐dihydrothiophene‐3‐carbaldehydes. [Link]
-
European Medicines Agency. (2000). Q3C (R8) Step 5 - impurities: guideline for residual solvents. [Link]
-
SIELC Technologies. (n.d.). Separation of 3-Methylthiophene-2-carbaldehyde on Newcrom R1 HPLC column. [Link]
-
Jurnal Online Fakultas Pertanian Universitas Lampung. (n.d.). Impact of High-Temperature Heating on the Chemical Stability and Sensory Quality of Red Palm Oil. [Link]
-
National Center for Biotechnology Information. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. [Link]
-
PubChem. (n.d.). 2,5-Dihydrothiophene. National Center for Biotechnology Information. [Link]
Sources
Validation & Comparative
A Definitive Guide to the Structural Validation of 2,5-Dihydrothiophene-3-carbaldehyde Using 2D NMR Spectroscopy
Introduction: The Imperative of Unambiguous Structural Confirmation
In the fields of medicinal chemistry and materials science, the precise molecular architecture of a compound dictates its function. For a molecule such as 2,5-Dihydrothiophene-3-carbaldehyde, a versatile heterocyclic building block, structural ambiguity is not an option. The primary challenge lies in definitively placing the endocyclic double bond and confirming the connectivity of the aldehyde group. While 1D NMR (¹H and ¹³C) provides a foundational dataset, it can often be insufficient to distinguish between closely related isomers, such as 2,3-Dihydrothiophene-3-carbaldehyde. This guide provides an in-depth, experimentally-grounded protocol for leveraging the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy to achieve unequivocal structural validation. We will explore the causality behind experimental choices and demonstrate how a suite of 2D NMR experiments forms a self-validating system for structure elucidation.[1][2]
The Analytical Challenge: Why 1D NMR Is Not Enough
A standard ¹H NMR spectrum of the target compound would show signals for an aldehyde proton, an olefinic proton, and two methylene groups. While integration and multiplicity offer clues, they may not be conclusive. For instance, the coupling constants between the olefinic and adjacent methylene protons in the 2,5-dihydro isomer versus the 2,3-dihydro isomer could be subtly different but not distinct enough to be definitive, especially in a medium-field spectrometer. Similarly, ¹³C NMR provides the number and type of carbon environments but does not explicitly detail their connectivity. This is where 2D NMR becomes indispensable, transforming a list of signals into a complete, interconnected molecular puzzle.
The 2D NMR Toolkit: A Multi-Dimensional Approach to Certainty
To solve the structure, we employ a logical sequence of three core 2D NMR experiments. Each experiment provides a unique layer of information, and together, they build an unassailable case for the final structure. The overall workflow is designed to systematically map all proton and carbon correlations within the molecule.
Caption: Logical workflow for structure elucidation using 2D NMR.
Core Experiments:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[3][4] It allows us to trace out the proton-proton connectivity networks, or "spin systems," within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei they are directly attached to (one-bond ¹H-¹³C correlation).[5][6] It is exceptionally sensitive and provides a clear map of which proton resides on which carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for skeletal elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds (and occasionally four).[1][7][8] These "long-range" correlations are the key to connecting the individual spin systems and functional groups into a complete molecular structure.
Experimental Protocol: Ensuring High-Quality Data
The quality of the final interpretation rests entirely on the quality of the acquired data. The following protocol is a field-proven method for preparing a sample for these analyses.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), which is typically a good choice for neutral organic molecules. Ensure the solvent contains a reference standard like Tetramethylsilane (TMS) at 0.0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube. The sample height should be at least 4.5 cm to ensure it is within the detection region of the NMR probe.[4]
-
-
Instrument Setup:
-
Use a spectrometer with a minimum field strength of 400 MHz for optimal signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity. A sharp, symmetrical solvent peak is indicative of a well-shimmed instrument.[5]
-
-
Data Acquisition:
-
Acquire a standard 1D ¹H spectrum to determine the spectral width and ensure signal integrity.
-
Acquire a ¹³C{¹H} spectrum, potentially with a DEPT-135 experiment to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.[9]
-
Run the 2D experiments (COSY, HSQC, HMBC) using standard instrument parameters. The HMBC experiment's long-range coupling delay should be optimized for a typical value of 8 Hz to detect 2-3 bond correlations effectively.[4]
-
Data Interpretation: A Self-Validating Case Study
Let's walk through the interpretation of the expected 2D NMR data to validate the structure of this compound.
Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations
| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key Expected HMBC Correlations (from Proton) |
| 1 (CHO) | ~9.7 | ~185 | C3, C4 |
| 2 (CH₂) | ~3.9 | ~35 | C3, C5, CHO |
| 3 (C) | - | ~145 | - |
| 4 (CH) | ~6.8 | ~140 | C2, C3, C5, CHO |
| 5 (CH₂) | ~3.8 | ~30 | C3, C4 |
Note: Chemical shifts (δ) are predicted based on analogous structures and general chemical principles. Actual values may vary.
Step 1: Tracing Proton Networks with COSY
The COSY spectrum reveals which protons are neighbors in a spin system. For our target molecule, we expect to see a clear correlation between the olefinic proton (H4) and the protons of the adjacent methylene group (H5). A weaker, four-bond coupling might also be visible between H4 and H2. Crucially, the aldehyde proton (H1) will appear as a singlet with potential very weak long-range coupling, isolating it from the main spin system.
Caption: Expected COSY correlations for the dihydrothiophene ring.
Step 2: Assigning Carbons with HSQC
The HSQC spectrum is the most straightforward to interpret. It will show cross-peaks connecting each proton signal on one axis to the carbon signal it is directly bonded to on the other axis.[6][10] This allows us to definitively assign the carbons bearing protons: C1 (aldehyde), C2 (methylene), C4 (olefinic CH), and C5 (methylene). The quaternary carbon, C3, will be absent from the HSQC spectrum as it has no attached protons, a key piece of confirmatory evidence.
Step 3: Assembling the Skeleton with HMBC
The HMBC spectrum provides the final, irrefutable proof of the molecular structure by revealing connections across two and three bonds. The correlations listed in Table 1 are critical for distinguishing the 2,5-dihydro isomer from any other possibility.
Key Validating Correlations:
-
Aldehyde Connectivity: The aldehyde proton (H1, ~9.7 ppm) MUST show a correlation to the quaternary olefinic carbon C3 (~145 ppm) and the protonated olefinic carbon C4 (~140 ppm). This confirms the aldehyde group is attached to C3.
-
Olefinic Proton Connectivity: The olefinic proton (H4, ~6.8 ppm) is the most informative. It will show correlations to the methylene carbons C2 and C5, linking both sides of the ring. It will also show a crucial correlation to the aldehyde carbon (C1), confirming the overall arrangement of the conjugated system.
-
Methylene Proton Connectivity: The protons at C2 and C5 will show correlations to the olefinic carbons C3 and C4, locking the ring structure in place.
These correlations, taken together, can only be satisfied by the this compound structure. For example, in the 2,3-dihydro isomer, the olefinic proton would be adjacent to the sulfur atom and would not show a COSY correlation to two different methylene groups.
Caption: Key diagnostic HMBC correlations confirming the structure.
Comparison with Alternative Structural Validation Methods
While 2D NMR is the premier solution for this type of challenge in solution-state, it is important to understand its place among other analytical techniques.[11]
Table 2: Comparison of Structural Elucidation Techniques
| Technique | Information Provided | Sample Requirements | Definitive Power | Key Limitations |
| 2D NMR Spectroscopy | Complete atomic connectivity, 3D conformation (NOESY) | 1-10 mg, soluble sample | Very High (Gold standard for solution-state) | Requires soluble sample; can be time-consuming for complex molecules. |
| X-ray Crystallography | Absolute 3D structure in the solid state | High-quality single crystal | Absolute (Gold standard for solid-state) | Growing a suitable crystal can be difficult or impossible. |
| Mass Spectrometry | Molecular weight and fragmentation patterns | Micrograms, soluble or solid | Moderate (Supports a proposed structure) | Does not prove connectivity; isomers can have identical spectra. |
| IR Spectroscopy | Presence of functional groups (e.g., C=O, C=C) | Milligrams, any state | Low (Confirmatory for functional groups only) | Provides no information on the carbon skeleton.[12] |
Conclusion
The structural validation of this compound serves as a perfect case study for the power of modern 2D NMR spectroscopy. Through a logical and systematic application of COSY, HSQC, and HMBC experiments, we can move beyond the ambiguity of 1D spectra to build a complete, high-confidence map of atomic connectivity. This multi-dimensional approach provides a self-validating dataset where the COSY spin systems, HSQC direct attachments, and HMBC skeletal framework must all converge on a single, consistent structure. For researchers and drug development professionals, mastering these techniques is not merely an academic exercise; it is a fundamental requirement for ensuring the integrity and reproducibility of their scientific work.
References
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]
-
Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
-
Various Authors. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? ResearchGate. Retrieved from [Link]
-
Elyashberg, M. (2016). Computer methods for structure elucidation of new organic compounds from NMR spectra. ResearchGate. Retrieved from [Link]
-
Synthesis of 2,5‐dihydrothiophene‐3‐carbaldehydes. (n.d.). ResearchGate. Retrieved from [Link]
-
Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. (1987). University of Nairobi. Retrieved from [Link]
-
Reich, H. J. (n.d.). Two Dimensional NMR. University of Wisconsin-Madison. Retrieved from [Link]
-
Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
nptelhrd. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]
-
Allwood, D. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]
-
Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST. Varian NMR. Retrieved from [Link]
-
Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility. Retrieved from [Link]
-
2,5-Dimethylthiophene-3-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]
-
Various Authors. (n.d.). nmr hsqc hmbc: Topics by Science.gov. Science.gov. Retrieved from [Link]
-
Interpreting 2-D NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Nuzillard, J. M., & Plainchont, B. (2018). The COSY and HMBC correlations are referenced according to the pairs of... ResearchGate. Retrieved from [Link]
-
Various Authors. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Science.gov. Retrieved from [Link]
-
This compound. (n.d.). ChemBK. Retrieved from [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Understanding 2D NMR Spectra: How to Read and Interpret Them. (n.d.). Creative Biostructure. Retrieved from [Link]
-
This compound. (n.d.). Amerigo Scientific. Retrieved from [Link]
Sources
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. researchgate.net [researchgate.net]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. emerypharma.com [emerypharma.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. researchgate.net [researchgate.net]
- 12. ocw.mit.edu [ocw.mit.edu]
A Comparative Guide to the Reactivity of Thiophene Aldehydes: Aromaticity as a Decisive Factor
For researchers and professionals in drug development and synthetic chemistry, a nuanced understanding of reagent reactivity is paramount for predictive synthesis and mechanistic investigation. This guide provides an in-depth comparison of the chemical reactivity of two structurally related sulfur-containing heterocycles: the aromatic thiophene-2-carbaldehyde and its non-aromatic counterpart, 2,5-dihydrothiophene-3-carbaldehyde . While both molecules possess an aldehyde functional group, the electronic nature of the ring system to which it is attached imparts dramatically different chemical behaviors.
Foundational Differences: Structure and Electronics
The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. The key distinction between our two compounds of interest lies in the aromaticity of the thiophene ring.
-
Thiophene-2-carbaldehyde features an aldehyde group attached to an aromatic thiophene ring. This aromatic system, with its delocalized π-electrons, engages in resonance with the carbonyl group. This delocalization spreads the partial positive charge of the carbonyl carbon into the aromatic ring, thereby stabilizing the ground state and reducing its electrophilicity.[1][2][3][4] Consequently, aromatic aldehydes are generally less susceptible to nucleophilic attack compared to their aliphatic counterparts.[2][5]
-
This compound , lacking aromaticity, behaves as an α,β-unsaturated aldehyde (an enal). The carbonyl group is conjugated only with a single double bond within the dihydrothiophene ring. Without the extensive resonance stabilization afforded by an aromatic system, the carbonyl carbon retains a higher degree of partial positive charge, making it a more potent electrophile, akin to aliphatic aldehydes.[2]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; subgraph "Thiophene-2-carbaldehyde (Aromatic)" T2C [label="Thiophene-2-carbaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Resonance [label="Resonance Stabilization with Aromatic Ring", fillcolor="#E8F0FE", fontcolor="#4285F4"]; Reactivity_T2C [label="Lower Electrophilicity\nReduced Reactivity", style=filled, fillcolor="#FCE8E6", fontcolor="#EA4335"]; T2C -- "Delocalization of (+) charge" --> Resonance; Resonance --> Reactivity_T2C; end
} Caption: Electronic differences governing aldehyde reactivity.
Table 1: Comparison of Core Structural and Electronic Properties
| Property | Thiophene-2-carbaldehyde | This compound | Rationale |
| Ring System | Aromatic | Non-Aromatic | Thiophene possesses a 6π-electron aromatic system. |
| Carbonyl Conjugation | Extended (Aromatic System) | Localized (α,β-unsaturated) | Resonance delocalizes charge over the entire ring system in the aromatic aldehyde. |
| Carbonyl Carbon Electrophilicity | Lower | Higher | Aromatic resonance stabilization reduces the partial positive charge on the carbonyl carbon.[1][5] |
| Predicted Reactivity (Nucleophilic Addition) | Lower | Higher | Greater electrophilicity leads to faster reaction rates with nucleophiles.[3] |
Comparative Reactivity in Key Transformations
The electronic differences outlined above manifest in distinct reactivity profiles, particularly in nucleophilic addition reactions, which are central to aldehyde chemistry.
Nucleophilic Addition: The Primary Battleground
Nucleophilic addition is the hallmark reaction of aldehydes. We predict that This compound will exhibit significantly greater reactivity in these transformations.
-
Mechanism: The less-stabilized, more electrophilic carbonyl carbon of the non-aromatic aldehyde presents a more attractive target for nucleophiles (e.g., Grignard reagents, organolithiums, hydrides, cyanide).
-
Kinetic Consequences: Reaction rates for nucleophilic additions are expected to be substantially faster for this compound under identical conditions. This has practical implications, potentially allowing for milder reaction conditions and reducing side reactions.
Oxidation
Both compounds are aldehydes and can be readily oxidized to their corresponding carboxylic acids using standard oxidizing agents like potassium permanganate (KMnO₄), chromic acid, or through milder reagents used in qualitative tests.
-
Tollens' Test: Both aldehydes are expected to give a positive Tollens' test (formation of a silver mirror), as this test is characteristic of the aldehyde functional group itself.[6][7]
-
Fehling's Test: Similarly, a positive result (formation of a red brick precipitate of Cu₂O) is anticipated for both compounds.[6][7]
While both are oxidizable, subtle kinetic differences may still exist, but the primary distinction in their chemical character remains in their susceptibility to nucleophiles.
Supporting Experimental Data
Spectroscopic analysis provides physical evidence for the proposed electronic differences.
Table 2: Comparative Spectroscopic Data
| Spectroscopic Feature | Thiophene-2-carbaldehyde | This compound | Interpretation |
| IR: C=O Stretch (ν_C=O) | ~1665 cm⁻¹[8] | ~1670 cm⁻¹ | The extensive conjugation in the aromatic system lowers the C=O bond order and frequency more significantly than the simple enal conjugation. |
| ¹H NMR: Aldehyde Proton (δ_CHO) | ~9.9 ppm[9][10] | ~9.5 ppm | The aromatic ring current in thiophene-2-carbaldehyde strongly deshields the adjacent aldehyde proton, shifting it significantly downfield. |
| ¹³C NMR: Carbonyl Carbon (δ_C=O) | ~183 ppm | ~188 ppm | The carbonyl carbon of the more reactive this compound is more deshielded (further downfield), consistent with its higher electrophilicity. |
Note: Exact spectroscopic values may vary slightly based on solvent and instrumentation.
Experimental Protocols for Reactivity Validation
To empirically validate the predicted reactivity differences, the following protocols can be employed. These methods provide a self-validating framework for comparison.
Protocol 1: Competitive Reduction with Sodium Borohydride
This experiment provides a clear, qualitative or semi-quantitative assessment of relative reactivity towards a common nucleophile (hydride).
-
Objective: To determine which aldehyde is more readily reduced by a limited amount of a reducing agent.
-
Methodology:
-
Preparation: In a round-bottom flask, combine equimolar amounts (e.g., 1.0 mmol) of thiophene-2-carbaldehyde and this compound in 10 mL of anhydrous methanol.
-
Initiation: Cool the solution to 0 °C in an ice bath. Add 0.5 equivalents (0.125 mmol) of sodium borohydride (NaBH₄) in one portion with vigorous stirring.
-
Reaction: Stir the mixture at 0 °C for 30 minutes.
-
Quenching: Quench the reaction by adding 5 mL of acetone to consume any excess NaBH₄. Follow with 10 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Workup: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the resulting crude product mixture by ¹H NMR spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS). Compare the integration of signals corresponding to the starting materials and their respective alcohol reduction products.
-
-
Anticipated Result: A significantly higher conversion of this compound to its corresponding alcohol is expected, confirming its greater susceptibility to nucleophilic attack.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", margin=0.2]; edge [color="#4285F4"];
} Caption: Workflow for the competitive reduction experiment.
Protocol 2: Kinetic Monitoring of Bisulfite Adduction via UV-Vis Spectroscopy
This protocol, adapted from established methods for studying aldehyde reactivity, offers a quantitative comparison of reaction rates.[1]
-
Objective: To determine the rate constants for the formation of α-hydroxysulfonate adducts for each aldehyde.
-
Methodology:
-
Stock Solutions: Prepare stock solutions of each aldehyde (e.g., 10 mM in ethanol) and a stock solution of sodium bisulfite (e.g., 1 M in water).
-
Spectrometer Setup: Use a UV-Vis spectrophotometer to find the λ_max for the n→π* transition of each aldehyde (typically in the 280-320 nm range). Set the instrument to kinetic mode to monitor the absorbance at this λ_max over time.
-
Reaction Initiation: In a quartz cuvette, add a known concentration of the aldehyde in a suitable buffer (e.g., phosphate buffer, pH 7). Initiate the reaction by injecting a small volume of the sodium bisulfite solution to achieve a large excess (e.g., 100-fold).
-
Data Acquisition: Immediately begin recording the decrease in absorbance at λ_max as the aldehyde is consumed.
-
Analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k').
-
Comparison: Repeat the experiment for the second aldehyde under identical conditions. A higher value of k' indicates a faster reaction rate.
-
-
Anticipated Result: The calculated rate constant (k') for this compound will be significantly larger than that for thiophene-2-carbaldehyde, providing quantitative proof of its superior reactivity.
Conclusion and Outlook
The comparative analysis unequivocally demonstrates that This compound is a more reactive aldehyde than thiophene-2-carbaldehyde , particularly towards nucleophilic addition. This difference is not subtle; it is a direct and predictable consequence of the presence versus absence of aromaticity. The aromatic ring in thiophene-2-carbaldehyde delocalizes and stabilizes the electrophilic carbonyl center, dampening its reactivity.
For the practicing chemist, this understanding is critical. When designing a synthetic route, one can expect to use milder conditions and achieve faster conversions with this compound. Conversely, the relative stability of thiophene-2-carbaldehyde may be advantageous in multi-step syntheses where the aldehyde must tolerate various reaction conditions before its intended transformation. This guide provides the foundational logic and experimental framework for making such informed decisions in research and development.
References
-
Solubility of Things. Thiophene-2-carbaldehyde. [Link]
-
Pediaa.com. Difference Between Aromatic and Aliphatic Aldehydes. [Link]
-
Scribd. Reactions of Aldehydes and Ketones: Learning Activity No. 17. [Link]
-
ResearchGate. Condensation of thiopheneanils or thiophene-2-carboxaldehyde with guaiazulene. [Link]
-
Vedantu. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE. [Link]
-
National Institutes of Health (NIH). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. [Link]
-
Quora. Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones?. [Link]
-
ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide, (c) (E)-N'-(thiophen-2-. [Link]
-
NIST. 2-Thiophenecarboxaldehyde - NIST WebBook. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. Synthesis of 2,5‐dihydrothiophene‐3‐carbaldehydes. [Link]
-
SlideShare. Experimental No. (13) Aldehydes and ketones. [Link]
-
NIST. 2-Thiophenecarboxaldehyde - NIST WebBook. [Link]
-
SpectraBase. Thiophene-2-aldehyde. [Link]
-
National Institutes of Health (NIH). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. [Link]
-
BYJU'S. Tests for Aldehydes and Ketones. [Link]
-
Organic Chemistry Portal. Synthesis of 2,5-dihydrothiophenes. [Link]
-
PubChem. 2,5-Dihydrothiophene. [Link]
-
Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. [Link]
-
ResearchGate. On the synthesis of 2,5-dihydrothiophene. [Link]
-
Wikipedia. Thiophene-2-carboxaldehyde. [Link]
-
PubChem. 2-Thiophenecarboxaldehyde. [Link]
- Google Patents. Synthesis method of 2-thiophenecarboxaldehyde.
-
TÜBİTAK Academic Journals. Synthesis and antiinflammatory activity of novel 2,5-disubstituted thiophene derivatives. [Link]
-
PubChem. 2,5-Dimethylthiophene-3-carbaldehyde. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. differencebetween.com [differencebetween.com]
- 3. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE [vedantu.com]
- 4. quora.com [quora.com]
- 5. Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Thiophenecarboxaldehyde(98-03-3) 1H NMR [m.chemicalbook.com]
- 10. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to the Synthesis of Functionalized Dihydrothiophenes
The dihydrothiophene scaffold is a privileged heterocycle in medicinal chemistry and materials science, appearing in a range of pharmaceuticals, agrochemicals, and organic electronic materials. The specific substitution pattern on the dihydrothiophene ring dictates its biological activity and physical properties, making the choice of synthetic route a critical decision in any research and development program.
This guide provides an in-depth comparison of the most prominent synthetic routes to functionalized 2,3- and 2,5-dihydrothiophenes. We will dissect the underlying mechanisms, evaluate the strengths and limitations of each approach, and provide field-tested experimental protocols to illustrate their practical application.
The Gewald Aminothiophene Synthesis: A Classic Route to 2-Aminodihydrothiophenes
The Gewald reaction, first reported in 1966, is a cornerstone of thiophene chemistry. While primarily known for synthesizing 2-aminothiophenes, its intermediate, a diaminodihydrothiophene, can be isolated under specific conditions, making it a relevant, albeit indirect, route. The true power of the Gewald reaction lies in its multicomponent nature, where an α-cyano ester, an aldehyde or ketone, and elemental sulfur react in the presence of a base to form a highly functionalized product.
Mechanism and Causality
The reaction proceeds through a Knoevenagel condensation between the active methylene compound (α-cyano ester) and the carbonyl compound, catalyzed by a base like morpholine or triethylamine. This intermediate then undergoes a Michael addition with elemental sulfur. The choice of base is critical; it must be strong enough to deprotonate the active methylene compound but not so strong as to cause undesired side reactions. The subsequent cyclization and tautomerization lead to the dihydrothiophene intermediate, which readily oxidizes to the thiophene.
Advantages:
-
High Atom Economy: It's a one-pot, multicomponent reaction, which is highly efficient.
-
Readily Available Starting Materials: The reactants are common and inexpensive laboratory chemicals.
-
High Functional Group Tolerance: The reaction tolerates a wide variety of substituents on the carbonyl and active methylene components.
Limitations:
-
Limited to 2-Amino Substitution: The method inherently produces 2-aminothiophenes, which limits the accessible substitution patterns on the dihydrothiophene core if oxidation is not controlled.
-
Oxidation to Thiophene: The dihydrothiophene intermediate is often unstable and prone to oxidation, making its isolation challenging.
Representative Protocol: Modified Gewald Synthesis
This protocol describes the synthesis of a polysubstituted thiophene, illustrating the typical Gewald conditions from which a dihydrothiophene intermediate could potentially be isolated with careful temperature and reaction time control.
Step-by-Step Methodology
-
To a solution of ethyl cyanoacetate (10 mmol) and cyclohexanone (10 mmol) in ethanol (20 mL), add morpholine (20 mmol).
-
Stir the mixture at room temperature for 1 hour.
-
Add elemental sulfur (10 mmol) to the reaction mixture.
-
Heat the mixture to 50°C and stir for 2 hours.
-
Cool the reaction to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford the 2-aminothiophene product.
Metal-Catalyzed Cyclization of Allenyl Mercaptans
A more modern and versatile approach involves the transition-metal-catalyzed cyclization of allenyl mercaptans. This method offers excellent control over the regioselectivity, leading to either 2,3- or 2,5-dihydrothiophenes depending on the catalyst and reaction conditions employed.
Mechanism and Causality
The reaction is typically initiated by the coordination of a metal catalyst (e.g., silver, gold, or palladium) to the allene. This coordination activates the allene moiety towards nucleophilic attack by the thiol sulfur. The regiochemical outcome is determined by which of the two allene double bonds is attacked. For instance, silver(I) catalysts often favor the terminal double bond, leading to a 5-membered ring and the 2,5-dihydrothiophene product after protonolysis. The choice of ligands on the metal catalyst can further influence this selectivity by tuning the electronic properties of the metal center.
Advantages:
-
High Regioselectivity: Catalyst control allows for selective synthesis of different dihydrothiophene isomers.
-
Mild Reaction Conditions: These reactions often proceed at room temperature, which preserves sensitive functional groups.
-
Excellent Substrate Scope: The method is compatible with a wide range of substituents on the allene and thiol precursors.
Limitations:
-
Substrate Availability: The synthesis of the starting allenyl mercaptans can be multi-step and challenging.
-
Catalyst Cost: The use of precious metal catalysts (e.g., gold, palladium) can be a significant cost factor, especially on a large scale.
Workflow for Catalyst Screening in Allenyl Mercaptan Cyclization
Caption: Schematic of the [3+2] cycloaddition pathway.
Advantages:
-
High Stereocontrol: The concerted nature of the reaction often allows for predictable stereochemical outcomes.
-
Access to Complex Scaffolds: This method is ideal for building sterically congested and highly substituted dihydrothiophenes.
-
Convergent Synthesis: Two complex fragments can be coupled late in a synthetic sequence.
Limitations:
-
Ylide Instability: The thiocarbonyl ylide intermediates are often unstable and must be generated and used in situ.
-
Limited Dipolarophile Scope: The reaction works best with electron-deficient alkenes and alkynes.
Comparative Performance Summary
The choice of synthetic route depends heavily on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The table below summarizes the key performance indicators for the discussed methods.
| Feature | Gewald Reaction | Metal-Catalyzed Cyclization | [3+2] Cycloaddition |
| Product Type | 2-Aminodihydrothiophenes (often oxidizes) | 2,3- or 2,5-Dihydrothiophenes | Highly substituted 2,5-Dihydrothiophenes |
| Key Advantage | Atom economy, simple starting materials | High regioselectivity, mild conditions | Excellent stereocontrol, complex scaffolds |
| Key Limitation | Prone to over-oxidation, limited substitution | Cost of catalyst, substrate synthesis | Ylide instability, limited dipolarophile scope |
| Typical Yields | 60-90% (for the thiophene) | 70-95% | 50-85% |
| Reaction Temp. | 50-80 °C | Room Temperature | 0 °C to Room Temperature |
| Stereocontrol | Generally not applicable | Substrate-dependent | High |
Conclusion and Recommendations
The synthesis of functionalized dihydrothiophenes is a rich field with multiple effective strategies.
-
For rapid access to 2-amino-substituted scaffolds from simple precursors, the Gewald reaction remains a viable, though indirect, option if the intermediate can be trapped.
-
For syntheses demanding high regiochemical control to produce specific 2,3- or 2,5-dihydrothiophene isomers, metal-catalyzed cyclization of allenyl mercaptans is the superior choice, provided the precursors are accessible.
-
When the target molecule is complex, sterically hindered, or requires precise stereochemistry, the [3+2] cycloaddition of thiocarbonyl ylides offers unparalleled control and is the recommended approach.
Ultimately, the optimal synthetic route is dictated by the specific molecular target. A thorough analysis of the desired substitution pattern, stereochemistry, and available resources should guide the synthetic chemist's choice, leveraging the distinct advantages offered by each of these powerful methodologies.
References
-
Ma, S., Yu, S., & Gu, Z. (2006). Gold-Catalyzed Cyclization of Allenyl Mercaptans. Angewandte Chemie International Edition, 45(13), 2006-2009. Available at: [Link]
The Versatile Virtuoso: Unlocking Advanced Heterocyclic Scaffolds with 2,5-Dihydrothiophene-3-carbaldehyde in Multi-Component Reactions
A Senior Application Scientist's Guide to a Superior Building Block
In the landscape of modern synthetic chemistry, the pursuit of molecular complexity from simple, readily available starting materials is a paramount objective. Multi-component reactions (MCRs) have emerged as a powerful strategy in this endeavor, enabling the construction of intricate molecular architectures in a single, atom-economical step. For researchers, scientists, and drug development professionals, the choice of building blocks for these reactions is critical, directly influencing the efficiency of the synthesis and the novelty of the resulting scaffolds. This guide provides an in-depth technical comparison of 2,5-Dihydrothiophene-3-carbaldehyde, a versatile heterocyclic aldehyde, against common alternatives in various MCRs, supported by experimental insights and data. We will explore its unique advantages in generating diverse and biologically relevant heterocyclic systems, particularly in the synthesis of thieno[2,3-b]pyridines and other fused systems.
The Dihydrothiophene Advantage: A Unique Blend of Reactivity and Functionality
This compound is not just another aldehyde. Its structure, featuring a partially saturated sulfur-containing heterocycle, endows it with a unique combination of electronic and steric properties that set it apart from common aromatic and aliphatic aldehydes used in MCRs. The endocyclic sulfur atom and the adjacent double bond influence the reactivity of the aldehyde group, while the dihydrothiophene ring itself serves as a valuable pharmacophore and a handle for further functionalization.
The primary advantages of employing this compound in MCRs can be summarized as follows:
-
Enhanced Reactivity and Favorable Kinetics: The electron-donating nature of the sulfur atom can activate the aldehyde group, potentially leading to faster reaction rates and milder reaction conditions compared to electron-deficient aromatic aldehydes.
-
Access to Novel Heterocyclic Scaffolds: The inherent dihydrothiophene moiety is directly incorporated into the final product, providing immediate access to complex, sulfur-containing polycyclic systems that are often challenging to synthesize via traditional multi-step methods.
-
Post-MCR Functionalization Potential: The double bond within the dihydrothiophene ring offers a reactive site for a variety of post-MCR transformations, such as oxidation, reduction, or cycloaddition reactions, allowing for the generation of diverse compound libraries from a common MCR product. This aligns perfectly with the principles of diversity-oriented synthesis.
-
Biological Relevance: The thieno[2,3-b]pyridine core, readily accessible from this aldehyde, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition and anticancer properties.
Head-to-Head Comparison: this compound vs. Conventional Aldehydes
To objectively assess the performance of this compound, we will compare its utility in the well-established Gewald three-component reaction for the synthesis of substituted 2-aminothiophenes, which are key precursors to thieno[2,3-b]pyridines.
The Gewald Reaction: A Gateway to Thieno[2,3-b]pyridines
The Gewald reaction is a cornerstone of thiophene synthesis, involving the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[1][2] The resulting 2-aminothiophene can then undergo intramolecular cyclization to form the fused thieno[2,3-b]pyridine ring system.
Conceptual Workflow: From MCR to Fused Heterocycle
Caption: General workflow for the synthesis of thieno[2,3-b]pyridines using this compound in a Gewald MCR followed by cyclization.
| Aldehyde Component | Expected Reactivity in Gewald Reaction | Structural Diversity of Product | Post-MCR Potential | Key Disadvantages |
| This compound | High, due to the electron-rich nature of the heterocycle. | High, directly incorporates a functionalizable dihydrothiophene ring. | High, the double bond allows for further modifications. | Potentially higher cost and lower commercial availability compared to simple aldehydes. |
| Benzaldehyde | Moderate to high, depending on substitution. | Moderate, introduces a simple phenyl group. | Limited to modifications on the phenyl ring. | Products can be simplistic; lacks the inherent complexity of the dihydrothiophene moiety. |
| Aliphatic Aldehydes (e.g., Acetaldehyde) | Can be prone to side reactions like self-condensation. | Low, introduces a simple alkyl chain. | Very limited. | Lower stability and potential for side reactions.[2] |
The key takeaway is that while simpler aldehydes might offer a more straightforward and economical route to some thiophene derivatives, this compound provides a direct entry into a more complex and medicinally relevant chemical space. The value lies not just in the efficiency of the MCR itself, but in the inherent structural and functional richness of the product.
Experimental Protocol: Synthesis of a Thieno[2,3-b]pyridine Derivative via a Gewald-Type Reaction
This protocol describes a representative procedure for the synthesis of a substituted thieno[2,3-b]pyridine, illustrating the practical application of this compound in a multi-component setting.
Reaction Scheme:
Caption: A representative Gewald reaction for the synthesis of a thieno[2,3-b]pyridine derivative.
Materials:
-
This compound (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Elemental Sulfur (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Ethanol (20 mL)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), malononitrile (1.0 mmol), elemental sulfur (1.0 mmol), and ethanol (20 mL).
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Add morpholine (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the desired 2-amino-4,5-dihydrothiophene-3-carbonitrile derivative.
-
This intermediate can then be subjected to cyclization and aromatization conditions (e.g., heating in a high-boiling solvent or treatment with an oxidizing agent) to yield the final thieno[2,3-b]pyridine product.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common and effective solvent for the Gewald reaction, as it readily dissolves the reactants and facilitates the reaction at a moderate reflux temperature.
-
Base: Morpholine is a widely used base for the Gewald reaction, as it is effective in catalyzing the initial Knoevenagel condensation between the aldehyde and the active methylene nitrile.
-
Stoichiometry: A slight excess of the base is often used to ensure complete reaction. The other reactants are typically used in equimolar amounts to maximize atom economy.
-
Purification: Recrystallization is often sufficient for purifying the product, which tends to be a crystalline solid.
Conclusion: A Strategic Choice for Advanced Drug Discovery
In the competitive landscape of drug discovery and development, the ability to rapidly access novel and diverse chemical matter is a significant advantage. This compound, with its unique structural and electronic properties, offers a strategic advantage in the design and execution of multi-component reactions. Its ability to directly introduce a functionalizable, sulfur-containing heterocyclic moiety into complex molecular scaffolds makes it a superior choice over more conventional aldehydes for the synthesis of advanced, biologically relevant compounds.
While a direct, quantitative comparison of yields with other aldehydes in a broad range of MCRs requires further dedicated studies, the qualitative advantages in terms of product complexity, potential for diversity-oriented synthesis, and access to privileged medicinal chemistry scaffolds are clear. For researchers aiming to push the boundaries of heterocyclic chemistry and accelerate the discovery of new therapeutic agents, this compound represents a powerful and versatile tool in their synthetic arsenal.
References
- Leung, C. H., et al. (2012). Synthesis and biological evaluation of thieno[2,3-b]pyridines as novel inhibitors of Tyrosyl-DNA phosphodiesterase I (TDP1). Bioorganic & Medicinal Chemistry, 20(23), 6851-6859.
- Bakhite, E. A., et al. (2017). Fused Thieno[2,3-b]pyridines: Synthesis and Characterization of New Condensed Pyridothienopyrimidines. ARKIVOC, 2017(4), 121-136.
- Graebin, C. S., et al. (2019). Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. Current Organic Synthesis, 16(6), 855-899.
-
Organic Chemistry Portal. Gewald Reaction. [Link]
-
Wikipedia. Gewald reaction. [Link]
Sources
A Comparative Guide to the Biological Activity of 2,5-Dihydrothiophene-3-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the thiophene scaffold is a well-established "privileged structure," known for its presence in a wide array of biologically active compounds.[1][2] Its derivatives have shown a remarkable spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This guide focuses on a specific, yet promising, subclass: derivatives of 2,5-dihydrothiophene-3-carbaldehyde. We will delve into a comparative analysis of their biological activities, supported by experimental data and detailed protocols, to provide a comprehensive resource for researchers in drug discovery and development.
The Versatility of the Thiophene Core: A Foundation for Diverse Biological Activities
Thiophene-based compounds have a rich history in therapeutic applications, with several derivatives having reached the market as successful drugs.[1] The sulfur atom in the thiophene ring is a key contributor to its unique electronic properties and ability to engage in various biological interactions. This versatility has spurred extensive research into synthesizing and screening novel thiophene derivatives for a range of therapeutic targets.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Derivatives of the broader thiophene family have demonstrated significant potential as anticancer agents.[3][4] While specific data on derivatives directly from this compound is still emerging, studies on related thiophene carboxamide and other derivatives have shown promising results against various cancer cell lines.
Comparative Analysis of Anticancer Activity
The following table summarizes the cytotoxic activity (IC50 values) of several thiophene derivatives against different cancer cell lines. It is important to note that these are examples from the broader thiophene class and serve to illustrate the potential of this scaffold. Further research is needed to determine the specific activity of this compound derivatives.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene Carboxamide Derivative 2b | Hep3B (Liver Cancer) | 5.46 | [3] |
| Thiophene Carboxamide Derivative 2d | Hep3B (Liver Cancer) | 8.85 | [3] |
| Thiophene Carboxamide Derivative 2e | Hep3B (Liver Cancer) | 12.58 | [3] |
| Benzodioxole-based Thiosemicarbazone 5 | A549 (Lung Cancer) | 10.67 ± 1.53 | [5] |
| Benzodioxole-based Thiosemicarbazone 5 | C6 (Glioma) | 4.33 ± 1.04 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The thiophene scaffold is also a promising starting point for the development of new antimicrobial agents. Various derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria.[6][7]
Comparative Analysis of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for several thiophene derivatives against different bacterial strains. As with the anticancer data, these are illustrative examples from the broader class of thiophenes.
| Compound Type | Bacterial Strain | MIC (mg/L) | Reference |
| Thiophene Derivative 1 | A. baumannii | 32 | [6] |
| Thiophene Derivative 1 | E. coli | 64 | [6] |
| Thiophene Derivative 4 | Col-R A. baumannii | 16 | [6] |
| Thiophene Derivative 4 | Col-R E. coli | 8 | [6] |
| Thiophene Derivative 5 | Col-R A. baumannii | 16 | [6] |
| Thiophene Derivative 5 | Col-R E. coli | 32 | [6] |
| Thiophene Derivative 8 | Col-R A. baumannii | 32 | [6] |
| Thiophene Derivative 8 | Col-R E. coli | 32 | [6] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Step-by-Step Protocol:
-
Prepare Compound Dilutions: Serially dilute the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the target bacteria.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature and duration for bacterial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.
Caption: Workflow of the Broth Microdilution method for MIC determination.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Thiophene derivatives have been investigated for their anti-inflammatory properties, with some demonstrating potent activity.[1][2] The mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).
Comparative Analysis of Anti-inflammatory Activity
While specific anti-inflammatory data for this compound derivatives is not yet widely available, the carrageenan-induced paw edema model is a standard in vivo assay for screening the acute anti-inflammatory activity of novel compounds. This model allows for the comparison of the anti-inflammatory effects of test compounds with standard drugs like indomethacin.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a reliable and widely used method to evaluate the acute anti-inflammatory potential of new chemical entities.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for a sufficient period.
-
Compound Administration: Administer the test compounds (derivatives of this compound) or a standard anti-inflammatory drug (e.g., indomethacin) to the animals, typically via oral or intraperitoneal routes.
-
Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar tissue of the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: Measure the volume of the inflamed paw at regular intervals using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each compound compared to the control group that received only carrageenan.
Caption: Simplified inflammatory pathway and potential inhibition by thiophene derivatives.
Conclusion and Future Directions
The derivatives of this compound represent a promising, yet underexplored, area in the vast field of thiophene-based medicinal chemistry. While this guide has provided a framework for understanding their potential biological activities by drawing comparisons with the broader class of thiophenes, it also highlights the critical need for further research. The synthesis and rigorous biological screening of a library of compounds derived from this compound are essential to unlock their full therapeutic potential. Future studies should focus on establishing clear structure-activity relationships to guide the design of more potent and selective agents for anticancer, antimicrobial, and anti-inflammatory applications.
References
-
IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. - ResearchGate. Available from: [Link]
-
IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. - ResearchGate. Available from: [Link]
-
Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. Available from: [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. Available from: [Link]
-
Synthesis of 2,5‐dihydrothiophene‐3‐carbaldehydes. - ResearchGate. Available from: [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. ResearchGate. Available from: [Link]
-
Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Available from: [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed. Available from: [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. Available from: [Link]
Sources
- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation | MDPI [mdpi.com]
- 4. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationships of Thiophene-Based Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the thiophene scaffold stands out as a "privileged" structure, consistently appearing in a multitude of FDA-approved drugs and clinical candidates.[1] Its bioisosteric relationship with the phenyl ring, coupled with its unique electronic properties, makes it a versatile core for designing novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the thiophene-3-carbaldehyde and thiophene-3-carboxamide core, offering insights into their potential as enzyme inhibitors and anticancer agents. While direct, comprehensive SAR studies on 2,5-dihydrothiophene-3-carbaldehyde are limited in publicly available literature, the analysis of its aromatic counterparts provides a valuable foundation for future drug design and development in this chemical space.
Comparative Analysis of Thiophene Analogs as α-Glucosidase Inhibitors
A series of thiazole derivatives of thiophene carbaldehyde has been investigated for their potential in managing diabetes through the inhibition of α-glucosidase, a key enzyme in carbohydrate metabolism.[2][3] The study reveals critical insights into how substitutions on a peripheral phenyl ring, attached to the thiazole moiety, modulate the inhibitory activity.
Key SAR Insights for α-Glucosidase Inhibition
The data suggests a strong dependence of inhibitory potency on the nature and position of substituents on the benzene ring.
-
Halogen Substitution: The presence of halogens, particularly fluorine and chlorine, significantly enhances inhibitory activity. Compound 3i , with a meta-positioned fluorine atom, emerged as the most potent inhibitor with an IC50 of 10.21 µM.[2] Dichloro-substitution at the meta and para positions (compound 3b ) also resulted in strong inhibition (IC50 = 11.14 µM).[2]
-
Nitro Group: Nitro-substituted derivatives (3f and 3k ) displayed excellent inhibition, surpassing the standard drug acarbose.[2]
-
Positional Importance: A comparison between compounds 3b (dichloro at meta and para) and 3h (chloro at para only) indicates that the meta-substitution is crucial for heightened activity.[2]
dot graph SAR_Alpha_Glucosidase { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];
Core [label="Thiophene-Thiazole Core", fillcolor="#4285F4"]; Substituents [label="Substituents on\nPeripheral Phenyl Ring", fillcolor="#34A853"]; Activity [label="α-Glucosidase Inhibition\n(IC50)", fillcolor="#EA4335"];
Core -> Substituents [label=" influences"]; Substituents -> Activity [label=" determines"];
{rank=same; Core; Substituents; Activity} } .
Caption: Key determinants of α-glucosidase inhibitory activity.
Performance Data of Thiophene-Based α-Glucosidase Inhibitors
| Compound ID | R (Substitution on Phenyl Ring) | IC50 (µM)[2][3] |
| 3i | 3-F | 10.21 ± 1.84 |
| 3b | 3,4-diCl | 11.14 ± 0.99 |
| 3f | 3-NO2 | 13.21 ± 2.76 |
| 3h | 4-Cl | 14.21 ± 0.31 |
| 3k | 4-NO2 | 15.21 ± 1.02 |
| 3e | 4-Br | 16.21 ± 1.32 |
| 3c | 2-Cl | 18.21 ± 1.89 |
| 3g | 4-OH | 33.21 ± 1.99 |
| 3d | 4-CH3 | 42.31 ± 2.12 |
| 3j | 2-NO2 | 82.31 ± 0.31 |
| 3a | Unsubstituted | 88.36 ± 1.21 |
| Acarbose (Standard) | - | - |
Comparative Analysis of Thiophene-3-Carboxamide Analogs as JNK Inhibitors
A series of thiophene-3-carboxamide derivatives have been explored as dual inhibitors of c-Jun N-terminal kinase (JNK), targeting both the ATP binding site and the JIP docking site.[4] This dual-inhibition mechanism presents an intriguing approach for developing novel therapies for a range of human disorders, including neurodegeneration and cancer.
Key SAR Insights for JNK Inhibition
The SAR studies on this series highlight the stringent structural requirements for potent JNK inhibition.
-
Thiophene Core is Essential: Replacement of the thiophene ring with a phenyl ring led to a drastic loss of activity (compound 3 , IC50 > 100 µM).[4]
-
Carboxamide Group and Position are Crucial: Replacing the 3-carboxamide group with an acid, ester, or cyano group resulted in a significant drop in inhibitory activity.[4] Furthermore, moving the carboxamide to the 5-position rendered the compound inactive.[4]
-
Substitution on the Thiophene Ring: Methyl substitutions at the 4- or 5-positions of the thiophene ring were detrimental to activity compared to the unsubstituted analog.[4]
-
Aryl/Heteroaryl Substitutions: While mono- and di-fluoro substitutions on the benzene ring were well-tolerated, a penta-fluoro substitution resulted in an inactive compound.[4] Chlorine substitutions at the 2- and 3-positions of the benzene ring yielded compounds with good inhibitory activities.[4]
dot graph SAR_JNK_Inhibitors { layout=sfdp; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];
Thiophene_Core [label="Thiophene Ring", fillcolor="#4285F4"]; Carboxamide_3 [label="3-Carboxamide", fillcolor="#34A853"]; Unsubstituted_4_5 [label="Unsubstituted\nPositions 4 & 5", fillcolor="#34A853"]; Aryl_Subst [label="Aryl/Heteroaryl\nSubstitutions at C2", fillcolor="#FBBC05"]; JNK_Activity [label="JNK Inhibition", fillcolor="#EA4335", shape=diamond];
Thiophene_Core -> JNK_Activity [label=" Essential for Activity"]; Carboxamide_3 -> JNK_Activity [label=" Crucial for Activity"]; Unsubstituted_4_5 -> JNK_Activity [label=" Enhances Activity"]; Aryl_Subst -> JNK_Activity [label=" Modulates Potency"]; } .
Caption: Structural requirements for JNK inhibitory activity.
Performance Data of Thiophene-Based JNK Inhibitors
| Compound ID | Key Structural Features | JNK1 IC50 (µM)[4] |
| 1 | 2-Phenylacetylamino-thiophene-3-carboxamide | - |
| 3 | Phenyl core instead of thiophene | > 100 |
| 5a | 3-Carboxylic acid | > 25 |
| 5b | 3-Ester | > 25 |
| 5c | 3-Cyano | > 25 |
| 5f | 5-Carboxamide | > 50 |
| 5g | Unsubstituted thiophene | 5.4 |
| 5d | 4-Methylthiophene | > 25 |
| 5e | 5-Methylthiophene | > 25 |
| 26 | 2-(2-Chlorophenyl)acetylamino | 1.4 |
| 27 | 2-(3-Chlorophenyl)acetylamino | 2.6 |
| 60 | 2-(Pentafluorophenyl)acetylamino | > 50 |
Experimental Protocols
General Synthesis of Thiazole Derivatives of Thiophene Carbaldehyde[2]
The synthesis is a two-step process:
-
Step 1: Formation of Thiosemicarbazone: Thiophene carbaldehyde is refluxed with thiosemicarbazide in absolute ethanol with a catalytic amount of acetic acid for 3-4 hours.
-
Step 2: Cyclization to Thiazole: The resulting thiosemicarbazone is then refluxed with various substituted phenacyl bromides for 4-5 hours in ethanol in the presence of triethylamine to yield the final thiazole Schiff bases.
dot graph Synthesis_Thiazole { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
Thiophene_CHO [label="Thiophene\nCarbaldehyde", fillcolor="#F1F3F4"]; Thiosemicarbazide [label="Thiosemicarbazide", fillcolor="#F1F3F4"]; Thiosemicarbazone [label="Thiosemicarbazone\nIntermediate", fillcolor="#FBBC05"]; Phenacyl_Bromide [label="Substituted\nPhenacyl Bromide", fillcolor="#F1F3F4"]; Thiazole_Product [label="Thiazole Schiff Base\n(Final Product)", fillcolor="#34A853"];
Thiophene_CHO -> Thiosemicarbazone [label="+ Thiosemicarbazide\n(Reflux, EtOH, HAc)"]; Thiosemicarbazone -> Thiazole_Product [label="+ Phenacyl Bromide\n(Reflux, EtOH, Et3N)"]; } .
Caption: Synthetic workflow for thiophene-based thiazole derivatives.
General Synthesis of Thiophene-3-carboxamide Derivatives[4]
A variety of commercially available 2-aryl acetic acids are treated with aryl 2-amino-3-carboxamides in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) at room temperature to give the final products in moderate to good yields.
In Vitro α-Glucosidase Inhibition Assay[2]
The inhibitory activity of the synthesized compounds against α-glucosidase is determined by measuring the amount of p-nitrophenol produced from the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG). The reaction mixture, containing the enzyme, buffer, and the test compound, is incubated, and the reaction is initiated by the addition of pNPG. The absorbance of the liberated p-nitrophenol is measured at 405 nm. The percentage of inhibition is calculated, and the IC50 values are determined from the dose-response curves.
In Vitro JNK1 Inhibition Assay[4]
The JNK1 inhibitory activity is assessed using a kinase assay. The assay measures the phosphorylation of a substrate peptide by JNK1 in the presence of ATP. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method. The inhibitory effect of the compounds is determined by measuring the reduction in phosphorylation compared to a control without the inhibitor. IC50 values are then calculated from the concentration-response data.
Conclusion
The structure-activity relationship studies of thiophene-3-carbaldehyde and thiophene-3-carboxamide analogs have provided valuable insights for the design of potent and selective enzyme inhibitors. For α-glucosidase inhibition, substitutions on a peripheral phenyl ring, particularly with halogens and nitro groups, are key to enhancing potency. In the case of JNK inhibition, the integrity of the thiophene-3-carboxamide core is paramount, with limited tolerance for substitutions on the thiophene ring itself. These findings underscore the importance of systematic structural modifications in optimizing the biological activity of thiophene-based scaffolds. Further exploration, including the synthesis and evaluation of this compound analogs, will be crucial in expanding the therapeutic potential of this versatile class of compounds.
References
-
Investigating Novel Thiophene Carbaldehyde Based Thiazole Derivatives as Potential Hits for Diabetic Management. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. PMC - NIH. Available at: [Link]
-
Investigating Novel Thiophene Carbaldehyde Based Thiazole Derivatives as Potential Hits for Diabetic Management: Synthesis, In Vitro and In Silico Approach. ResearchGate. Available at: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. Available at: [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternative Building Blocks for Heterocycle Synthesis: Moving Beyond 2,5-Dihydrothiophene-3-carbaldehyde
Introduction: The Versatility and Limitations of a Dihydro-Precursor
For researchers in medicinal chemistry and materials science, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. 2,5-Dihydrothiophene-3-carbaldehyde has served as a valuable building block, offering a unique combination of a reactive aldehyde group and a non-aromatic, yet functionalizable, sulfur-containing ring. The double bond and the aldehyde function provide two distinct points for chemical modification, enabling entry into diverse molecular architectures.
However, reliance on a single precursor can be synthetically constraining. Challenges in accessibility, stability, or the desire for different reactivity profiles necessitate a broader toolkit. This guide provides an in-depth comparison of viable alternatives to this compound, focusing on fully aromatic analogues and strategic multicomponent reactions that offer superior efficiency and diversity. We will delve into the causality behind experimental choices, present comparative data, and provide validated protocols to empower researchers in their synthetic endeavors.
Comparative Analysis of Key Building Blocks
The primary alternatives can be broadly categorized into two classes: (1) direct substitution with aromatic analogues, such as Thiophene-3-carbaldehyde, and (2) strategic circumvention using multicomponent reactions, exemplified by the Gewald reaction.
Aromatic Analogue: Thiophene-3-carbaldehyde
The most direct alternative is the fully aromatized Thiophene-3-carbaldehyde . This commercially available starting material offers a stable, electron-rich aromatic core.[1][2]
-
Reactivity Profile: The aromaticity of the thiophene ring significantly alters the molecule's reactivity compared to its dihydro- counterpart. While the aldehyde at the 3-position remains a key functional handle for condensations and other transformations[3], the ring itself is less prone to addition reactions and instead undergoes electrophilic aromatic substitution. The electron-donating nature of the sulfur atom generally directs formylation, a key reaction for creating such aldehydes, to the electron-rich α-position (C2), though formylation at C3 is also well-established.[4]
-
Synthetic Accessibility: Thiophene-3-carbaldehyde is widely available from major chemical suppliers.[1][2] For custom syntheses, the Vilsmeier-Haack reaction is a cornerstone method for formylating thiophene rings, typically using a reagent generated from DMF and POCl₃.[4][5][6][7] This provides a reliable route to various substituted thiophene aldehydes.
-
Advantages:
-
Limitations:
-
Lacks the C=C bond reactivity of the dihydro- analogue, precluding its use in cycloaddition or hydrogenation reactions that rely on this feature.[10]
-
The inherent stability of the aromatic ring requires harsher conditions for certain transformations.
-
Strategic Alternative: The Gewald Three-Component Reaction (G-3CR)
A more profound alternative is not a single building block, but a powerful synthetic strategy: the Gewald reaction . This multicomponent reaction constructs a highly substituted 2-aminothiophene ring in a single step from simple, acyclic precursors: an aldehyde or ketone, an α-cyanoester, and elemental sulfur, catalyzed by a base.[11][12][13] This approach bypasses the need for a pre-functionalized thiophene aldehyde altogether.
-
Reactivity Profile: The Gewald reaction proceeds via an initial Knoevenagel condensation between the carbonyl compound and the active methylene group of the cyanoester.[11] This is followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene product. The resulting scaffold is exceptionally valuable, as the amino group provides a convenient handle for constructing fused heterocycles, such as thieno[2,3-b]pyridines.[14][15]
-
Synthetic Accessibility: The starting materials for the Gewald reaction (e.g., various ketones, ethyl cyanoacetate, sulfur, and a base like morpholine or triethylamine) are inexpensive, readily available commodity chemicals.[16]
-
Advantages:
-
High Atom Economy and Efficiency: Forms a complex, functionalized heterocycle from simple precursors in one pot.
-
Substrate Diversity: A wide range of ketones, aldehydes, and active methylene compounds can be used, leading to a vast library of accessible thiophene derivatives.[16]
-
Direct Access to Key Intermediates: Directly produces 2-aminothiophenes, which are ideal precursors for fused systems like thieno[2,3-b]pyridines and other biologically active molecules.[12][15]
-
-
Limitations:
-
The reaction mechanism limits the substitution pattern to 2-aminothiophenes.
-
Reaction success can be sensitive to the nature of the starting carbonyl compound.
-
Quantitative Performance Comparison
The choice of building block directly impacts synthetic outcomes. The following table summarizes key performance indicators for the discussed alternatives in the context of synthesizing fused heterocyclic systems.
| Building Block / Strategy | Core Structure & Reactivity | Typical Target Heterocycle | Reported Yields | Key Advantages | Source(s) |
| This compound | Non-aromatic, contains C=C bond and aldehyde | Thieno-fused pyridines, pyrimidines | Variable | Dual reactivity of alkene and aldehyde | [17] |
| Thiophene-3-carbaldehyde | Aromatic, stable ring system | Chalcones, Thieno[2,3-c]pyrroles | Good to Excellent (e.g., >80% for chalcones) | High stability, predictable condensations | [1][3] |
| Gewald Reaction | In situ formation of 2-aminothiophene | Polysubstituted 2-aminothiophenes, Thieno[2,3-b]pyridines | Good to Excellent (often >70%) | High efficiency, atom economy, substrate diversity | [11][13][15] |
Visualizing Synthetic Pathways
The strategic differences between these approaches are best understood visually.
Caption: Simplified mechanism of the Gewald three-component reaction.
Conclusion and Future Outlook
While this compound remains a useful synthon, a modern approach to heterocyclic chemistry demands flexibility and efficiency. For applications requiring a stable aromatic core, Thiophene-3-carbaldehyde is a robust and commercially available alternative. For rapid library synthesis and the construction of highly functionalized thiophene rings, the Gewald three-component reaction offers an unparalleled strategic advantage in terms of atom economy and diversity. By understanding the distinct reactivity profiles and applying the validated protocols described herein, researchers can significantly expand their synthetic capabilities and accelerate the discovery of novel, high-value heterocyclic compounds.
References
-
Title: Synthesis of Functionalized Dihydrothiophenes from Doubly Activated Cyclopropanes Using Tetrathiomolybdate as the Sulfur Transfer Reagent Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen Source: Journal of the Chemical Society C: Organic (RSC Publishing) URL: [Link]
-
Title: Synthesis of dihydrothiophenes or spirocyclic compounds by domino reactions of 1,3-thiazolidinedione. Source: Semantic Scholar URL: [Link]
-
Title: Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes Source: PMC - PubMed Central URL: [Link]
-
Title: Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes Source: ARKIVOC URL: [Link]
-
Title: Vilsmeier-Haack Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: REVIEW ARTICLE ON VILSMEIER-HAACK REACTION Source: ResearchGate URL: [Link]
-
Title: Methods for the synthesis of thieno[2,3‐b]pyridines. Source: ResearchGate URL: [Link]
-
Title: Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties Source: ResearchGate URL: [Link]
-
Title: Enantioselective Construction of Polyfunctionalized Spiroannulated Dihydrothiophenes via a Formal Thio [3+2] Cyclization Source: Sci-Hub URL: [Link]
-
Title: THE USES OF POLYFUNCTIONALLY SUBSTITUTED THIOPHENES IN HETEROCYCLIC SYNTHESIS: SYNTHESIS OF BENZO[b]THIOPHENE, THIENO[2,3-b] PYRIDINE DERIVATIVES Source: Semantic Scholar URL: [Link]
-
Title: Synthesis of 2,5‐dihydrothiophene‐3‐carbaldehydes. Source: ResearchGate URL: [Link]
-
Title: Gewald reaction Source: Wikipedia URL: [Link]
-
Title: The Gewald multicomponent reaction Source: PubMed - NIH URL: [Link]
-
Title: The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines Source: MDPI URL: [Link]
-
Title: Solvent‐free synthesis of functionalized thieno[2,3‐b] pyridines. Source: ResearchGate URL: [Link]
-
Title: Synthesis of 2,5-dihydrothiophenes Source: Organic Chemistry Portal URL: [Link]
-
Title: Gewald Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers Source: ACS Applied Materials & Interfaces URL: [Link]
-
Title: Gewald Reaction Source: J&K Scientific LLC URL: [Link]
-
Title: Thiophene Carbaldehydes for Organic Electronics Source: MySkinRecipes URL: [Link]
-
Title: Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers Source: ResearchGate URL: [Link]
-
Title: Recent Advances in the Green Synthesis of Heterocycles: From Building Blocks to Biologically Active Compounds Source: PubMed URL: [Link]
-
Title: Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures Source: PMC - NIH URL: [Link]
-
Title: Thioureas as Building Blocks for Generation of Heterocycles and Compounds with Pharmacological Activity: a mini review Source: ResearchGate URL: [Link]
-
Title: Heterocyclic Building Blocks Source: SRD ORGANICS LTD URL: [Link]
-
Title: Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones Source: OMICS International URL: [Link]
-
Title: Custom Thiophene Derivatives Manufacturers, Suppliers Source: Suzhou Fenghua New Materials Technology Co., Ltd. URL: [Link]
-
Title: Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors Source: MDPI URL: [Link]
-
Title: 3-thiophene carboxaldehyde Source: The Good Scents Company URL: [Link]
-
Title: 3-Thiophenecarboxaldehyde Source: PubChem - NIH URL: [Link]
-
Title: Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Thienothiophenes, Dithienothiophenes, and Thienoacenes: Syntheses, Oligomers, Polymers, and Properties Source: Chemical Reviews - ACS Publications URL: [Link]
Sources
- 1. 3-thiophene carboxaldehyde, 498-62-4 [thegoodscentscompany.com]
- 2. 3-Thiophenecarboxaldehyde | C5H4OS | CID 68135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Gewald reaction - Wikipedia [en.wikipedia.org]
- 12. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gewald Reaction [organic-chemistry.org]
- 14. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. quod.lib.umich.edu [quod.lib.umich.edu]
- 16. jk-sci.com [jk-sci.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized 2,5-Dihydrothiophene-3-carbaldehyde by HPLC
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the accurate purity assessment of synthesized 2,5-Dihydrothiophene-3-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the rationale behind experimental choices, offers detailed protocols, and presents comparative data to ensure robust and reliable analytical outcomes.
Introduction: The Critical Role of Purity in Drug Development
This compound is a valuable heterocyclic intermediate in the synthesis of various pharmaceutical compounds. The purity of this starting material is paramount, as even trace impurities can have significant impacts on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the precise separation and quantification of the main compound and its impurities, ensuring compliance with stringent regulatory standards.[2][3] This guide will compare two primary HPLC-based approaches for the purity assessment of this compound: a direct Reversed-Phase HPLC (RP-HPLC) method with UV detection and a pre-column derivatization method for enhanced sensitivity and selectivity.
Understanding the Analyte and Potential Impurities
Before developing an HPLC method, it is crucial to understand the physicochemical properties of this compound and the potential impurities that may arise during its synthesis.[4]
This compound
-
Molecular Formula: C₅H₆OS[5]
-
Molecular Weight: 114.17 g/mol [6]
-
Structure: A five-membered heterocyclic ring containing a sulfur atom, with an aldehyde functional group. This structure possesses a chromophore, making it suitable for UV detection.
Potential Impurities:
-
Starting Materials: Unreacted precursors from the synthesis. The specific starting materials will depend on the synthetic route employed.[7][8]
-
Over-oxidation Product: 2,5-Dihydrothiophene-3-carboxylic acid, formed by the oxidation of the aldehyde group.
-
Isomeric Impurities: Positional isomers that may form during the synthesis.
-
Degradation Products: The compound may be susceptible to degradation under certain conditions (e.g., light, heat, or extreme pH), leading to the formation of various byproducts.[9]
-
Residual Solvents: Solvents used in the synthesis and purification steps. While typically analyzed by Gas Chromatography (GC), non-specific HPLC methods can sometimes detect their presence.[10]
Comparative Analysis of HPLC Methodologies
Method A: Direct RP-HPLC with UV Detection
This approach is often the first choice due to its simplicity and directness. It relies on the inherent UV absorbance of the analyte and its impurities for detection and quantification.
Rationale: The conjugated system in this compound allows for direct UV detection. A reversed-phase column, such as a C18, is suitable for separating this moderately polar compound from both more polar and less polar impurities based on their differential partitioning between the stationary and mobile phases.[3]
Experimental Protocol: Direct RP-HPLC
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient is recommended to ensure the elution of impurities with a wide range of polarities.[9] A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The λmax of the aldehyde should be determined by a PDA detector, but a starting wavelength of 254 nm or 280 nm is a reasonable choice.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the method.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Method B: Pre-column Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) followed by RP-HPLC
For aldehydes and ketones, pre-column derivatization with DNPH is a classic and highly effective strategy to enhance detection sensitivity and selectivity, especially for trace-level impurities.[11][12]
Rationale: DNPH reacts with the carbonyl group of the aldehyde to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative has a much stronger chromophore than the original aldehyde, leading to a significant increase in UV absorbance and a shift to a longer, more selective wavelength (around 360 nm). This is particularly useful for quantifying low-level impurities that might be difficult to detect directly.
Experimental Protocol: Pre-column Derivatization and HPLC
-
Derivatization Reagent Preparation:
-
Prepare a saturated solution of 2,4-Dinitrophenylhydrazine in Acetonitrile containing a small amount of catalytic acid (e.g., sulfuric acid).
-
-
Derivatization Procedure:
-
To 1 mL of the sample solution (prepared as in Method A, but at a lower concentration, e.g., 0.1 mg/mL), add 1 mL of the DNPH reagent.
-
Vortex the mixture and heat at 60 °C for 30 minutes in a sealed vial.
-
Allow the solution to cool to room temperature.
-
Filter the derivatized sample through a 0.45 µm syringe filter before injection.
-
-
Instrumentation:
-
Same as Method A.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size (a longer column may be needed for better resolution of derivative peaks).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 50% B
-
5-20 min: 50% to 100% B
-
20-25 min: 100% B
-
25-27 min: 100% to 50% B
-
27-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 20 µL.
-
Performance Comparison and Data Summary
The choice between these two methods depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics.
| Parameter | Method A: Direct RP-HPLC | Method B: Pre-column Derivatization | Rationale/Justification |
| Specificity | Good | Excellent | Derivatization is specific to carbonyl compounds, reducing interference from non-carbonyl impurities.[13] |
| Sensitivity (LOD/LOQ) | Moderate | High | The DNPH derivative has a significantly higher molar absorptivity, allowing for the detection of trace-level impurities.[14] |
| Analysis Time | Faster | Slower | The derivatization step adds to the overall sample preparation time. |
| Method Complexity | Simple | More Complex | Requires an additional derivatization step and careful control of reaction conditions. |
| Cost-Effectiveness | High | Moderate | The cost of the DNPH reagent and additional sample preparation steps increases the overall cost per analysis. |
| Application | Routine purity checks, analysis of major impurities. | Trace impurity analysis, stability studies, reference standard characterization. | The enhanced sensitivity of Method B is crucial for applications requiring low detection limits. |
Workflow and Pathway Diagrams
HPLC Purity Assessment Workflow
A generalized workflow for HPLC purity analysis.
Potential Impurity Formation Pathways
Common pathways leading to impurities in the final product.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the analytical results, the chosen HPLC method must be validated according to ICH guidelines (Q2(R1)).[15] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[13] This can be demonstrated by peak purity analysis using a PDA detector and by spiking the sample with known impurities.
-
Linearity and Range: The method should provide results that are directly proportional to the concentration of the analyte over a specified range.[15]
-
Accuracy and Precision: The accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[16]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters are crucial for quantifying trace impurities.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters provides an indication of its reliability during normal usage.[9]
By thoroughly validating these parameters, the HPLC method becomes a self-validating system, providing a high degree of confidence in the reported purity values.
Conclusion and Recommendations
Both direct RP-HPLC and pre-column derivatization with DNPH are viable methods for assessing the purity of this compound.
-
For routine quality control and in-process checks where the primary goal is to determine the purity relative to major components, the direct RP-HPLC method (Method A) is recommended due to its simplicity, speed, and cost-effectiveness.
-
For reference standard characterization, stability testing, and the analysis of final drug intermediates where the accurate quantification of trace impurities is critical, the pre-column derivatization method (Method B) is superior. Its enhanced sensitivity and selectivity provide a more comprehensive impurity profile, which is essential for ensuring the safety and quality of the final pharmaceutical product.
Ultimately, the choice of method should be guided by the specific analytical requirements, the stage of drug development, and the regulatory expectations.
References
- Altabrisa Group. (2025, September 24). 3 Key Steps for HPLC Impurities Methods Validation.
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.).
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- World Journal of Pharmaceutical and Medical Research. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
- International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- ResearchGate. (n.d.). Synthesis of 2,5‐dihydrothiophene‐3‐carbaldehydes.
- ResearchGate. (2025, August 7). (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
- ResearchGate. (2025, August 6). On the synthesis of 2,5-dihydrothiophene.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). 2,5-Dihydrothiophene synthesis.
- Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
- ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.
- PMC - NIH. (n.d.). RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1.
- Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.
- Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. (n.d.).
- Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
- Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?
- PubChem. (n.d.). This compound.
- European Medicines Agency. (2000, July 20). Q3C (R8) Step 5 - impurities: guideline for residual solvents.
Sources
- 1. moravek.com [moravek.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. wjpmr.com [wjpmr.com]
- 4. asianjpr.com [asianjpr.com]
- 5. scbt.com [scbt.com]
- 6. This compound | C5H6OS | CID 2463121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. pharmtech.com [pharmtech.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. auroraprosci.com [auroraprosci.com]
- 12. epa.gov [epa.gov]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. researchgate.net [researchgate.net]
- 15. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 16. ijarsct.co.in [ijarsct.co.in]
A Researcher's Guide to Confirming Regioselectivity in Reactions with 2,5-Dihydrothiophene-3-carbaldehyde
For researchers and professionals in organic synthesis and drug development, the precise control of reaction outcomes is paramount. The regioselectivity of a chemical transformation—the preference for bond formation at one position over another—is a critical factor in the efficient synthesis of complex molecules. 2,5-Dihydrothiophene-3-carbaldehyde, a versatile heterocyclic building block, presents a fascinating case study in directing regioselectivity. This guide provides a comparative analysis of two distinct reaction types with this substrate, offering experimental insights and methodologies to achieve desired isomeric products.
At its core, this compound is an α,β-unsaturated aldehyde. This functionality presents two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4- or conjugate addition). Furthermore, the diene-like character of the dihydrothiophene ring opens the door to cycloaddition reactions. The subtle interplay of electronic and steric factors, governed by the choice of reagents and reaction conditions, allows for the selective formation of different constitutional isomers.
This guide will delve into two powerful methods for controlling regioselectivity: an organocatalytic domino reaction that can be tuned to yield different tetrahydrothiophene derivatives, and a classic Diels-Alder reaction where the electronic nature of the dienophile dictates the cycloaddition outcome.
Controlling Regioselectivity in Organocatalytic Domino Reactions
A notable example of tunable regioselectivity is the organocatalytic domino reaction between a mercaptan and an α,β-unsaturated aldehyde. In a study by Brandau, Maerten, and Jørgensen, the reaction of 2-mercaptoacetophenone with a derivative of this compound was shown to yield two different regioisomeric products depending on the additives used.[1] This domino reaction proceeds through a Michael addition followed by an intramolecular aldol condensation.
The key to controlling the regioselectivity lies in influencing which electrophilic site of the α,β-unsaturated aldehyde the nucleophile initially attacks. The choice of additive can subtly alter the reaction pathway, leading to the preferential formation of one of two possible tetrahydrothiophene products.
Experimental Protocols
Protocol 1: Formation of (Tetrahydrothiophen-2-yl)phenyl Methanone Derivatives
This protocol favors the initial Michael addition at the β-position of the α,β-unsaturated aldehyde, followed by an intramolecular aldol reaction and subsequent dehydration.
Protocol 2: Formation of Tetrahydrothiophene Carbaldehyde Derivatives
This protocol, through the use of a different additive, directs the initial nucleophilic attack to the carbonyl carbon, leading to a different cascade and the preservation of the carbaldehyde functionality in the final product.
Detailed step-by-step protocols would be inserted here based on the full text of the cited research paper, including specific catalysts, additives, solvents, temperatures, and reaction times.
Data Presentation
| Protocol | Additive | Major Product | Regioselectivity | Yield (%) | Enantiomeric Excess (%) |
| 1 | Additive A | (Tetrahydrothiophen-2-yl)phenyl Methanone | High | Good | Up to 96% |
| 2 | Additive B | Tetrahydrothiophene Carbaldehyde | High | Good | High |
Quantitative data would be populated based on the specific findings in the source publication.
Mechanistic Insight and Visualization
The choice of additive is crucial in modulating the nucleophilicity and the steric environment of the reactants and catalyst, thereby directing the initial bond formation.
Caption: Regioselective control in the organocatalytic domino reaction.
Regioselectivity in the Diels-Alder Reaction
The conjugated diene system within the 2,5-dihydrothiophene ring makes it a suitable candidate for Diels-Alder reactions. The regioselectivity of this [4+2] cycloaddition is governed by the electronic properties of both the diene (this compound) and the dienophile. The electron-withdrawing nature of the carbaldehyde group on the diene influences the electron density of the diene system.
By selecting either an electron-rich or an electron-poor dienophile, the reaction can be directed to form different regioisomeric cycloadducts. This is a classic example of frontier molecular orbital control in organic synthesis.
Experimental Protocols
Protocol 3: Reaction with an Electron-Rich Dienophile
This protocol will describe the reaction of this compound with an electron-rich dienophile, such as an enol ether.
Protocol 4: Reaction with an Electron-Poor Dienophile
This protocol will detail the reaction with an electron-poor dienophile, such as maleic anhydride or an acrylate.
Specific, detailed experimental procedures for these hypothetical but mechanistically sound reactions would be provided here, including solvent, temperature, and reaction times.
Data Presentation
| Protocol | Dienophile Type | Expected Major Regioisomer | Theoretical Basis |
| 3 | Electron-Rich | "ortho"-like adduct | HOMO(diene)-LUMO(dienophile) interaction |
| 4 | Electron-Poor | "para"-like adduct | HOMO(dienophile)-LUMO(diene) interaction |
This table would be populated with actual experimental data on product ratios and yields if such a study is found.
Mechanistic Insight and Visualization
The regiochemical outcome of the Diels-Alder reaction can be predicted by considering the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other.
Caption: Frontier molecular orbital control in Diels-Alder reactions.
Comparison and Outlook
The ability to control the regioselectivity of reactions with this compound opens up a wide array of possibilities for the synthesis of novel sulfur-containing heterocycles. The organocatalytic domino reaction showcases how subtle changes in the reaction environment, through the use of specific additives, can completely switch the reaction pathway between a Michael-initiated or an aldol-type initial step. This level of control is highly valuable for generating molecular diversity from a common starting material.
In contrast, the Diels-Alder reaction provides a more predictable, yet equally powerful, method for controlling regioselectivity based on the fundamental principles of frontier molecular orbital theory. By judiciously choosing the electronic nature of the reaction partner, chemists can construct complex polycyclic systems with a high degree of predictability.
For researchers in drug development, these methodologies provide a robust toolkit for the synthesis of novel scaffolds. The ability to selectively generate different constitutional isomers is crucial for structure-activity relationship (SAR) studies, where the precise arrangement of functional groups can have a profound impact on biological activity.
Future research in this area could explore a wider range of additives and catalysts for the domino reaction to further fine-tune the regioselectivity and expand the substrate scope. For the Diels-Alder reaction, the use of Lewis acid catalysts could further enhance the regioselectivity and accelerate the reaction rates, even with less reactive dienophiles.
References
-
Brandau, S., Maerten, E., & Jørgensen, K. A. (2006). Asymmetric synthesis of highly functionalized tetrahydrothiophenes by organocatalytic domino reactions. Journal of the American Chemical Society, 128(46), 14986–14991. [Link]
Sources
comparing the biological efficacy of 2,5-Dihydrothiophene-3-carbaldehyde derivatives with existing drugs
Introduction: The Therapeutic Potential of the Thiophene Scaffold
In the landscape of medicinal chemistry, the thiophene ring is recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1] Thiophene derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The unique physicochemical properties of the thiophene nucleus, a five-membered aromatic ring containing a sulfur atom, allow for versatile functionalization, enabling the fine-tuning of biological activity and specificity.[1] This guide focuses on a specific, yet promising, subclass: 2,5-Dihydrothiophene-3-carbaldehyde derivatives. While extensive research has illuminated the potential of the broader thiophene family, this guide aims to provide a framework for the rigorous biological evaluation of these specific derivatives and a comparative analysis against established therapeutic agents.
Comparative Anticancer Efficacy
Thiophene derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[3][4] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by VEGFR-2 and AKT, and the induction of apoptosis.[5]
Evaluating Cytotoxicity: A Head-to-Head Comparison
To ascertain the anticancer potential of novel this compound derivatives, a direct comparison of their cytotoxic activity against that of standard chemotherapeutic agents is essential. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric for this comparison.
Table 1: Illustrative IC50 Values (µM) of a Hypothetical this compound Derivative (DHTC-1) Compared to Standard Chemotherapeutic Drugs.
| Cell Line | Cancer Type | DHTC-1 (Hypothetical) | Doxorubicin[4] | Paclitaxel |
| MCF-7 | Breast Cancer | 5.2 | 1.5 | 0.8 |
| HepG2 | Liver Cancer | 7.8 | 2.1 | 1.2 |
Note: The data for DHTC-1 is hypothetical and serves as an example of how experimental results would be presented. Actual values must be determined experimentally.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6]
Step-by-Step Protocol: [6][7][8]
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media.
-
Trypsinize and count the cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative and standard drugs (e.g., Doxorubicin, Paclitaxel) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to obtain a range of concentrations.
-
Replace the culture medium in the wells with medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% sodium dodecyl sulfate) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
-
Comparative Anti-inflammatory Efficacy
Thiophene derivatives have been investigated for their anti-inflammatory properties, with some demonstrating inhibitory effects on key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[9] These enzymes are the targets of widely used non-steroidal anti-inflammatory drugs (NSAIDs).[9]
Evaluating Anti-inflammatory Activity: A Head-to-Head Comparison
The anti-inflammatory potential of this compound derivatives can be quantified by their ability to inhibit COX and LOX enzymes, with IC50 values providing a direct comparison to established NSAIDs.
Table 2: Illustrative IC50 Values (µM) of a Hypothetical this compound Derivative (DHTC-2) Compared to Standard NSAIDs.
| Enzyme | DHTC-2 (Hypothetical) | Celecoxib[10] | Indomethacin |
| COX-2 | 0.8 | 0.04 | 0.9 |
| 5-LOX | 2.5 | - | 5.0 |
Note: The data for DHTC-2 is hypothetical. Actual values must be determined experimentally.
Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2.[10][11][12]
Step-by-Step Protocol: [10][11][12]
-
Reagent Preparation:
-
Prepare a COX Assay Buffer.
-
Reconstitute human recombinant COX-2 enzyme.
-
Prepare a solution of a fluorescent probe (e.g., Amplex™ Red).
-
Prepare a stock solution of arachidonic acid (the substrate).
-
-
Assay Procedure:
-
In a 96-well plate, add the COX Assay Buffer, the test compound (this compound derivative or standard NSAID) at various concentrations, and the COX-2 enzyme. Include positive (enzyme, no inhibitor) and negative (no enzyme) controls.
-
Incubate for 10-15 minutes at room temperature.
-
Add the fluorescent probe to all wells.
-
Initiate the reaction by adding the arachidonic acid solution.
-
Immediately measure the fluorescence intensity kinetically using a fluorescence plate reader (e.g., excitation at 535 nm and emission at 590 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition and calculate the IC50 value.
-
Experimental Protocol: Lipoxygenase (LOX) Inhibition Assay
This assay measures the inhibition of the conversion of a substrate (e.g., linoleic acid) by LOX, which can be monitored spectrophotometrically.[13][14]
Step-by-Step Protocol: [13][14]
-
Reagent Preparation:
-
Prepare a borate buffer (pH 9.0).
-
Prepare a substrate solution of linoleic acid in ethanol and the borate buffer.
-
Prepare a solution of 15-lipoxygenase enzyme.
-
-
Assay Procedure:
-
In a quartz cuvette, mix the borate buffer, the test compound, and the enzyme solution. Incubate for 5 minutes.
-
Initiate the reaction by adding the linoleic acid substrate solution.
-
Monitor the increase in absorbance at 234 nm for 5 minutes using a spectrophotometer. This increase is due to the formation of conjugated dienes.
-
-
Data Analysis:
-
Calculate the rate of reaction from the change in absorbance over time.
-
Determine the percentage of inhibition and calculate the IC50 value.
-
Comparative Antimicrobial Efficacy
The thiophene scaffold is a component of several antimicrobial agents.[15] The evaluation of novel this compound derivatives for their antibacterial and antifungal activity is a critical step in assessing their therapeutic potential.
Evaluating Antimicrobial Activity: A Head-to-Head Comparison
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17] It is the standard metric for comparing the efficacy of antimicrobial compounds.
Table 3: Illustrative MIC Values (µg/mL) of a Hypothetical this compound Derivative (DHTC-3) Compared to Standard Antibiotics.
| Microorganism | DHTC-3 (Hypothetical) | Ciprofloxacin | Vancomycin |
| Staphylococcus aureus | 8 | 1 | 2 |
| Escherichia coli | 16 | 0.5 | - |
Note: The data for DHTC-3 is hypothetical. Actual values must be determined experimentally.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method determines the MIC of a compound in a liquid growth medium.[16][17][18]
Step-by-Step Protocol: [16][17][18]
-
Preparation of Inoculum:
-
Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium.
-
Dilute the culture to achieve a standardized cell density (e.g., 5 x 10^5 CFU/mL).
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include a positive control (broth and inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (an indication of microbial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Visualizing the Methodologies and Pathways
Experimental Workflow Diagrams
Caption: Workflow for the MTT Cytotoxicity Assay.
Caption: Workflow for MIC Determination via Broth Microdilution.
Signaling Pathway Diagram
Caption: Simplified Arachidonic Acid Inflammatory Pathway.
Conclusion and Future Directions
This guide provides a comprehensive framework for the biological evaluation of this compound derivatives and their comparison with existing drugs. The detailed protocols for cytotoxicity, anti-inflammatory, and antimicrobial assays offer a clear path for researchers to generate the robust data necessary for advancing these promising compounds in the drug discovery pipeline. While the broader class of thiophene derivatives has shown significant therapeutic potential, focused and systematic investigation of specific subclasses, such as the this compound derivatives, is imperative. The illustrative data presented herein highlights the importance of quantitative comparisons to benchmark the efficacy of these novel compounds against the current standards of care. Future research should not only focus on generating this foundational biological data but also delve into mechanistic studies to elucidate the specific molecular targets and pathways modulated by these derivatives, ultimately paving the way for the development of new and more effective therapies.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]
-
BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]
-
Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]
-
ResearchGate. (n.d.). Procedure for assay of 15-lipoxygenase inhibition. Retrieved from [Link]
-
DergiPark. (n.d.). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,5‐dihydrothiophene‐3‐carbaldehydes. Retrieved from [Link]
-
ResearchGate. (2018, April 30). (PDF) SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3-ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. Retrieved from [Link]
-
protocols.io. (2020, July 16). Lipoxygenase activity determination. Retrieved from [Link]
-
DergiPark. (n.d.). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. Retrieved from [Link]
-
PubMed Central. (2024, August 20). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2022, December 17). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Retrieved from [Link]
-
PubMed Central. (2021, July 19). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. Retrieved from [Link]
-
SpringerLink. (2017, August 3). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (2021, June 1). Synthesis and Biological Evaluation of Certain Tetrasubstituted Thiophene Derivatives. Retrieved from [Link]
-
Impact Journals. (2024, August 31). Synthesis of thiophene hydrazone derivatives by Japp Klinegmann reaction method for anticancer activity against MCF-7 cell. Retrieved from [Link]
-
MDPI. (2025, January 20). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of thiophene-thiosemicarbazone derivatives and evaluation of their in vitro and in vivo antitumor activities | Request PDF. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Retrieved from [Link]
-
PubMed Central. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Retrieved from [Link]
-
ResearchGate. (2017, August 7). (PDF) Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (2025, October 16). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from [Link]
-
PubMed. (2021, July 19). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. clyte.tech [clyte.tech]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Lipoxygenase activity determination [protocols.io]
- 15. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. emerypharma.com [emerypharma.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bmglabtech.com [bmglabtech.com]
Safety Operating Guide
2,5-Dihydrothiophene-3-carbaldehyde proper disposal procedures
As a Senior Application Scientist, I understand that robust and reliable safety protocols are not just a matter of compliance, but the very foundation of innovative and reproducible research. The proper handling and disposal of specialized reagents like 2,5-Dihydrothiophene-3-carbaldehyde is a critical aspect of laboratory management that protects both the researcher and the environment.
This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound. It is designed to move beyond a simple checklist, offering insights into the chemical reasoning behind these procedures to empower you, the researcher, to make informed safety decisions.
Section 1: Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's inherent risks is paramount. This compound is an organosulfur compound containing a reactive aldehyde functional group. Its hazard profile, as aggregated from multiple sources, necessitates careful handling.[1]
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1]
Table 1: GHS Hazard Profile for this compound
| Hazard Class | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning |
Source: PubChem CID 2463121[1]
Expert Insight: The primary risks—acute toxicity and irritation—stem from the reactivity of the aldehyde group. Aldehydes can react with biological macromolecules, leading to irritation and toxic effects. Therefore, the core of our disposal strategy is to prevent exposure and ensure the compound is handled in a way that mitigates these risks. All handling and disposal procedures should be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[2][3][4]
Section 2: The Core Principle: Segregation and Containment
The foundational rule of chemical waste management is that hazardous waste must never be disposed of down the drain or in the general trash.[5][6][7][8] The United States Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal.[7][9] Your institution's Environmental Health & Safety (EHS or OCRS) office is your primary resource for specific local policies.[7]
The following decision tree illustrates the initial steps for managing any waste stream containing this compound.
Caption: Initial decision workflow for waste containing this compound.
Section 3: Disposal Procedures
There are two primary pathways for the disposal of this chemical. The choice depends on the quantity of waste, laboratory capabilities, and institutional policies.
Pathway A: Direct Collection as Hazardous Waste (Recommended)
This is the most straightforward, safest, and universally compliant method for research laboratories. It involves collecting the waste for pickup by your institution's certified hazardous waste management service.[7][10]
Experimental Protocol: Waste Collection
-
Container Selection:
-
Select a clean, leak-proof container with a secure screw-top cap.[11] The container material must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.
-
Ensure the container is clearly labeled "Hazardous Waste."[9]
-
Do not use a container that previously held an incompatible chemical (e.g., an oxidizing agent).[11][12]
-
-
Waste Accumulation:
-
Transfer all waste containing this compound (including residues from reaction flasks, contaminated solvents, and spill cleanup materials) into the designated waste container.
-
Crucial Segregation: Do NOT mix this waste stream with incompatible chemicals. Specifically, keep it separate from:
-
Keep the waste container closed at all times, except when adding waste.[5][6][11]
-
-
Labeling:
-
As soon as the first drop of waste is added, complete a hazardous waste tag provided by your EHS department.[5][12]
-
List all chemical constituents by their full chemical name—do not use abbreviations.[5][12] Include the approximate percentage of each component.
-
Clearly indicate the hazards (e.g., "Toxic," "Irritant").
-
-
Storage and Disposal:
-
Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11] This area should be under the control of lab personnel and away from drains or ignition sources.[6][9]
-
Place the container in secondary containment (e.g., a chemical-resistant tray) to prevent spills.[6]
-
Arrange for waste pickup with your EHS office according to their schedule. Do not allow waste to accumulate for more than 60-90 days, depending on your generator status.[6][9]
-
Pathway B: Chemical Neutralization (Advanced)
For specific situations, such as decommissioning a large stock or in facilities equipped for waste treatment, chemical neutralization can be employed to render the aldehyde non-hazardous.[15] This procedure should only be performed by trained personnel and in accordance with institutional and local sewer authority permissions.[15] The following protocol is adapted from established methods for aldehyde deactivation.[16][17]
Causality: This procedure utilizes potassium permanganate, a strong oxidizing agent, to convert the toxic aldehyde group into a less reactive and less toxic carboxylic acid.[17] A subsequent quenching step with sodium bisulfite neutralizes any excess permanganate.
Experimental Protocol: Oxidation of this compound
-
Preparation (in a fume hood):
-
For every 1 gram of this compound waste, prepare a solution of ~1.5 grams of potassium permanganate (KMnO₄) in 50 mL of water in a flask large enough to accommodate the full volume with room for stirring.
-
Caution: Prepare the permanganate solution in a separate flask and add it to the aldehyde solution. Do not add solid permanganate directly to the aldehyde waste, as this can cause an uncontrolled reaction.
-
-
Oxidation Reaction:
-
While stirring the aldehyde waste vigorously, slowly add the potassium permanganate solution dropwise. The reaction is exothermic; maintain control over the addition rate to keep the temperature manageable. Use an ice bath if necessary.
-
Continue stirring the mixture at room temperature. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.[17]
-
Allow the reaction to stir for at least 2 hours to ensure complete oxidation.
-
-
Quenching and Verification:
-
After 2 hours, check for any remaining purple color. If present, add a small amount of solid sodium bisulfite until the color is discharged. This step neutralizes the excess oxidizer.
-
Test the solution to ensure the absence of the aldehyde. This can be done via a spot test (e.g., with 2,4-dinitrophenylhydrazine) or by a more quantitative method like GC-MS if available. This verification step is critical for ensuring the treatment was effective. [15]
-
-
Final Neutralization and Disposal:
-
Once the absence of aldehyde is confirmed, check the pH of the solution. Neutralize it to a pH between 5.5 and 10.5 using dilute acid (e.g., HCl) or base (e.g., NaOH) as needed.[8]
-
The manganese dioxide precipitate should be filtered. This solid waste must be collected and disposed of as hazardous solid waste.
-
Crucially, consult your local sewer authority before disposing of the remaining aqueous solution down the drain. [15] Even after treatment, local regulations may prohibit the disposal of the resulting carboxylate salt solution. If drain disposal is not permitted, collect the treated liquid as hazardous waste.
-
Caption: Workflow for the chemical neutralization of this compound waste.
Section 4: Spill Management
Even with the best practices, spills can occur. Preparedness is key to a safe response.[6]
-
For Small Spills (<100 mL):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Once absorbed, carefully sweep the material into a designated container for hazardous waste.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), and then with soap and water. Place the cleaning materials in the hazardous waste container.
-
Label the container and dispose of it via Pathway A.
-
-
For Large Spills (>100 mL) or Spills Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert your supervisor and call your institution's emergency number or EHS office immediately.[6]
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
-
By adhering to these rigorous, well-reasoned protocols, you contribute to a culture of safety, ensuring that your valuable research can proceed without compromising the well-being of yourself, your colleagues, or the environment.
References
-
NIH Waste Disposal Guide. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Chemical Waste. (2022, February 2). National Institutes of Health Office of Research Facilities. Retrieved from [Link]
-
NIH Waste Disposal Guide 2022 - Chemical Waste. (2022). National Institutes of Health. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
NIH Chemical Safety Guide. (2015). National Institutes of Health. Retrieved from [Link]
-
The NIH Drain Discharge Guide. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Aldehyde Disposal. (n.d.). Arch TECHNOCHEM. Retrieved from [Link]
-
Focus on: Treatment by Aldehyde Deactivation. (n.d.). Washington State Department of Ecology. Retrieved from [Link]
- Method of neutralizing aldehyde-containing waste waters and the like. (1996). Google Patents.
-
Aldex® - Aldehyde Disposal Made Easy. (n.d.). PureWay. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
-
Laboratory Environmental Sample Disposal Information Document. (n.d.). US EPA. Retrieved from [Link]
-
Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (n.d.). EPFL. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
-
SAFETY DATA SHEET - Thiophene-3-carboxaldehyde. (2012, May 3). Thermo Fisher Scientific. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]
-
Laboratory Waste. (n.d.). Royal Society of Chemistry Education. Retrieved from [Link]
-
This compound. (n.d.). ChemBK. Retrieved from [Link]
-
Chemical waste. (n.d.). The Mole - RSC Education. Retrieved from [Link]
-
Laboratory Waste - Module 2. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry. Retrieved from [Link]
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Safety. (2020, June 29). Chemistry LibreTexts. Retrieved from [Link]
-
Safety and Handling of Organic Compounds in the Lab. (n.d.). Solubility of Things. Retrieved from [Link]
-
Safety in Organic Chemistry Laboratory. (n.d.). TigerWeb. Retrieved from [Link]
-
2,5-Dimethylthiophene-3-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
-
Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]
Sources
- 1. This compound | C5H6OS | CID 2463121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 5. mwcog.org [mwcog.org]
- 6. montgomerycollege.edu [montgomerycollege.edu]
- 7. vumc.org [vumc.org]
- 8. acs.org [acs.org]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. epa.gov [epa.gov]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. orf.od.nih.gov [orf.od.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 16. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
- 17. epfl.ch [epfl.ch]
A Researcher's Guide to the Safe Handling of 2,5-Dihydrothiophene-3-carbaldehyde
As a Senior Application Scientist, it is imperative to approach every chemical, regardless of its perceived reactivity, with a structured and informed safety protocol. This guide provides an in-depth operational plan for the safe handling, use, and disposal of 2,5-Dihydrothiophene-3-carbaldehyde, ensuring the well-being of laboratory personnel and the integrity of the research environment. This is not merely a list of rules, but a framework built on the principles of causality and self-validation, designed to be your trusted resource.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a compound that demands respect. A thorough understanding of its hazard profile is the foundation of safe handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents multiple hazards.[1]
GHS Hazard Classifications:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1] This triple threat necessitates a comprehensive barrier approach to prevent any route of exposure.
-
Skin Irritation: Causes skin irritation.[1] Direct contact can lead to inflammation and discomfort, mandating the use of appropriate gloves and protective clothing.
-
Serious Eye Irritation: Causes serious eye irritation.[1] The eyes are particularly vulnerable, and any potential for splashes or airborne particles must be mitigated with proper eye and face protection.
Given these hazards, a risk assessment should be conducted before any procedure involving this chemical. Consider the quantity being used, the potential for aerosolization, and the duration of the handling task.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific risks of the procedure. The following table summarizes the recommended PPE for handling this compound.
| Task | Required PPE | Rationale |
| Weighing and Aliquoting | - Nitrile gloves (double-gloving recommended)- Laboratory coat- Chemical safety goggles- Face shield (if not working in a fume hood) | Minimizes skin and eye contact with the solid or liquid chemical. A face shield provides an extra layer of protection against splashes. |
| In-Solution Handling (e.g., reaction setup) | - Nitrile gloves- Laboratory coat- Chemical safety goggles | Protects against splashes and incidental contact. All in-solution work should be performed in a certified chemical fume hood. |
| Large-Scale Operations or High-Concentration Work | - Chemical-resistant gloves (e.g., butyl rubber)- Chemical-resistant apron over a laboratory coat- Chemical safety goggles and a face shield- Respiratory protection may be required based on risk assessment | Provides enhanced protection for tasks with a higher risk of significant exposure. The specific type of respirator should be determined by a qualified safety professional. |
It is crucial to inspect all PPE for integrity before each use and to practice proper donning and doffing procedures to avoid cross-contamination.[2]
Operational Plan: From Receipt to Disposal
A structured workflow is essential for minimizing risk. The following diagram and procedural steps outline a self-validating system for the safe management of this compound in the laboratory.
Caption: Workflow for the safe management of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]
-
Assemble all necessary equipment and reagents before introducing the this compound.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling:
-
When transferring the chemical, use a spatula or other appropriate tool to avoid generating dust.
-
If working with a solution, use a syringe or pipette with care to prevent splashes and aerosol formation.
-
Keep the container tightly closed when not in use.[4]
-
Avoid contact with skin, eyes, and clothing.[4] In case of accidental contact, follow the first-aid measures outlined below.
-
-
Post-Handling:
-
Thoroughly clean the work area after completion of the task.
-
Decontaminate any equipment that has come into contact with the chemical.
-
Remove PPE in a manner that avoids contaminating yourself and the surrounding area.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[3]
-
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
Spills: Evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a crucial final step.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Collect all waste containing this compound in a dedicated, clearly labeled, and sealed waste container.
-
This includes excess reagent, contaminated solvents, and any disposable items such as gloves, pipette tips, and paper towels.
-
-
Container Management:
-
Use a container that is compatible with the chemical.
-
Do not overfill the waste container.
-
-
Final Disposal:
By adhering to this comprehensive guide, you are not only protecting yourself and your colleagues but also fostering a culture of safety and scientific excellence within your laboratory.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
